molecular formula C8H8F3NO B1580975 3-Methoxy-5-(trifluoromethyl)aniline CAS No. 349-55-3

3-Methoxy-5-(trifluoromethyl)aniline

Cat. No.: B1580975
CAS No.: 349-55-3
M. Wt: 191.15 g/mol
InChI Key: VTFGJEYZCUWSAM-UHFFFAOYSA-N
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Description

3-Methoxy-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C8H8F3NO and its molecular weight is 191.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8F3NO/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFGJEYZCUWSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188453
Record name 5-(Trifluoromethyl)-m-anisidine
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Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

349-55-3
Record name 3-Methoxy-5-(trifluoromethyl)aniline
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URL https://commonchemistry.cas.org/detail?cas_rn=349-55-3
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Record name 5-(Trifluoromethyl)-m-anisidine
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Record name 5-(Trifluoromethyl)-m-anisidine
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Record name 5-(trifluoromethyl)-m-anisidine
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Methoxy-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Profile

3-Methoxy-5-(trifluoromethyl)aniline, identified by CAS number 349-55-3, is a substituted aniline derivative of significant interest in medicinal chemistry and materials science.[1] Its structure incorporates a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) on the aniline ring. This unique combination of functional groups imparts distinct electronic and steric properties, making it a valuable building block in the synthesis of complex molecules.[1] The trifluoromethyl moiety, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, rendering this compound a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2]

This guide provides a comprehensive overview of the core physical properties of this compound, outlines standardized protocols for their determination, and details essential safety and handling procedures.

Key Identifiers:

IdentifierValueSource(s)
CAS Number 349-55-3[1][3][4][5]
Molecular Formula C₈H₈F₃NO[1][4][5]
Molecular Weight 191.15 g/mol [1][3][4][5]
Synonyms 3-Amino-5-methoxybenzotrifluoride, 5-Methoxy-α,α,α-trifluoro-m-toluidine[1][3][4]
InChI Key VTFGJEYZCUWSAM-UHFFFAOYSA-N[3]
Canonical SMILES COc1cc(N)cc(c1)C(F)(F)F[3]

Physicochemical Properties

The physical state and solubility of a compound are foundational to its application in synthesis and formulation. This compound is a solid at room temperature, appearing as a light yellow to brown crystalline powder.[1][4]

Table of Physical Properties:

PropertyValueNotes
Appearance Light yellow to brown powder/crystal[1][4]
Melting Point 50-54 °CA range indicates typical purity for commercial grades.[1] Sigma-Aldrich reports 50-52 °C (lit.).[3][6]
Boiling Point 242.0 ± 40.0 °CPredicted value.[7]
Flash Point 113 °C (235.4 °F) - closed cup[2][3]
pKa 2.95 ± 0.10Predicted value, indicating weak basicity of the aniline nitrogen.[7]
Density 1.280 ± 0.06 g/cm³Predicted value.[7]
Solubility Soluble in various organic solvents.The trifluoromethyl group enhances solubility in organic media.[1] Specific quantitative data is not readily available.

Spectroscopic Profile

Spectroscopic data is critical for the structural confirmation and purity assessment of chemical compounds. While specific spectra for this compound are not publicly available in the search results, typical spectral characteristics can be inferred from its structure. Authoritative spectral data can often be found in databases like ChemicalBook.[8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons (-OCH₃), and the amine protons (-NH₂). The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the trifluoromethyl carbon (which would show coupling to fluorine).

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single, strong signal would be expected for the three equivalent fluorine atoms of the -CF₃ group.

  • IR (Infrared) Spectroscopy: Key absorption bands would be present corresponding to N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and strong C-F stretching bands (typically in the 1000-1300 cm⁻¹ region).

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.15 g/mol ). Fragmentation patterns would be consistent with the loss of functional groups like -CH₃ or -CF₃.

Experimental Protocols for Property Determination

The following sections describe standardized, self-validating methodologies for determining key physical properties.

Melting Point Determination via Capillary Method

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting range of 1-2°C, whereas impurities typically depress and broaden this range.[9]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[10]

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the solid to a height of about 3 mm.[9][11]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[9]

  • Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. This saves time in the subsequent accurate measurement.[9]

  • Accurate Determination: Using a fresh sample, heat the apparatus to a temperature about 15-20°C below the approximate melting point. Then, decrease the heating rate to no more than 2°C per minute.[9]

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Validation: For a self-validating system, repeat the measurement at least twice with fresh samples. Consistent values should be obtained.[12] If the identity of the compound is known, a mixed melting point determination with an authentic sample can be performed; no depression in the melting point confirms the compound's identity.[9]

Purity and Analysis by Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture based on their polarity.[13][14] It is highly effective for analyzing small organic molecules like this compound.[15] The principle relies on a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[16] Hydrophobic molecules, like the analyte, interact more strongly with the stationary phase and thus have longer retention times.[16]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of water (often with a buffer or acid modifier like formic acid) and an organic solvent such as acetonitrile or methanol.[16] The ratio of organic to aqueous phase is a critical parameter for achieving good separation.[17]

  • Column Equilibration: Equilibrate the RP-HPLC column (e.g., a C18 column) with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a small, precise volume of the prepared sample solution into the HPLC system.

  • Chromatographic Run: Run the separation using either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution.

  • Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance.

  • Data Analysis: The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time to that of a certified reference standard.

The workflow for this analysis can be visualized as follows:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis p1 Prepare Analyte Solution (Known Concentration) s2 Inject Sample p1->s2 p2 Prepare Mobile Phase (e.g., H₂O/Acetonitrile) s1 Equilibrate C18 Column p2->s1 s3 Elute with Mobile Phase (Isocratic or Gradient) s1->s3 s4 UV Detection s3->s4 a1 Generate Chromatogram s4->a1 a2 Integrate Peak Areas a1->a2 a3 Calculate Purity (%) a2->a3

Caption: Workflow for Purity Analysis by RP-HPLC.

Safety, Handling, and Storage

Proper handling and storage are paramount when working with this compound to ensure laboratory safety.

Hazard Classifications:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).[3][18]

  • Skin Irritation: Causes skin irritation (Skin Irrit. 2).[3][18]

  • Eye Irritation: Causes serious eye irritation (Eye Irrit. 2).[3][18]

  • Respiratory Irritation: May cause respiratory irritation (STOT SE 3).[3][18]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[19][20] Ensure eyewash stations and safety showers are readily accessible.[19][21]

  • Eye/Face Protection: Wear chemical safety glasses or goggles.[3][19]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][19]

  • Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA approved respirator (e.g., N95 dust mask).[3][20]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[20][22]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[19][22]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical aid.[19][22]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[19][22]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[19][20]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[22]

  • Recommended storage temperature is between 2-8°C.[1]

  • Keep away from incompatible substances such as strong oxidizing agents.[4][22]

Applications in Research and Development

This compound is a versatile intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals.[1]

  • Pharmaceutical Development: It serves as a crucial building block for synthesizing various therapeutic agents, including spleen tyrosine kinase (Syk) inhibitors, which are investigated for treating inflammatory diseases and certain cancers.[6] The trifluoromethyl group often enhances the bioactivity and selectivity of the final drug molecule.[1]

  • Agrochemicals: It is used in the formulation of herbicides and fungicides.[1]

  • Dye Chemistry: The compound is also explored as an intermediate for creating various dyes and pigments.[1]

References

3-Methoxy-5-(trifluoromethyl)aniline chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)aniline

This guide provides a comprehensive technical overview of this compound, a critical building block in modern chemical synthesis. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core attributes, synthesis, and applications, grounding all claims in authoritative data.

Core Chemical Identity and Structure

This compound, also known by its synonym 3-Amino-5-methoxybenzotrifluoride, is an aromatic amine featuring both an electron-donating methoxy group (-OCH3) and a potent electron-withdrawing trifluoromethyl group (-CF3) on the benzene ring.[1] This unique electronic arrangement makes it a highly valuable and versatile intermediate in organic synthesis.

The chemical structure is defined by an aniline core with the methoxy and trifluoromethyl substituents positioned at the 3 and 5 positions relative to the amino group, respectively.

Chemical Structure:

The CAS Number for this compound is 349-55-3 .[1][2][3][4]

Data Summary Table: Chemical Identifiers
IdentifierValueSource(s)
CAS Number 349-55-3[1][2][3][4]
Molecular Formula C₈H₈F₃NO[1][4]
Molecular Weight 191.15 g/mol [1][2][3][4]
IUPAC Name This compound[5]
Synonyms 3-Amino-5-methoxybenzotrifluoride, 5-Methoxy-α,α,α-trifluoro-m-toluidine[2][3]
InChI Key VTFGJEYZCUWSAM-UHFFFAOYSA-N[2][4]
SMILES COc1cc(N)cc(c1)C(F)(F)F[2]
EC Number 206-487-8[2][6]
PubChem ID 605671[1][4]

Physicochemical and Spectroscopic Properties

The physical state of this compound is typically a light yellow to brown crystalline powder.[1] Its properties are significantly influenced by the trifluoromethyl group, which increases lipophilicity.[1][7]

Data Summary Table: Physicochemical Properties
PropertyValueSource(s)
Appearance Light yellow to brown powder/crystal[1]
Melting Point 50-54 °C[1][2][8][9]
Flash Point 113 °C (closed cup)[2][3]
Purity ≥98% (GC)[1]

While specific spectroscopic data is not provided in the search results, standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry would be used to confirm the identity and purity of the compound. The spectra would be expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the trifluoromethyl group.

The Trifluoromethylaniline Moiety in Drug Discovery & Development

The incorporation of a trifluoromethyl (-CF3) group is a cornerstone strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates.[7][10] This group imparts several advantageous properties, making this compound a sought-after intermediate.

Core Mechanistic Advantages:

  • Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes.[7] This often leads to an increased in-vivo half-life and improved bioavailability of the final drug product.

  • Increased Lipophilicity : The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule.[1][7] This property is crucial for enhancing membrane permeability and facilitating passage across biological barriers like the blood-brain barrier, which is particularly relevant for drugs targeting neurological disorders.[1][7]

  • Modulation of pKa : As a strong electron-withdrawing group, the -CF3 moiety lowers the pKa of the aniline nitrogen. This modification can be critical for optimizing the ionization state of a drug at physiological pH, thereby influencing its receptor binding affinity and solubility.

  • Bioisosteric Replacement : The trifluoromethyl group can serve as a bioisostere for other groups like chlorine or a methyl group, but with distinct electronic properties.[7] This allows for fine-tuning of a molecule's steric and electronic profile to optimize its interaction with a biological target.

Due to these attributes, this compound serves as a key building block in the synthesis of a range of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of agrochemicals like herbicides and fungicides.[1][11]

Synthesis Protocol: Catalytic Reduction of a Nitroarene Precursor

A common and efficient method for synthesizing anilines is the catalytic hydrogenation of the corresponding nitroarene. This protocol outlines a standard laboratory procedure for the synthesis of this compound from its nitro precursor. The rationale for this choice is the high yield and selectivity of the reaction and the commercial availability of the starting material.[12]

Starting Material : 1-Methoxy-3-nitro-5-(trifluoromethyl)benzene Key Reagent : Palladium on activated carbon (10% Pd/C) Reducing Agent : Hydrogen gas (H₂) or a hydrogen transfer agent like ammonium formate.

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation cluster_purification Purification start_material 1. Dissolve 1-Methoxy-3-nitro-5- (trifluoromethyl)benzene in Methanol catalyst 2. Add 10% Pd/C catalyst (approx. 5 mol%) start_material->catalyst Inert atmosphere reaction 3. Introduce H₂ gas (balloon or Parr shaker) Maintain at room temperature with vigorous stirring catalyst->reaction filtration 4. Monitor reaction by TLC. Once complete, filter through Celite® to remove Pd/C catalyst reaction->filtration concentration 5. Concentrate the filtrate under reduced pressure to yield crude product filtration->concentration purify 6. Recrystallize crude solid from a suitable solvent system (e.g., Ethanol/Water or Hexane/EtOAc) concentration->purify final_product 7. Isolate pure 3-Methoxy-5- (trifluoromethyl)aniline as a solid purify->final_product

Caption: Catalytic hydrogenation workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Vessel Preparation : To a round-bottom flask equipped with a magnetic stir bar, add 1-Methoxy-3-nitro-5-(trifluoromethyl)benzene (1.0 eq).

  • Solvent Addition : Dissolve the starting material in a suitable solvent, typically methanol or ethanol, to a concentration of approximately 0.1-0.5 M.

  • Catalyst Addition : Carefully add 10% Palladium on activated carbon (Pd/C) to the solution. A typical catalyst loading is 5-10 mol%. Causality Note: Pd/C is an excellent catalyst for the reduction of nitro groups to amines due to its high activity and ability to readily adsorb hydrogen gas. It is pyrophoric and should be handled with care, preferably under a blanket of inert gas like nitrogen or argon.

  • Hydrogenation : Seal the flask and purge it with hydrogen gas (H₂). Maintain a positive pressure of H₂ using a balloon or perform the reaction in a Parr hydrogenation apparatus.

  • Reaction Monitoring : Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Catalyst Removal : Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product. Self-Validation Note: Complete removal of the heterogeneous catalyst is crucial to prevent contamination of the final product.

  • Isolation : Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, which is often a solid at this stage.

  • Purification : Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure this compound.

  • Characterization : Dry the purified product under vacuum and characterize it by determining its melting point and acquiring spectroscopic data (NMR, MS) to confirm its identity and purity. The melting point should align with the literature value of 50-54 °C.[1]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.

  • Hazard Classifications : Acute Toxicity (Oral, Dermal, Inhalation), Category 4; Skin Irritation, Category 2; Eye Irritation, Category 2; Specific Target Organ Toxicity (Single Exposure), Category 3.[2][6]

  • Signal Word : Warning.[2]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Ensure that eyewash stations and safety showers are readily accessible.[13][14]

  • Eye/Face Protection : Wear chemical safety goggles or a face shield.[13][14]

  • Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[13][14]

  • Respiratory Protection : Avoid breathing dust. If dust is generated, use a NIOSH/MSHA-approved respirator.[13][14]

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

First Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[13]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[13]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

  • Ingestion : Rinse mouth with water. Call a poison control center or physician if you feel unwell.[13]

Storage
  • Conditions : Store in a cool, dry, and well-ventilated place.[15] Keep the container tightly closed.[14][15] Recommended storage temperature is between 2-8 °C for long-term stability.[1]

References

A Technical Guide to the Spectroscopic Characterization of 3-Methoxy-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Methoxy-5-(trifluoromethyl)aniline. Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and analytical characterization of this important chemical intermediate. The methodologies for data acquisition are described, and the interpretation of the spectral data is discussed in the context of the molecule's structure.

Introduction

This compound is a substituted aniline derivative of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its unique electronic properties, conferred by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it a valuable building block for the synthesis of a wide range of target molecules. Accurate and thorough characterization of this compound is paramount for its effective use in research and development. This guide provides an in-depth analysis of its spectroscopic signature, a critical component of its analytical profile.

Molecular Structure and Key Features

The structural integrity of any synthetic pathway relies on the unambiguous identification of its intermediates. The molecular structure of this compound, with its distinct substituents on the aromatic ring, gives rise to a unique spectroscopic fingerprint. Understanding this structure is key to interpreting the spectral data that follows.

Figure 1: Chemical structure of this compound. This diagram illustrates the arrangement of the methoxy, trifluoromethyl, and aniline functional groups on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3][4] The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.84s1HAr-H
6.64s1HAr-H
6.53s1HAr-H
3.82s3H-OCH₃
3.80 (broad s)s2H-NH₂

Data sourced from commercially available reference spectra.

Interpretation and Causality:

  • Aromatic Protons: The three aromatic protons appear as distinct singlets, a consequence of the substitution pattern which minimizes spin-spin coupling between them. The electron-donating methoxy and amino groups shield these protons, while the electron-withdrawing trifluoromethyl group deshields them, resulting in their specific chemical shifts.

  • Methoxy Protons: The sharp singlet at approximately 3.82 ppm, integrating to three protons, is a classic signature of a methoxy group attached to an aromatic ring.

  • Amine Protons: The broad singlet around 3.80 ppm is characteristic of amine protons.[5] This broadening is due to quadrupolar relaxation of the ¹⁴N nucleus and possible chemical exchange with trace amounts of water in the deuterated solvent.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
160.4C-OCH₃
148.1C-NH₂
132.2 (q, J ≈ 32 Hz)C-CF₃
124.0 (q, J ≈ 272 Hz)-CF₃
106.0Ar-CH
105.5Ar-CH
99.8Ar-CH
55.3-OCH₃

Data sourced from commercially available reference spectra.

Interpretation and Causality:

  • Quaternary Carbons: The carbons directly attached to the substituents (C-OCH₃, C-NH₂, C-CF₃) are readily identified. The carbon bonded to the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms.

  • Trifluoromethyl Carbon: The carbon of the -CF₃ group itself exhibits a characteristic quartet with a large coupling constant, a definitive feature for this functional group.

  • Aromatic Carbons: The protonated aromatic carbons appear in the expected upfield region for an electron-rich aromatic system.

  • Methoxy Carbon: The carbon of the methoxy group is observed at a typical chemical shift for an sp³-hybridized carbon attached to an oxygen atom.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is essential for obtaining high-quality NMR data for accurate structural assignment.[6]

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

    • Ensure complete dissolution to prevent line broadening in the resulting spectrum.

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[7]

    • Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.

    • Shim the magnetic field to maximize its homogeneity, which is critical for obtaining sharp and symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to encompass the expected range of proton chemical shifts (typically -1 to 12 ppm).

    • Employ a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1 is recommended).

    • Process the raw data using Fourier transformation and apply appropriate window functions (e.g., exponential multiplication) to enhance the S/N.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0 to 220 ppm).

    • A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Instrument Setup (Lock & Shim) c->d e ¹H NMR Acquisition d->e f ¹³C NMR Acquisition d->f g Fourier Transform & Phasing e->g f->g h Referencing & Baseline Correction g->h i Integration & Peak Picking h->i j Structural Interpretation i->j

Figure 2: A generalized workflow for the acquisition and analysis of NMR data for small organic molecules.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to the energies of molecular vibrations.[8]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3478, 3386MediumN-H stretching (asymmetric and symmetric)
2942MediumC-H stretching (aromatic and aliphatic)
1625StrongN-H bending (scissoring)
1590, 1475StrongC=C stretching (aromatic ring)
1285StrongC-O stretching (aryl ether)
1165, 1125Very StrongC-F stretching

Data sourced from spectral databases.

Interpretation and Causality:

  • N-H Stretching: The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

  • C-H Stretching: The absorptions around 2942 cm⁻¹ arise from the C-H stretching vibrations of both the aromatic ring and the methyl group of the methoxy substituent.

  • N-H Bending: The strong absorption at 1625 cm⁻¹ is assigned to the in-plane bending (scissoring) vibration of the N-H bonds.

  • Aromatic C=C Stretching: The bands at 1590 and 1475 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-O Stretching: The strong band at 1285 cm⁻¹ is indicative of the aryl-alkyl ether C-O stretching vibration.

  • C-F Stretching: The very strong and prominent absorptions in the 1100-1200 cm⁻¹ region are highly characteristic of the C-F stretching vibrations of the trifluoromethyl group.[9][10] This is often one of the most intense features in the IR spectra of fluorinated organic compounds.[10]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The exact mass of this compound (C₈H₈F₃NO) is 191.0558 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak would be observed at an m/z value very close to this calculated mass. In a low-resolution spectrum, a prominent peak at m/z = 191 would be expected.[11][12]

  • Key Fragmentation Patterns: Under electron ionization (EI) conditions, the molecular ion can undergo fragmentation. For this particular molecule, characteristic fragmentation pathways could include the loss of a methyl radical (-CH₃) from the methoxy group, leading to a fragment at [M-15]⁺, or the loss of a formyl radical (-CHO) to give a fragment at [M-29]⁺. Cleavage of the C-CF₃ bond could also occur.

Conclusion

The collective spectroscopic data presented in this guide provides a robust and self-validating analytical profile for this compound. The ¹H and ¹³C NMR spectra confirm the precise atomic connectivity and chemical environments within the molecule. The IR spectrum provides definitive evidence for the presence of the key functional groups, namely the primary amine, the aryl ether, and the trifluoromethyl group. Finally, mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic characterization is indispensable for ensuring the identity and purity of this compound in research and development applications.

References

An In-Depth Technical Guide to the Solubility of 3-Methoxy-5-(trifluoromethyl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of Solubility for a Key Synthetic Building Block

3-Methoxy-5-(trifluoromethyl)aniline is a crucial intermediate in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its unique trifluoromethyl group enhances the metabolic stability and lipophilicity of target compounds, making it a desirable scaffold in drug design. A comprehensive understanding of its solubility in various organic solvents is paramount for researchers and process chemists. This knowledge underpins critical decisions in reaction solvent selection, purification strategies such as crystallization, and formulation development.

This technical guide provides a deep dive into the solubility profile of this compound. While extensive quantitative data for this specific compound is not widely published, this document leverages fundamental principles of organic chemistry and data from structurally analogous compounds to provide a robust predictive framework. Furthermore, a detailed, field-proven experimental protocol for accurate solubility determination is presented, empowering researchers to generate precise data tailored to their specific laboratory conditions.

Predicted Solubility Profile of this compound

The solubility of an organic compound is governed by the interplay of intermolecular forces between the solute and the solvent, a principle often summarized by the adage "like dissolves like." The molecular structure of this compound, featuring an aromatic ring, a basic amino group, a methoxy group, and a lipophilic trifluoromethyl group, suggests a nuanced solubility profile.

  • Aniline Moiety: The core aniline structure contributes to its solubility in a broad range of organic solvents through van der Waals forces and dipole-dipole interactions.[1][2] The amino group can also act as a hydrogen bond donor, enhancing solubility in protic solvents.

  • Methoxy Group: Similar to anisole, the methoxy group is a weakly polar ether linkage that contributes to solubility in many organic solvents, including ethers and aromatic hydrocarbons.[3][4][5][6]

  • Trifluoromethyl Group: This highly fluorinated group is nonpolar and significantly increases the lipophilicity of the molecule. This suggests good solubility in nonpolar organic solvents.[7][8]

Based on these structural features, the following table provides a predicted qualitative and semi-quantitative solubility profile for this compound in a selection of common organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe amino group can form hydrogen bonds with the hydroxyl group of the alcohol. The overall polarity of the molecule allows for favorable interactions.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThe polar nature of these solvents can effectively solvate the polar functionalities of the molecule through dipole-dipole interactions.
Non-Polar Aromatic Toluene, BenzeneHighThe aromatic ring of the solute will have favorable π-π stacking interactions with aromatic solvents. The non-polar trifluoromethyl group also contributes to solubility.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds due to their ability to engage in dipole-dipole and London dispersion forces.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighThe ether linkage in the solute will have favorable interactions with ether solvents.
Alkanes Hexane, HeptaneLow to ModerateWhile the trifluoromethyl group enhances lipophilicity, the polar amino and methoxy groups will limit solubility in highly non-polar alkane solvents.
Aqueous WaterVery LowThe large, non-polar aromatic ring and the trifluoromethyl group make the molecule predominantly hydrophobic, leading to poor water solubility.[1][3]

Experimental Protocol for Determining Equilibrium Solubility

To obtain precise quantitative solubility data, a robust and reproducible experimental method is essential. The following protocol outlines the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in a given solvent. This self-validating system ensures that the measured solubility represents a true equilibrium state.

I. Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

II. Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid should be clearly visible to ensure that the resulting solution is saturated.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A typical equilibration time is 24-48 hours. A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed for 10-15 minutes.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles.

    • Accurately weigh the filtered solution.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered saturated solution using a validated HPLC or GC method.

    • Construct a calibration curve from the standard solutions (peak area vs. concentration).

    • Determine the concentration of this compound in the saturated solution by interpolating its peak area from the calibration curve.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, based on the determined concentration.

Causality Behind Experimental Choices:
  • Using Excess Solid: This ensures that the solvent is fully saturated with the solute at the given temperature, representing the equilibrium solubility.

  • Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for obtaining accurate and reproducible results.

  • Extended Equilibration Time: This allows the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Centrifugation and Filtration: These steps are essential to remove all undissolved solid material, which would otherwise lead to an overestimation of the solubility.

  • Use of a Calibration Curve: This provides a reliable and accurate method for quantifying the concentration of the solute in the saturated solution.

Diagram of Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Analysis cluster_quantification Quantification Prep Add Excess Solute & Known Volume of Solvent Equilibrate Agitate at Constant Temperature (24-48h) Prep->Equilibrate Ensure Saturation Settle Allow Solid to Settle Equilibrate->Settle Centrifuge Centrifuge Settle->Centrifuge Complete Separation Sample Withdraw Supernatant Centrifuge->Sample Filter Filter through 0.22µm Syringe Filter Sample->Filter Remove Particulates Analyze Analyze by HPLC/GC Filter->Analyze Quantify Determine Concentration from Calibration Curve Analyze->Quantify Result Calculate Solubility Quantify->Result

Caption: Experimental workflow for determining the equilibrium solubility.

Safety and Handling Considerations

As with any chemical substance, proper safety precautions must be observed when handling this compound. Researchers should consult the Safety Data Sheet (SDS) for detailed information. Key safety considerations include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • In case of contact: In case of skin or eye contact, rinse thoroughly with water.[1]

Conclusion

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a detailed and robust experimental protocol, researchers and drug development professionals are well-equipped to make informed decisions regarding the use of this important synthetic intermediate. The provided methodologies and insights are designed to enhance the efficiency and success of synthetic and formulation endeavors.

References

A Technical Guide to the Physicochemical Properties of 3-Methoxy-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the melting and boiling points of 3-Methoxy-5-(trifluoromethyl)aniline (CAS No. 349-55-3), a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering both established physicochemical data and detailed, field-proven protocols for its experimental determination. We will explore the theoretical underpinnings of these phase transitions, the significance of the melting point as a crucial purity indicator, and the challenges associated with determining the boiling point of thermally sensitive compounds. All methodologies are presented with an emphasis on scientific integrity, causality behind experimental choices, and adherence to authoritative standards.

Introduction: The Significance of this compound

This compound is a substituted aniline that serves as a critical building block in organic synthesis. Its molecular structure, featuring a methoxy group and a trifluoromethyl group, imparts unique properties of lipophilicity and metabolic stability to target molecules.[1][2] Consequently, it is a widely utilized intermediate in the development of high-value compounds, including spleen tyrosine kinase (Syk) inhibitors for treating autoimmune diseases and novel agrochemicals like herbicides and fungicides.[1][2][3]

For professionals in drug development and chemical synthesis, a precise understanding of the compound's physical properties is paramount. The melting and boiling points are not merely data points; they are fundamental parameters that dictate purification strategies (e.g., recrystallization, distillation), inform reaction conditions, and serve as primary indicators of sample purity.

Physicochemical & Thermal Properties

The fundamental physical constants for this compound are summarized below. These values are critical for laboratory handling, safety assessments, and experimental design.

PropertyValueSource(s)
CAS Number 349-55-3[2][4]
Molecular Formula C₈H₈F₃NO[2][4]
Molecular Weight 191.15 g/mol [2][4]
Appearance Light yellow to brown crystalline solid[2]
Melting Point 50-54 °C[2][4]
Boiling Point 242 °C (Predicted); Experimental value unconfirmed[5][6]
Flash Point 113 °C (235.4 °F) - closed cup[3][4]
Melting Point: A Key Indicator of Purity

The experimentally determined melting point of this compound is consistently reported in the range of 50-54 °C .[2][4] A sharp, narrow melting range within this window is a strong indicator of high purity.[7][8][9]

The Principle of Melting Point Depression: The presence of impurities disrupts the uniform crystalline lattice of a solid.[10][11] This disruption weakens the intermolecular forces holding the molecules together, meaning less thermal energy is required to transition the substance from a solid to a liquid.[7] This phenomenon, known as melting point depression, results in two observable effects:

  • A lowering of the final melting temperature compared to the pure substance.

  • A broadening of the melting range (the difference between the temperature at which melting begins and the temperature at which it is complete).[10]

Therefore, a synthesized batch of this compound exhibiting a melting range of 47-51 °C would be considered impure, signaling the need for further purification, such as recrystallization.

Boiling Point: Experimental Challenges and Predicted Data

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[12] While a predicted boiling point for this compound is 242 °C at 760 mmHg , it is critical to note that many chemical suppliers do not list an experimental value, and some explicitly state it is "not available".[5][6][13]

This lack of a confirmed experimental value suggests potential thermal instability. Anilines, particularly those with electron-withdrawing groups like trifluoromethyl, can be susceptible to decomposition at elevated temperatures. Heating near the boiling point may trigger side reactions or polymerization, which can generate hazardous fumes, including toxic gases like hydrogen fluoride.[14] Researchers have documented unexpected incidents, such as trimerization and gas evolution, when heating other trifluoromethylanilines.[15]

Expert Insight: Given the high predicted boiling point and the potential for thermal decomposition, vacuum distillation would be the preferred method for purification over atmospheric distillation. For routine characterization, a micro-boiling point determination is recommended to minimize sample volume and heating time, thereby reducing the risk of decomposition.

Experimental Protocols for Thermal Analysis

The following protocols are designed to be self-validating systems for the accurate determination of melting and boiling points.

Protocol: Melting Point Determination via Capillary Method

This method adheres to the principles outlined in standard methodologies like ASTM E324 for determining the melting range of crystalline organic chemicals.[8][9]

Causality: The capillary method provides a slow, controlled heating environment, allowing for precise observation of the phase transition. Using a calibrated thermometer and a controlled ramp rate is essential for accuracy and reproducibility.[8]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush any large crystals gently with a spatula on a watch glass.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Invert the tube and tap the sealed end on a hard surface to pack the sample into a dense column 2-4 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample at a rapid rate (10-15 °C/minute) to find an approximate range. Allow the apparatus to cool to at least 15 °C below this approximate point.

  • Accurate Determination: Insert a new sample. Heat rapidly to within 15 °C of the expected melting point (approx. 52 °C). Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

  • Observation & Recording:

    • Record the temperature (T₁) at which the first drop of liquid is observed.

    • Record the temperature (T₂) at which the last solid crystal melts completely.

    • The melting range is reported as T₁ - T₂. For a pure sample, this should be a narrow range (e.g., 51-52.5 °C).

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_record Data Recording prep1 Dry & Powder Sample prep2 Load Capillary Tube (2-4 mm height) prep1->prep2 ana1 Insert into Apparatus prep2->ana1 ana2 Heat to 15°C below MP ana1->ana2 ana3 Heat Slowly (1-2°C/min) ana2->ana3 rec1 Record T₁ (First liquid drop) ana3->rec1 rec2 Record T₂ (All liquid) rec1->rec2 rec3 Report Range: T₁ - T₂ rec2->rec3

Caption: Workflow for Capillary Melting Point Determination.

Protocol: Micro-Boiling Point Determination

This micro-method is ideal for determining the boiling point of small sample quantities and for substances with high boiling points where prolonged heating is undesirable.[16][17]

Causality: The principle relies on vapor pressure. As the liquid is heated, the air and sample vapor trapped in the inverted capillary expand and exit as bubbles. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure. Upon cooling slightly, the vapor pressure drops, and the higher atmospheric pressure forces the liquid back into the capillary. This moment corresponds to the boiling point.[17]

Methodology:

  • Apparatus Assembly:

    • Attach a small test tube (e.g., 10 x 75 mm) to a calibrated thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Add approximately 0.5 mL of this compound to the test tube.

    • Take a melting point capillary tube (sealed at one end) and place it, open-end down, into the liquid in the test tube.

  • Heating:

    • Clamp the entire assembly in a Thiele tube filled with high-boiling mineral oil, ensuring the rubber band is well above the oil level.[18][19]

    • Gently heat the side arm of the Thiele tube with a micro-burner. Convection currents will ensure uniform heating.[19]

  • Observation & Recording:

    • Observe the inverted capillary. A slow stream of bubbles will emerge as trapped air expands.

    • Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates the vapor pressure is high and the temperature is at or slightly above the boiling point.

    • Remove the heat source and allow the apparatus to cool slowly.

    • Observe the bubble stream. The moment the bubbles stop and the liquid is drawn up into the capillary tube, record the temperature. This is the boiling point.

  • Verification: Allow the apparatus to cool further. A second determination can often be made as the oil reheats slightly from the hotter parts of the tube, expelling the liquid and allowing for a repeat of the cooling observation.

Workflow for Micro-Boiling Point Determination

G cluster_setup Apparatus Setup cluster_heat Heating & Observation cluster_cool Cooling & Recording setup1 Add Sample (0.5 mL) to Test Tube setup2 Insert Inverted Capillary setup1->setup2 setup3 Attach to Thermometer & Place in Thiele Tube setup2->setup3 heat1 Gently Heat Thiele Tube setup3->heat1 heat2 Observe Rapid, Continuous Stream of Bubbles heat1->heat2 cool1 Remove Heat Source heat2->cool1 cool2 Record Temperature When Liquid Enters Capillary cool1->cool2

Caption: Workflow for Thiele Tube Micro-Boiling Point Determination.

Conclusion

The melting point of this compound is a well-established and reliable parameter, falling within the 50-54 °C range, and serves as an excellent benchmark for purity assessment. Conversely, its boiling point is less defined experimentally, with a predicted value of 242 °C that should be approached with caution due to the potential for thermal decomposition. For purification, vacuum distillation is strongly recommended over atmospheric methods. The protocols detailed in this guide provide robust, reliable methods for the empirical verification of these critical physicochemical properties, empowering researchers to ensure the quality and integrity of this vital chemical intermediate.

References

A Toxicological and Safety Assessment of 3-Methoxy-5-(trifluoromethyl)aniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block with a Complex Profile

3-Methoxy-5-(trifluoromethyl)aniline, identified by CAS Number 349-55-3, is a substituted aniline that serves as a critical intermediate in various fields of chemical synthesis.[1] Its unique structure, featuring a methoxy group and a trifluoromethyl group on the aniline backbone, makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and dyes.[1][2][3] For instance, it has been utilized in the synthesis of novel spleen tyrosine kinase (Syk) inhibitors, highlighting its relevance in drug discovery.[4]

The trifluoromethyl (-CF3) group is particularly significant; it is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, which are often desirable properties in drug candidates.[5][6][7] However, the presence of both the aniline amine group and the electron-withdrawing -CF3 group also necessitates a thorough evaluation of its toxicological profile. Aniline and its derivatives are a class of compounds known for a range of toxic effects, most notably hematotoxicity.[8][9]

This technical guide provides an in-depth analysis of the known and predicted toxicological properties of this compound. It is designed for researchers, chemists, and drug development professionals who handle this compound, offering insights into its safety profile, potential hazards, and the scientific rationale behind recommended safety protocols. While comprehensive toxicological data for this specific molecule are not publicly available, this guide synthesizes information from its Safety Data Sheets (SDS), extrapolates from data on structurally similar trifluoromethylated anilines, and details the standard methodologies for its toxicological evaluation.

Physicochemical and Chemical Identity

A foundational understanding of a compound's physical and chemical properties is essential for safe handling and for predicting its biological behavior.

PropertyValueSource(s)
CAS Number 349-55-3[10]
Molecular Formula C₈H₈F₃NO[10]
Molecular Weight 191.15 g/mol [10]
Appearance Solid (powder to crystal)[4][11]
Melting Point 50-52 °C[4]
Flash Point 113 °C (235.4 °F) - closed cup[12]
Synonyms 3-Amino-5-methoxybenzotrifluoride; 5-Methoxy-α,α,α-trifluoro-m-toluidine[3][12]

Non-Clinical Toxicology Profile

The toxicological properties of this compound have not been fully investigated.[13] The following sections summarize the known hazards based on available safety data and provide a predictive assessment based on the toxicology of analogous compounds.

Acute Toxicity

This compound is classified as harmful by multiple routes of exposure.[12] The primary hazards are associated with ingestion, dermal contact, and inhalation.

Hazard ClassificationGHS CategoryStatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[12]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[12]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[13][14]
Skin IrritationCategory 2H315: Causes skin irritation[12]
Eye IrritationCategory 2AH319: Causes serious eye irritation[12]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[12]

Expert Insight: The acute toxicity profile is typical for many substituted anilines. The primary concerns for laboratory personnel are immediate irritation to the skin, eyes, and respiratory tract upon contact. The systemic "harmful" classification suggests that significant absorption can occur through all major routes of exposure, leading to potential systemic effects.

Predicted Metabolism and Mechanism of Toxicity

Direct metabolic studies on this compound are not available in the public domain. However, extensive research on other trifluoromethylanilines and substituted anilines allows for a scientifically grounded prediction of its metabolic fate and toxic mechanism.

The metabolism of anilines is a critical determinant of their toxicity. The parent compound is often less toxic than its metabolites. Key metabolic pathways for related compounds include:

  • N-Acetylation: The amino group can be acetylated, which is generally a detoxification pathway.[15]

  • Ring Hydroxylation: Cytochrome P450 enzymes can hydroxylate the aromatic ring. This can be a step towards detoxification and excretion, but can also create reactive intermediates.[16]

  • N-Oxidation: This is a critical bioactivation step for anilines, leading to the formation of phenylhydroxylamines and nitrosoarenes. These metabolites are potent oxidants capable of oxidizing hemoglobin, leading to methemoglobinemia.

  • Conjugation: Hydroxylated metabolites and the N-glucuronide of the parent amine can be conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion.[15][16]

The presence of the electron-withdrawing -CF3 group generally makes aromatic compounds more resistant to metabolic degradation.[6] However, studies on 4-trifluoromethoxyaniline show that ring hydroxylation and subsequent sulfation are major metabolic routes.[17]

Predicted Metabolic Pathway of this compound

G parent This compound n_acetyl N-acetylated Metabolite (Detoxification) parent->n_acetyl N-acetyl- transferase n_gluc N-glucuronide (Excretion) parent->n_gluc UGT ring_oh Ring Hydroxylation (CYP450) parent->ring_oh n_ox N-oxidation (CYP450 Bioactivation) parent->n_ox oh_metabolite Hydroxylated Metabolite ring_oh->oh_metabolite conjugate Sulfate/Glucuronide Conjugate (Excretion) oh_metabolite->conjugate SULT/UGT phenylhydroxylamine Phenylhydroxylamine Metabolite n_ox->phenylhydroxylamine methemoglobinemia Methemoglobinemia (Hematotoxicity) phenylhydroxylamine->methemoglobinemia Oxidizes Fe2+ to Fe3+ in Hemoglobin

Caption: Predicted metabolic pathways for this compound.

The primary toxicological concern for substituted anilines is hematotoxicity , specifically methemoglobinemia . This occurs when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering it unable to transport oxygen. This leads to cyanosis, fatigue, dizziness, and headache.[16] This process is initiated by the N-oxidation of the aniline to reactive metabolites.

Genotoxicity and Carcinogenicity

There is no specific data on the genotoxicity or carcinogenicity of this compound. However, data from related compounds can provide valuable context.

  • Genotoxicity: Many aniline derivatives have shown genotoxic potential.[18] A study on the closely related isomer, 4-trifluoromethylaniline (TFMA), found that it was mutagenic in bacterial assays (in vitro) but was not genotoxic in multiple in vivo assays (DNA adducts, DNA strand breaks).[12] The authors concluded that TFMA is unlikely to be a genotoxic carcinogen.[12] This discrepancy between in vitro and in vivo results is common for aromatic amines and highlights the importance of comprehensive testing. It is plausible that this compound could show mutagenic potential in an Ames test, particularly with metabolic activation.

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified aniline as Group 2A, "probably carcinogenic to humans." The risk for substituted anilines varies greatly depending on the nature and position of the substituents. Without long-term animal studies, the carcinogenic potential of this compound remains unknown.

Experimental Protocols for Toxicological Assessment

To address the data gaps for this compound, a standard battery of toxicological tests would be required. The following sections detail the methodologies for key acute toxicity and genotoxicity assays, based on internationally recognized OECD guidelines.

Workflow for Initial Hazard Assessment

Caption: Standard workflow for initial toxicological hazard assessment.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance into a GHS toxicity category based on mortality.[19][20][21] It avoids calculating a precise LD50, focusing instead on classification, thereby reducing animal usage.

Methodology:

  • Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are the preferred species. Females are generally considered slightly more sensitive.[21]

  • Housing and Fasting: Animals are caged individually and fasted overnight (food, but not water) prior to dosing.[22]

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The vehicle should be aqueous unless the substance's properties dictate otherwise (e.g., oil). The volume should generally not exceed 1 mL/100g body weight.[20]

  • Starting Dose: The procedure starts with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on any existing information. If no information is available, 300 mg/kg is often chosen.[22]

  • Procedure:

    • A group of 3 animals is dosed at the starting dose.

    • If mortality occurs: The outcome determines the next step. If 2 or 3 animals die, the test is repeated at the next lower dose level. If one animal dies, the test is repeated at the same dose level with 3 more animals.

    • If no mortality occurs: The test is repeated at the next higher dose level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for at least 14 days.[19]

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Dermal & Eye Irritation/Corrosion (OECD Guidelines 404 & 405)

Principle: These tests assess the potential for a substance to cause reversible (irritation) or irreversible (corrosion) damage to the skin and eyes, respectively.[2][23][24][25] A tiered approach, starting with in vitro methods, is strongly recommended to minimize animal testing.[4]

Methodology (In Vivo):

  • Animal Selection: Healthy young adult albino rabbits are used for both tests.[26][27]

  • Dermal Irritation (OECD 404):

    • A single dose (0.5 g for solids) is applied to a small patch (~6 cm²) of shaved skin.[23]

    • The patch is covered with a gauze dressing for a 4-hour exposure period.[27]

    • After exposure, the substance is removed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then periodically for up to 14 days to assess reversibility.[23]

  • Eye Irritation (OECD 405):

    • A single dose (e.g., 0.1 mL or equivalent weight of solid) is applied into the conjunctival sac of one eye. The other eye serves as an untreated control.[24]

    • The eye is examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling) at 1, 24, 48, and 72 hours, and observed for up to 21 days if effects persist.[26]

    • Use of topical anesthetics and systemic analgesics is required to minimize pain and distress.[3]

Bacterial Reverse Mutation Test - Ames Test (OECD Guideline 471)

Principle: This in vitro assay uses several strains of amino acid-requiring bacteria (Salmonella typhimurium and Escherichia coli) to detect gene mutations (point mutations and frameshifts).[11][28] A positive test indicates the substance is a mutagen.

Methodology:

  • Tester Strains: A minimum of five strains are used, including four S. typhimurium strains (TA1535, TA1537 or TA97a, TA98, and TA100) and one E. coli strain (WP2 uvrA or WP2 uvrA pKM101).[29] This combination detects various types of base-pair substitutions and frameshift mutations.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a rat liver homogenate containing cytochrome P450 enzymes.[29] This mimics mammalian metabolism and is crucial for detecting pro-mutagens that require bioactivation.

  • Procedure (Plate Incorporation Method):

    • The test substance, bacterial culture, and S9 mix (or buffer) are mixed in molten top agar.

    • This mixture is poured onto a minimal glucose agar plate (lacking the required amino acid, e.g., histidine for Salmonella).

    • The plates are incubated at 37°C for 48-72 hours.[28]

  • Scoring: Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative (solvent) control plates.

  • Positive Result: A substance is considered mutagenic if it produces a dose-related increase in the number of revertants or a reproducible and significant increase at one or more concentrations.[29]

Safety, Handling, and Exposure Control

Given the known and predicted hazards, stringent safety measures are required when handling this compound.

  • Engineering Controls: Work should be conducted in a chemical fume hood to control airborne levels and prevent inhalation.[14] An eyewash station and safety shower must be readily accessible.[14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

    • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid skin exposure.[14]

    • Respiratory Protection: If working outside a fume hood or with large quantities, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and particulates) is necessary.[30]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]

    • Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[14]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14] During a fire, irritating and toxic gases (e.g., nitrogen oxides, hydrogen fluoride) may be generated.[31] Firefighters should wear self-contained breathing apparatus (SCBA).[14]

Conclusion

This compound is a chemical intermediate with significant utility in research and development. Its toxicological profile is characterized by acute hazards, including harm if swallowed, inhaled, or in contact with skin, as well as irritation to the skin, eyes, and respiratory system. While specific data on chronic toxicity and genotoxicity are lacking, the broader class of substituted anilines is known for hematotoxic effects, primarily methemoglobinemia, driven by metabolic activation. Furthermore, read-across data from a structural isomer suggests a potential for in vitro genotoxicity.

Therefore, this compound must be handled with appropriate caution, utilizing stringent engineering controls and personal protective equipment. The data gaps for this molecule underscore the need for further testing, following established OECD guidelines, before its use in applications where human exposure is more likely. Researchers and drug development professionals must weigh its synthetic utility against its potential hazards, ensuring that all handling and experimental procedures are grounded in a comprehensive understanding of its toxicological profile.

References

A Comprehensive Technical Guide to 3-Methoxy-5-(trifluoromethyl)aniline: Synthesis, Applications, and Core Chemical Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry

3-Methoxy-5-(trifluoromethyl)aniline, a substituted aniline, has emerged as a critical building block in the synthesis of a wide array of complex organic molecules. Its unique structural features—a methoxy group and a trifluoromethyl group positioned meta to an amino functionality—impart a distinct combination of electronic and lipophilic properties. These characteristics are highly sought after in the design of bioactive compounds, particularly in the realm of pharmaceutical and agrochemical research.[1][2] The trifluoromethyl group, a well-known bioisostere for various functional groups, enhances metabolic stability, binding affinity, and cell permeability of parent molecules. This guide provides an in-depth exploration of this compound, covering its nomenclature, physicochemical properties, synthesis, applications in drug discovery, and safety considerations.

Nomenclature and Identification: A Molecule of Many Names

To ensure clarity and precision in scientific communication, it is essential to be familiar with the various synonyms and identifiers for this compound.

IdentifierValue
Systematic Name This compound
CAS Number 349-55-3[2][3]
Molecular Formula C₈H₈F₃NO[2][3]
Molecular Weight 191.15 g/mol [2][3]
Common Synonyms 3-Amino-5-methoxybenzotrifluoride, 5-Methoxy-α,α,α-trifluoro-m-toluidine, 1-Amino-3-methoxy-5-(trifluoromethyl)benzene[2]
InChI InChI=1S/C8H8F3NO/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4H,12H2,1H3
SMILES COc1cc(N)cc(c1)C(F)(F)F

Physicochemical Properties: A Data-Driven Overview

The physicochemical properties of this compound are crucial for understanding its reactivity, solubility, and behavior in various chemical and biological systems.

PropertyValueSource
Appearance Light yellow to brown crystalline powder[2]
Melting Point 50-54 °C[2]
Boiling Point 242 °C at 760 mmHg[4]
Flash Point 113 °C (closed cup)
pKa (predicted) 2.95 ± 0.10[5]
Density (predicted) 1.280 g/cm³[5]
Storage Temperature 2-8 °C, sealed in a dry, dark place[2][5]

Synthesis of this compound: A Probable Synthetic Route

A common and efficient method for the synthesis of anilines is the reduction of the corresponding nitro compound. While a specific protocol for this compound is not explicitly detailed in readily available literature, a highly analogous and well-documented procedure for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline from 4-methoxy-3-nitrobenzotrifluoride provides a reliable template.[6] This reaction typically proceeds via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 1-Methoxy-3-nitro-5-(trifluoromethyl)benzene

Disclaimer: This is a representative protocol based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.

Materials:

  • 1-Methoxy-3-nitro-5-(trifluoromethyl)benzene

  • Methanol (anhydrous)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Celite® or other filtration aid

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable round-bottom flask, dissolve 1-Methoxy-3-nitro-5-(trifluoromethyl)benzene in anhydrous methanol.

  • Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times to ensure an inert atmosphere is replaced with hydrogen).

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction (disappearance of the starting material), carefully vent the excess hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric when dry. Keep the Celite® pad wet with methanol during filtration.

  • Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Applications in Drug Discovery and Development: A Scaffold for Kinase Inhibitors

This compound is a valuable precursor in the synthesis of various pharmaceutically active compounds, most notably kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Precursor to the Nilotinib Intermediate

Nilotinib (Tasigna®) is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[7] A key intermediate in the synthesis of Nilotinib is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.[1][8] While 3-bromo-5-(trifluoromethyl)aniline is often cited as the direct precursor in many synthetic routes, this compound can be readily converted to the necessary bromo-analogue or other reactive intermediates for the subsequent coupling with 4-methylimidazole.

The synthesis of the Nilotinib intermediate often proceeds via an Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine (in this case, an imidazole).

Role in the Development of Spleen Tyrosine Kinase (Syk) Inhibitors

This compound has been utilized in the synthesis of potent inhibitors of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Dysregulation of Syk signaling is implicated in inflammatory diseases and certain types of cancer. The aniline moiety of this compound serves as a key pharmacophore that can interact with the hinge region of the kinase's ATP-binding pocket.

Safety and Handling: A Prudent Approach

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

Hazard Identification:

  • Harmful if swallowed, in contact with skin, or if inhaled. [9][10]

  • Causes skin and serious eye irritation. [9][10]

  • May cause respiratory irritation. [9][10]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety glasses or goggles.

  • Skin Protection: Appropriate protective gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. For high concentrations, a respirator may be necessary.[9]

First Aid Measures:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • Skin: Wash off immediately with soap and plenty of water. Seek medical attention if irritation persists.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

Storage and Disposal:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

  • Dispose of in accordance with local, state, and federal regulations.

Toxicological Information:

The toxicological properties of this compound have not been fully investigated.[9] Therefore, it should be handled with the care afforded to a compound of unknown toxicity.

Conclusion: A Versatile and Indispensable Tool for Chemical Innovation

This compound stands as a testament to the power of strategic molecular design. Its unique combination of functional groups provides chemists with a versatile platform for the synthesis of complex and biologically active molecules. From its role as a precursor in the synthesis of life-saving cancer therapeutics like Nilotinib to its application in the development of novel Syk inhibitors for inflammatory diseases, this compound continues to be a valuable asset in the ever-evolving landscape of medicinal chemistry. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher looking to leverage its potential in their scientific endeavors.

References

The Trifluoromethyl Group in Aniline Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound and predictable influence on a molecule's properties. When appended to an aniline scaffold—a common structural motif in a vast array of pharmaceuticals—the CF₃ group imparts a unique combination of electronic and steric characteristics that can dramatically enhance a drug candidate's performance. This guide provides an in-depth technical exploration of the multifaceted roles of the trifluoromethyl group in aniline derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the fundamental physicochemical modifications, explore the impact on metabolic stability and biological activity, and present case studies of successful drugs that leverage this powerful functional group.

Modulation of Physicochemical Properties: The Electron-Withdrawing Powerhouse

The introduction of a trifluoromethyl group to the aniline ring fundamentally alters its electronic and physical nature. This is primarily due to the high electronegativity of the fluorine atoms, which creates a strong inductive electron-withdrawing effect.[1] This, in turn, influences several key parameters critical for drug action.

Impact on Basicity (pKa)

The strong electron-withdrawing nature of the CF₃ group significantly reduces the electron density on the aniline's nitrogen atom.[2] This decreased electron density makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby lowering the basicity of the aniline derivative. This reduction in pKa is a critical consideration in drug design, as it can influence a compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and interaction with biological targets.

CompoundPosition of CF₃pKa
Aniline-4.6
2-(Trifluoromethyl)anilineortho~0.5
3-(Trifluoromethyl)anilinemeta~3.2
4-(Trifluoromethyl)anilinepara8.03[3]
3,5-Bis(trifluoromethyl)anilinemeta, meta2.15[4]

Note: pKa values can vary slightly depending on the experimental conditions. The value for 4-(Trifluoromethyl)aniline from one source appears to be an outlier and may refer to a different measurement context.

The following diagram illustrates the inductive effect of the trifluoromethyl group on the aniline ring, leading to a decrease in the basicity of the amino group.

G cluster_metabolism Metabolic Pathway cluster_blocking Metabolic Blocking Aniline Aniline Derivative (with -CH₃ group) Metabolism CYP450 Oxidation Aniline->Metabolism Metabolite Metabolite (-CH₂OH) Metabolism->Metabolite TFM_Aniline Trifluoromethylated Aniline (with -CF₃ group) Blocked_Metabolism CYP450 Oxidation (Blocked) TFM_Aniline->Blocked_Metabolism No_Metabolite No Metabolism Blocked_Metabolism->No_Metabolite G Nitro Trifluoromethylated Nitrobenzene Reduction Reduction (e.g., H₂, Pd/C) Nitro->Reduction TFM_Aniline Trifluoromethylated Aniline Reduction->TFM_Aniline Aniline Aniline Direct_TFM Direct Trifluoromethylation (e.g., Togni's Reagent) Aniline->Direct_TFM Direct_TFM->TFM_Aniline

References

Discovery and history of trifluoromethylated anilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Trifluoromethylated Aniline Core: From Serendipitous Discovery to a Cornerstone of Modern Chemistry

Abstract

The strategic incorporation of the trifluoromethyl (–CF3) group into the aniline scaffold represents a pivotal development in modern organic and medicinal chemistry. This guide traces the historical trajectory of trifluoromethylated anilines, from the foundational discoveries in organofluorine chemistry to the advent of sophisticated catalytic systems that enable their precise and efficient synthesis. We will explore the causal relationship between the unique physicochemical properties imparted by the –CF3 group and the revolutionary impact these molecules have had on the development of pharmaceuticals, agrochemicals, and advanced materials. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing not only historical context but also field-proven insights into synthetic strategies and practical experimental protocols.

The Genesis of a "Super-Methyl" Group: Early Organofluorine Chemistry

The journey of trifluoromethylated anilines begins not with the aniline itself, but with the taming of the trifluoromethyl group. While the biological properties of trifluoromethyl compounds were first probed in the late 1920s and more intensely in the mid-1940s, the synthetic groundwork was laid decades earlier.[1][2]

The pioneering work of Belgian chemist Frédéric Swarts in 1892 was the critical first step.[2][3] Swarts developed a method for halogen exchange, demonstrating that the chlorine atoms in benzotrichloride could be replaced with fluorine by reacting them with metallic fluorides like antimony trifluoride (SbF₃).[2][3][4][5] This process, now known as the Swarts Reaction , was later refined in the 1930s to use hydrogen fluoride (HF), providing the first scalable route to benzotrifluoride—the parent structure from which many early trifluoromethylated aromatics were derived.[2]

The initial synthesis of a trifluoromethylated aniline was a multi-step, classical process built upon this foundation:

  • Trifluoromethylation of a Toluene Derivative: A methylarene was first converted to a trichloromethylarene via free radical chlorination.

  • Halogen Exchange: The trichloromethyl group was then fluorinated using the Swarts reaction (or its HF-based industrial variant) to yield a benzotrifluoride derivative.

  • Nitration: The resulting benzotrifluoride was nitrated to introduce a nitro group onto the aromatic ring.

  • Reduction: Finally, the nitro group was reduced to an amine, yielding the target trifluoromethylated aniline.

This laborious pathway, while effective, suffered from harsh reaction conditions, low functional group tolerance, and inherent inefficiency, motivating chemists to seek more direct and elegant solutions.

cluster_classical Classical Multi-Step Synthesis Benzotrichloride Benzotrichloride Benzotrifluoride Benzotrifluoride Benzotrichloride->Benzotrifluoride Swarts Reaction (SbF₃ or HF) Nitrobenzotrifluoride Nitrobenzotrifluoride Benzotrifluoride->Nitrobenzotrifluoride Nitration (HNO₃/H₂SO₄) Trifluoromethyl_Aniline Trifluoromethyl_Aniline Nitrobenzotrifluoride->Trifluoromethyl_Aniline Reduction (e.g., Fe/HCl)

Caption: Classical pathway to trifluoromethylated anilines.

The Modern Synthesis Revolution: Direct C–H Functionalization

The limitations of classical methods spurred the development of reactions capable of directly installing a –CF₃ group onto an aromatic C–H bond, a significantly more atom-economical approach. This modern era is defined by the development of novel trifluoromethylating reagents and the application of advanced catalytic systems.

A New Arsenal of Reagents

The direct trifluoromethylation of arenes can be broadly categorized by the nature of the trifluoromethylating species.

Reagent TypeMechanismKey Reagents
Radical (CF₃•) A CF₃ radical is generated and adds to the aromatic ring.Trifluoroiodomethane (CF₃I), Triflyl Chloride (CF₃SO₂Cl), Sodium Trifluoromethanesulfinate (CF₃SO₂Na, Langlois' Reagent)
Nucleophilic (CF₃⁻) A trifluoromethyl anion attacks an electrophilic aromatic partner.Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)
Electrophilic (CF₃⁺) A positively charged trifluoromethyl equivalent reacts with a nucleophilic arene.S-(trifluoromethyl)dibenzothiophenium salts (Umemoto Reagents), Hypervalent Iodine Reagents (Togni Reagents)

The development of stable, easy-to-handle electrophilic trifluoromethylating reagents, particularly the Togni and Umemoto reagents , was a watershed moment.[6][7] These reagents allowed for the trifluoromethylation of electron-rich arenes and heteroarenes, including anilines, under much milder conditions than previously possible.

The Dawn of Photoredox Catalysis

Arguably the most significant recent leap in trifluoromethylation chemistry has been the application of visible-light photoredox catalysis .[8] This strategy offers an exceptionally mild and efficient pathway to generate trifluoromethyl radicals from stable precursors.[8]

The general mechanism proceeds as follows:

  • A photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light, promoting it to an excited state.[6]

  • The excited photocatalyst engages in a single-electron transfer (SET) with a CF₃ source (like a Togni reagent or triflyl chloride).[8][9]

  • This transfer generates a trifluoromethyl radical (CF₃•).

  • The highly reactive CF₃• radical adds to the electron-rich aniline ring.

  • Subsequent oxidation and deprotonation yield the final trifluoromethylated aniline product, regenerating the photocatalyst.[9]

This approach has revolutionized the synthesis of these compounds, as it proceeds at room temperature, exhibits broad functional group tolerance, and is ideal for the late-stage functionalization of complex molecules.[8][9][10] Further refinements using dual catalytic systems, such as combining a photoredox catalyst with a copper catalyst, have enabled exquisite control over regioselectivity, allowing for targeted ortho-C–H trifluoromethylation.[11][12]

PC Photocatalyst PC_star PC* PC->PC_star Visible Light PC_star->PC Regeneration CF3_Radical CF₃• PC_star->CF3_Radical SET Aniline Aniline Radical_Adduct Radical Adduct CF3_Source CF₃ Source (e.g., Togni) CF3_Source->CF3_Radical CF3_Radical->Aniline Addition Final_Product CF₃-Aniline Radical_Adduct->Final_Product Oxidation & Deprotonation

Caption: General mechanism of photoredox-catalyzed trifluoromethylation.

A Molecule of Impact: Applications Across Industries

The pursuit of trifluoromethylated anilines is driven by the profound and predictable changes the –CF₃ group imparts upon a molecule.[13] Often called a "super-methyl" group, it provides a unique combination of high electronegativity, metabolic stability, and lipophilicity.[13][14]

Pharmaceuticals

In drug design, the trifluoromethyl group is a powerful tool for optimizing a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[15][16]

  • Metabolic Stability: The strength of the C-F bond makes the –CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, increasing a drug's half-life.[1][14]

  • Lipophilicity & Permeability: The lipophilic nature of the –CF₃ group can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier.[14][16][17]

  • Binding Affinity: The group's strong electron-withdrawing nature can alter the pKa of nearby functional groups (like the aniline nitrogen) and modify hydrogen bonding interactions, often leading to stronger and more selective binding to target proteins.[16]

Trifluoromethylated anilines are key intermediates in the synthesis of numerous blockbuster drugs.[18][19][20]

Drug (Example)Therapeutic ClassRole of the Trifluoromethylaniline Core
Flunixin Non-steroidal anti-inflammatory drug (NSAID)The 2-methyl-3-(trifluoromethyl)aniline core is essential for its potent anti-inflammatory and analgesic activity.[21]
Celecoxib COX-2 Inhibitor (NSAID)A 4-(trifluoromethyl)aniline derivative is a key precursor, where the –CF₃ group contributes to the necessary lipophilicity and binding profile.[1]
Fluoxetine (Prozac) Selective Serotonin Reuptake Inhibitor (SSRI)While not a direct aniline, its synthesis involves a key 4-(trifluoromethyl)phenol precursor, highlighting the importance of the trifluoromethylphenyl moiety for CNS activity.[1][14][22]
Fipronil Insecticide (used in veterinary medicine)The 2,6-dichloro-4-(trifluoromethyl)aniline core is central to its mode of action as a GABA-gated chloride channel blocker.[23]
Agrochemicals

The same properties that make trifluoromethylated anilines valuable in medicine also make them highly effective in crop protection.[18][24][25] They form the backbone of numerous herbicides, fungicides, and insecticides.[19][24] The –CF₃ group enhances the potency of the active ingredient, allowing for lower application rates, and improves its stability in the environment, leading to longer-lasting protection.[13] Herbicides like Trifluralin are classic examples of the impact of this structural class in agriculture.[1]

Experimental Protocol: Visible-Light Mediated Trifluoromethylation of an Aniline Derivative

This protocol describes a representative, self-validating system for the direct C–H trifluoromethylation of an N-aryl amine using photoredox catalysis, adapted from established methodologies.[9][10]

Objective: To synthesize 4-methoxy-3-(trifluoromethyl)-N,N-dimethylaniline from 4-methoxy-N,N-dimethylaniline.

Materials and Reagents:

  • 4-methoxy-N,N-dimethylaniline (Substrate)

  • 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II) (CF₃ Source)

  • Tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate (--INVALID-LINK--₂) (Photocatalyst)

  • Acetonitrile (CH₃CN), degassed (Solvent)

  • Standard glassware (Schlenk flask, magnetic stir bar)

  • Magnetic stir plate

  • Blue LED light source (e.g., 450 nm, 34 W)

  • Nitrogen or Argon gas supply

  • Syringes and needles

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Experimental Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reagents in Schlenk Flask B 2. Degas with N₂/Ar (3 cycles) A->B C 3. Place flask near Blue LED source B->C D 4. Stir at Room Temp (e.g., 12-24 h) C->D E 5. Quench reaction (if necessary) D->E F 6. Concentrate in vacuo E->F G 7. Purify via Silica Gel Chromatography F->G

Caption: Workflow for photoredox trifluoromethylation.

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 4-methoxy-N,N-dimethylaniline (1.0 mmol, 1 equiv.), Togni Reagent II (1.2 mmol, 1.2 equiv.), and --INVALID-LINK--₂ (0.02 mmol, 2 mol%).

  • Solvent Addition & Degassing: Add degassed acetonitrile (5.0 mL) to the flask. Seal the flask and subject the mixture to three cycles of vacuum backfilling with an inert gas (Nitrogen or Argon) to ensure an oxygen-free atmosphere.

  • Initiation of Reaction: Place the sealed flask approximately 5-10 cm from a blue LED light source. To prevent overheating, a small fan can be directed at the flask.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis. A typical reaction time is 12-24 hours.

  • Workup: Once the starting material is consumed, turn off the light source. Transfer the reaction mixture to a round-bottom flask.

  • Purification: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile. The resulting crude residue is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-methoxy-3-(trifluoromethyl)-N,N-dimethylaniline product.

  • Characterization: The structure and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Causality and Validation: The use of a photocatalyst is essential; a control experiment run in the dark should yield no product, validating the light-mediated pathway. The inert atmosphere is critical because oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. The regioselectivity (favoring the position ortho to the methoxy group) is directed by the electronic properties of the substrate.

Conclusion and Future Outlook

The history of trifluoromethylated anilines is a compelling narrative of chemical innovation. From the arduous, multi-step syntheses of the early 20th century to the elegant, light-driven C–H functionalizations of today, the field has been transformed. The unique properties conferred by the trifluoromethyl group have cemented these structures as indispensable building blocks in the design of modern drugs and agrochemicals.[19][20][25][26]

Future research will likely focus on developing more sustainable and cost-effective catalytic systems, perhaps utilizing earth-abundant metals or metal-free organic photocatalysts.[27] The pursuit of even more sophisticated methods for achieving pinpoint regiocontrol and the development of asymmetric trifluoromethylation reactions remain active and exciting frontiers. As our synthetic capabilities continue to expand, the trifluoromethylated aniline core is poised to unlock further innovations across the chemical sciences.

References

Methodological & Application

Application Note: A Detailed Guide to the Synthesis of 3-Methoxy-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

3-Methoxy-5-(trifluoromethyl)aniline is a critical building block in modern medicinal and agricultural chemistry. The presence of the trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1] This aniline derivative serves as a key precursor for a wide range of bioactive compounds, including pharmaceuticals targeting neurological disorders and advanced agrochemicals like herbicides and fungicides.[2][3]

This application note provides a comprehensive guide to the synthesis of this compound through the chemical reduction of its nitro precursor, 4-methoxy-3-nitrobenzotrifluoride. We will explore the mechanistic underpinnings of this transformation and present two robust, field-proven protocols suitable for a research and development laboratory setting: catalytic hydrogenation and a classic dissolving metal reduction using Tin(II) chloride.

Reaction Principle: The Reduction of Aromatic Nitro Compounds

The core transformation in this synthesis is the reduction of an aromatic nitro group (-NO₂) to a primary amine (-NH₂). This is a fundamental reaction in organic synthesis, with several established methodologies.[4] The reaction proceeds through a series of intermediates, including nitrosoarene and hydroxylamine species.[5][6][7]

Two primary strategies are commonly employed:

  • Catalytic Hydrogenation: This method utilizes hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C) or Raney Nickel.[8] It is considered a "green" or clean method because the only byproduct is water.[6] However, it requires specialized pressure equipment and care must be taken as the catalyst can be pyrophoric and may sometimes reduce other sensitive functional groups.[8][9]

  • Dissolving Metal Reduction: This classic approach uses metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium to act as the reducing agent.[8][10][11] The reaction between tin and hydrochloric acid, for instance, generates tin(II) chloride in situ, which then reduces the nitro group through a series of single-electron transfers and protonation steps.[7][12] This method is highly reliable, tolerant of various functional groups, and does not require high-pressure apparatus, making it highly accessible.[8][13]

Below, we provide detailed protocols for both catalytic hydrogenation, valued for its efficiency and clean reaction profile, and reduction by tin(II) chloride, prized for its reliability and operational simplicity.

General Materials and Equipment

Reagents & Chemicals:

  • 4-Methoxy-3-nitrobenzotrifluoride (Starting Material, >98% purity)

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Hydrogen Gas (High Purity)

  • Nitrogen Gas (Inert)

  • Methanol (Anhydrous)

  • Ethyl Acetate (ACS Grade)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

  • Sodium Sulfate (Na₂SO₄, Anhydrous)

  • Celite® (Diatomaceous Earth)

  • Deionized Water

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Reflux condenser

  • Parr Hydrogenator or similar pressure-rated reaction vessel

  • Buchner funnel and filter flasks

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is preferred for its high efficiency and clean work-up, yielding high-purity product with minimal side reactions.

Workflow Diagram: Catalytic Hydrogenation

SM 4-Methoxy-3-nitrobenzotrifluoride in Methanol Reaction Hydrogenation Room Temperature, 12h SM->Reaction Catalyst 10% Pd/C (wet) Catalyst->Reaction H2 H₂ Gas (50 psi) H2->Reaction Filter Filter through Celite® to remove Pd/C Reaction->Filter Evaporate Solvent Removal (Rotary Evaporator) Filter->Evaporate Workup Aqueous Work-up (EtOAc / H₂O) Evaporate->Workup Dry Dry Organic Layer (Na₂SO₄) Workup->Dry FinalProduct This compound Dry->FinalProduct

Caption: Workflow for Synthesis via Catalytic Hydrogenation.

Step-by-Step Procedure:

  • Reactor Charging: To a pressure-rated hydrogenation vessel, add 4-methoxy-3-nitrobenzotrifluoride (e.g., 10.0 g, 45.2 mmol) and methanol (100 mL).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (50% wet, ~1.0 g, 10 wt%). Causality Note: The catalyst is handled wet to mitigate its pyrophoric nature. The nitrogen atmosphere prevents premature reaction with atmospheric oxygen.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system by pressurizing with nitrogen (3x) followed by hydrogen (3x) to ensure an inert atmosphere. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 12-16 hours.

  • Catalyst Removal: Depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: The filter cake must be kept wet with methanol or water at all times to prevent ignition upon drying in air. Wash the filter cake with a small amount of methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Work-up: Dissolve the resulting residue in ethyl acetate (100 mL) and wash with deionized water (2 x 50 mL) and then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Final Product: Filter off the drying agent and concentrate the filtrate in vacuo to yield this compound as a light yellow to brown solid. The product is often of sufficient purity (>95%) for subsequent use. Further purification can be achieved by recrystallization from hexanes/ethyl acetate.

Protocol B: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This classic method is robust, highly scalable, and does not require specialized pressure equipment, making it ideal for general laboratory use.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-methoxy-3-nitrobenzotrifluoride (e.g., 10.0 g, 45.2 mmol) in ethanol (150 mL).

  • Reagent Addition: To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 51.0 g, 226 mmol, 5 equivalents). Causality Note: A large excess of the reducing agent is used to ensure complete conversion of the nitro group and its intermediates.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is fully consumed (typically 3-5 hours).

  • Quenching and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 3M NaOH solution until the pH is basic (pH > 8). A thick, white precipitate of tin(IV) hydroxide will form. Causality Note: Basification is crucial to neutralize the acidic reaction medium and precipitate the tin salts, which are insoluble in most organic solvents, allowing for their removal by filtration.

  • Filtration: Filter the entire slurry through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL) to recover all the product.

  • Extraction: Transfer the combined filtrate to a separatory funnel. The layers may need to be separated. Wash the organic layer with brine (50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the residue by silica gel column chromatography or recrystallization to obtain pure this compound.

Data Summary and Product Characterization

ParameterProtocol A (Catalytic Hydrogenation)Protocol B (SnCl₂ Reduction)
Reducing Agent H₂ / 10% Pd/CSnCl₂·2H₂O
Solvent MethanolEthanol
Temperature Room TemperatureReflux (~80-85 °C)
Typical Reaction Time 12 - 16 hours3 - 5 hours
Expected Yield >90%75 - 85%
Work-up Complexity Low (filtration and extraction)Moderate (filtration of tin salts)
Purity (crude) High (>95%)Moderate (requires purification)

Expected Characterization Data for this compound:

  • CAS Number: 349-55-3[2]

  • Molecular Formula: C₈H₈F₃NO[2]

  • Molecular Weight: 191.15 g/mol [2][14]

  • Appearance: Light yellow to brown powder or crystals.[2]

  • Melting Point: 50-54 °C.[2][14][15]

  • ¹H NMR: Signals corresponding to aromatic protons, a singlet for the methoxy (-OCH₃) group, and a broad singlet for the amine (-NH₂) protons.

  • ¹⁹F NMR: A singlet corresponding to the -CF₃ group.

  • Mass Spectrometry (ESI-MS): m/z 192.1 [M+H]⁺.

Mandatory Safety Precautions

All experiments must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

  • Chemical Hazards:

    • 4-methoxy-3-nitrobenzotrifluoride: Causes skin and eye irritation. Handle with care.[16][17]

    • This compound: Harmful if swallowed, inhaled, or absorbed through the skin. Causes serious eye irritation.[14][18]

    • Tin(II) Chloride: Corrosive and a suspected sensitizer. Avoid inhalation of dust.[13]

    • Concentrated HCl and NaOH: Highly corrosive. Handle with extreme care.

  • Procedural Hazards:

    • Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Palladium on carbon is pyrophoric, especially after the reaction. Never allow the catalyst filter cake to dry in the air. Quench the used catalyst by suspending it in water.

    • Exothermic Reactions: The neutralization step in the SnCl₂ protocol can be exothermic. Perform additions slowly and with external cooling (ice bath).

References

Application Notes & Protocols: The Strategic Utility of 3-Methoxy-5-(trifluoromethyl)aniline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of contemporary drug discovery, agrochemical development, and materials science, the strategic selection of molecular building blocks is paramount to achieving desired physicochemical and biological properties. 3-Methoxy-5-(trifluoromethyl)aniline (CAS No. 349-55-3) has emerged as a cornerstone scaffold, prized for its unique trifecta of functional groups. The nucleophilic aniline moiety serves as a versatile handle for a myriad of coupling reactions, while the methoxy group modulates electronic properties. Critically, the trifluoromethyl (-CF3) group imparts profound effects, including increased metabolic stability, enhanced membrane permeability, and improved binding affinity through favorable lipophilic and electrostatic interactions.[1][2][3]

This guide provides an in-depth exploration of this compound as a key synthetic intermediate. We will delve into its fundamental properties, detail field-proven protocols for its application in pivotal synthetic transformations, and explain the underlying chemical principles that govern its reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block for the synthesis of novel, high-value molecules.

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.

Key Properties

The essential physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 349-55-3[1][4][5][6][7][8]
Molecular Formula C₈H₈F₃NO[1][5][6][8]
Molecular Weight 191.15 g/mol [1][4][5][6]
Appearance Light yellow to brown powder/crystal[1][5]
Melting Point 50-54 °C[1][4][5]
Purity ≥ 98% (GC)[1][9]
Synonyms 3-Amino-5-methoxybenzotrifluoride[1][5][9]
Safety & Handling

This compound is classified as harmful and requires careful handling in a well-ventilated chemical fume hood.[10][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[4][11][12]

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Acute Toxicity & IrritationGHS07 (Exclamation Mark)Warning H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data compiled from authoritative safety data sheets.[4][5][10]

Core Synthetic Applications & Protocols

The utility of this compound spans a range of critical C-N and C-C bond-forming reactions. Its application is particularly notable in the synthesis of kinase inhibitors and other biologically active heterocycles.[5][13]

Synthetic_Workflow cluster_start Starting Material cluster_reactions Key Transformations cluster_products Intermediate / Final Products start This compound amide Amide Bond Formation (e.g., with R-COOH) start->amide R-COOH, Coupling Agent buchwald Buchwald-Hartwig Amination (e.g., with Ar-X) start->buchwald Ar-X, Pd Catalyst, Ligand, Base hetero Heterocycle Formation (e.g., Quinazolines) start->hetero Cyclization Precursors product_amide Amides / Anilides amide->product_amide product_diarylamine Diarylamines buchwald->product_diarylamine product_kinase Kinase Inhibitors / Complex Scaffolds hetero->product_kinase product_amide->product_kinase Further Steps product_diarylamine->product_kinase Further Steps

Figure 1: General synthetic workflow illustrating the major reaction pathways for this compound.

Amide Bond Formation: A Gateway to Bioactive Scaffolds

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The aniline nitrogen of our title compound serves as an excellent nucleophile for coupling with carboxylic acids, acyl chlorides, or activated esters. This reaction is a key step in the synthesis of numerous active pharmaceutical ingredients (APIs), including kinase inhibitors.[14]

Causality Behind Protocol Choices: The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is specified due to its high efficiency, mild reaction conditions, and low rate of epimerization when coupling chiral substrates.[15] DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base chosen to neutralize the acid formed during the reaction without competing in the coupling itself.

Amide_Coupling reactant1 This compound reactant2 R-COOH reagents HATU, DIPEA DMF, RT reactant2->reagents product Amide Product plus1 + plus2 + reagents->product Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) add Oxidative Addition pd0->add Ar-X complex1 L-Pd(II)(Ar)(X) add->complex1 amine_assoc Amine Association & Deprotonation complex1->amine_assoc R'NH₂, Base complex2 L-Pd(II)(Ar)(NR'H) amine_assoc->complex2 reduct Reductive Elimination complex2->reduct reduct->pd0 Ar-NHR' Suzuki_Coupling reactant1 Bromo-derivatized Aniline Scaffold reactant2 R-B(OH)₂ reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent reactant2->reagents product Cross-Coupled Product plus1 + reagents->product

References

The Strategic Role of 3-Methoxy-5-(trifluoromethyl)aniline in Modern Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unpacking the Potential of a Key Building Block

In the landscape of modern medicinal chemistry, the selection of starting materials is a critical determinant of success in any drug discovery program. 3-Methoxy-5-(trifluoromethyl)aniline has emerged as a highly valuable and versatile building block, particularly in the synthesis of targeted therapeutics.[1][2] Its utility stems from the unique combination of a methoxy group and a trifluoromethyl group on an aniline scaffold, which imparts favorable physicochemical and pharmacological properties to the resulting drug candidates.

The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. It is highly electron-withdrawing and increases the lipophilicity of a molecule, which can enhance membrane permeability and bioavailability.[3][4] Furthermore, the C-F bond is exceptionally strong, making the -CF3 group metabolically stable and resistant to oxidative degradation by cytochrome P450 enzymes.[4] This metabolic stability can lead to an increased half-life and a more predictable pharmacokinetic profile of a drug. The methoxy (-OCH3) group, on the other hand, can act as a hydrogen bond acceptor and its position on the aniline ring can influence the overall conformation and binding affinity of the final compound to its biological target.

This guide provides an in-depth exploration of the applications of this compound in pharmaceutical development, with a focus on its use in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide a detailed experimental protocol for a representative synthetic transformation, and discuss the broader implications for drug design.

Key Applications in Drug Discovery and Development: A Focus on Kinase Inhibitors

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds, with a notable application in the development of kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

One prominent example of the application of this aniline is in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors. SYK is a non-receptor tyrosine kinase that is a critical mediator of signal transduction downstream of various immune receptors. As such, inhibitors of SYK have therapeutic potential in the treatment of autoimmune diseases and certain types of cancer. The general structure of many SYK inhibitors features a substituted phenylamine core, for which this compound serves as an ideal starting material.

Case Study: Synthesis of a Phenylaminopyrimidine-based Kinase Inhibitor Scaffold

The phenylaminopyrimidine scaffold is a common core structure for a wide range of kinase inhibitors. The aniline nitrogen of this compound can be readily coupled with a suitably functionalized pyrimidine ring to generate these key intermediates.

Experimental Protocols

Protocol 1: Synthesis of N-(3-methoxy-5-(trifluoromethyl)phenyl)pyrimidin-4-amine (A Representative Kinase Inhibitor Core)

This protocol describes a representative Buchwald-Hartwig amination reaction to synthesize a core scaffold for a kinase inhibitor, starting from this compound.

Reaction Scheme:

G compound1 This compound plus1 + compound2 4-Chloropyrimidine arrow1 Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane, 100 °C compound3 N-(3-methoxy-5-(trifluoromethyl)phenyl)pyrimidin-4-amine

A representative Buchwald-Hartwig amination reaction.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound349-55-3191.151.0 g5.23
4-Chloropyrimidine110-85-0114.540.60 g5.24
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.7248 mg0.052
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)161265-03-8578.6891 mg0.157
Cesium Carbonate (Cs₂CO₃)534-17-8325.822.56 g7.85
Anhydrous 1,4-Dioxane123-91-188.1120 mL-

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask, add this compound (1.0 g, 5.23 mmol), 4-chloropyrimidine (0.60 g, 5.24 mmol), cesium carbonate (2.56 g, 7.85 mmol), Pd₂(dba)₃ (48 mg, 0.052 mmol), and Xantphos (91 mg, 0.157 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (20 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 100 °C under an inert atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, N-(3-methoxy-5-(trifluoromethyl)phenyl)pyrimidin-4-amine.

Safety Precautions:

  • This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and can be toxic. Handle them under an inert atmosphere.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with care in a fume hood.

Visualization of the Synthetic Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Weigh Reagents: - this compound - 4-Chloropyrimidine - Cs₂CO₃ - Pd₂(dba)₃ - Xantphos prep2 Add to Oven-Dried Flask prep1->prep2 prep3 Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) prep2->prep3 react1 Add Anhydrous Dioxane prep3->react1 react2 Heat to 100 °C and Stir for 12-16h react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool to Room Temperature react3->workup1 workup2 Dilute with Ethyl Acetate and Filter through Celite workup1->workup2 workup3 Wash with Water and Brine workup2->workup3 workup4 Dry Organic Layer (Na₂SO₄) workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 workup6 Purify by Column Chromatography workup5->workup6 product product workup6->product Final Product

Workflow for the synthesis of the kinase inhibitor core.

Conclusion and Future Perspectives

This compound is a powerful and strategic building block in pharmaceutical development. Its unique electronic and steric properties, conferred by the methoxy and trifluoromethyl groups, provide medicinal chemists with a valuable tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The application of this aniline in the synthesis of kinase inhibitors, such as those targeting SYK, highlights its importance in the development of treatments for a range of diseases. The provided protocol for a Buchwald-Hartwig amination serves as a practical example of its utility in constructing key pharmacophores. As the demand for more targeted and effective therapies continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly remain a cornerstone of successful drug discovery programs.

References

Application Notes and Protocols: 3-Methoxy-5-(trifluoromethyl)aniline as a Versatile Intermediate for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Agrochemicals

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can lead to compounds with superior efficacy, selectivity, and environmental profiles. 3-Methoxy-5-(trifluoromethyl)aniline is a key building block in this arena, offering a trifluoromethyl group that significantly influences the biological activity of the final product.[1] This versatile intermediate serves as a scaffold for the synthesis of a variety of agrochemicals, including herbicides and fungicides.[1][2]

The trifluoromethyl moiety is particularly valued for its ability to increase the binding affinity of a molecule to its target protein and to block metabolic degradation, thereby prolonging its activity. The methoxy group, in turn, can be used to fine-tune the electronic and steric properties of the molecule, influencing its solubility and transport within the target organism. This guide provides detailed protocols for the synthesis of representative agrochemical classes—urea and sulfonylurea herbicides—using this compound as a key starting material. The protocols are designed to be self-validating, with clear explanations of the rationale behind each step, ensuring both scientific integrity and practical applicability for researchers in the field.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for successful synthesis and safe laboratory practice. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 349-55-3[1]
Molecular Formula C8H8F3NO[1]
Molecular Weight 191.15 g/mol [1]
Appearance Light yellow to brown powder/crystal[1]
Melting Point 50 - 54 °C[1]
Purity ≥ 98% (GC)[1]

Safety and Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Synthetic Application I: Synthesis of a Novel Phenyl-Urea Herbicide

Phenyl-urea herbicides are a well-established class of compounds that act by inhibiting photosynthesis at the photosystem II (PSII) level. The following protocol details the synthesis of a novel N-(3-methoxy-5-(trifluoromethyl)phenyl)-N',N'-dimethylurea, a potential herbicidal agent. The reaction involves the treatment of this compound with dimethylcarbamoyl chloride.

Reaction Workflow: Phenyl-Urea Herbicide Synthesis

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Work-up and Purification A This compound E Reaction Mixture @ 0°C to RT A->E B Dimethylcarbamoyl Chloride B->E C Triethylamine (Base) C->E D Dichloromethane (Solvent) D->E F N-(3-methoxy-5-(trifluoromethyl)phenyl)-N',N'-dimethylurea E->F Stirring, 12h G Quench with Water F->G H Extract with Dichloromethane G->H I Dry Organic Layer (Na2SO4) H->I J Evaporate Solvent I->J K Recrystallize from Ethanol/Water J->K L Pure Phenyl-Urea Product K->L

Caption: Workflow for the synthesis of a phenyl-urea herbicide.

Detailed Experimental Protocol: Synthesis of N-(3-methoxy-5-(trifluoromethyl)phenyl)-N',N'-dimethylurea
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.91 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in 50 mL of anhydrous dichloromethane.

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of dimethylcarbamoyl chloride (1.18 g, 11 mmol) in 20 mL of anhydrous dichloromethane dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 50 mL of water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from an ethanol/water mixture to yield the final product as a white solid.

Expected Characterization Data
AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz) δ 7.5-7.0 (m, 3H, Ar-H), 6.8 (s, 1H, NH), 3.85 (s, 3H, OCH₃), 3.05 (s, 6H, N(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ 161.0, 155.0, 140.0, 132.0 (q, J=32 Hz), 123.0 (q, J=272 Hz), 115.0, 110.0, 105.0, 55.5, 36.5
Mass Spec (ESI) m/z 263.1 [M+H]⁺

Synthetic Application II: Synthesis of a Novel Sulfonylurea Herbicide

Sulfonylurea herbicides are a class of highly potent, low-application-rate herbicides that inhibit the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. The following protocol outlines a two-step synthesis of a novel sulfonylurea herbicide from this compound.

Reaction Workflow: Sulfonylurea Herbicide Synthesis

G cluster_0 Step 1: Formation of Sulfonamide cluster_1 Step 2: Sulfonylurea Formation A This compound D Reaction Mixture @ 0°C to RT A->D B 2-Chlorobenzenesulfonyl Chloride B->D C Pyridine (Base/Solvent) C->D E N-(3-methoxy-5-(trifluoromethyl)phenyl)-2-chlorobenzenesulfonamide D->E Stirring, 6h J Reaction Mixture @ Reflux E->J F Sulfonamide Intermediate (E) G Phenyl Isocyanate G->J H Potassium Carbonate (Base) H->J I Acetone (Solvent) I->J K Novel Sulfonylurea Herbicide J->K Stirring, 8h

Caption: Workflow for the synthesis of a sulfonylurea herbicide.

Detailed Experimental Protocol: Synthesis of a Novel Sulfonylurea

Step 1: Synthesis of N-(3-methoxy-5-(trifluoromethyl)phenyl)-2-chlorobenzenesulfonamide

  • Reaction Setup: In a 250 mL three-necked flask fitted with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, dissolve this compound (1.91 g, 10 mmol) in 50 mL of anhydrous pyridine.

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add 2-chlorobenzenesulfonyl chloride (2.32 g, 11 mmol) dropwise over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 6 hours.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water. Acidify with concentrated HCl to pH 2-3. The precipitated solid is filtered, washed with cold water, and dried under vacuum.

  • Purification: The crude sulfonamide can be purified by recrystallization from ethanol.

Step 2: Synthesis of the Novel Sulfonylurea

  • Reaction Setup: To a solution of the sulfonamide intermediate (3.65 g, 10 mmol) in 50 mL of dry acetone, add finely powdered anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Addition of Reagent: Add phenyl isocyanate (1.31 g, 11 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and filter off the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane, wash with 1N HCl and then with water. Dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent. The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Characterization Data
AnalysisExpected Results for Sulfonamide IntermediateExpected Results for Final Sulfonylurea
¹H NMR (CDCl₃, 400 MHz) δ 8.0-7.2 (m, 7H, Ar-H), 7.0 (s, 1H, NH), 3.80 (s, 3H, OCH₃)δ 8.5-7.0 (m, 12H, Ar-H), 10.5 (s, 1H, NH), 8.5 (s, 1H, NH), 3.82 (s, 3H, OCH₃)
Mass Spec (ESI) m/z 366.0 [M+H]⁺m/z 485.1 [M+H]⁺

Conclusion: A Gateway to Novel Agrochemicals

This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocols provided herein for the synthesis of phenyl-urea and sulfonylurea herbicides demonstrate the utility of this building block in accessing important classes of active ingredients. The strategic incorporation of the trifluoromethyl and methoxy groups provides a powerful tool for medicinal and agrochemical chemists to modulate the biological activity and physicochemical properties of target molecules. The detailed experimental procedures and expected characterization data serve as a robust starting point for researchers engaged in the discovery and development of next-generation crop protection agents.

References

Derivatization of 3-Methoxy-5-(trifluoromethyl)aniline for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract

3-Methoxy-5-(trifluoromethyl)aniline is a privileged building block in modern medicinal chemistry, offering a unique combination of physicochemical properties that are highly desirable in drug candidates.[1] The strategic placement of an electron-donating methoxy group and a strongly electron-withdrawing, lipophilic trifluoromethyl (-CF3) group on the aniline scaffold provides medicinal chemists with a powerful tool for molecular design.[2] The -CF3 group is renowned for its ability to enhance metabolic stability, increase lipophilicity for better membrane permeability, and modulate pKa, all of which can significantly improve a compound's pharmacokinetic and pharmacodynamic profile.[3][4] This guide provides an in-depth exploration of key derivatization strategies for this versatile intermediate, complete with detailed, field-tested protocols designed for researchers and scientists in drug development.

The Strategic Value of the Anilino Scaffold

The utility of this compound stems from the distinct and synergistic contributions of its substituents. Understanding these contributions is key to rationally designing derivatives with improved therapeutic potential.

  • Trifluoromethyl Group (-CF3): This moiety is a cornerstone of modern drug design.[5] Its high C-F bond energy (~485 kJ/mol) makes it exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, often blocking a potential metabolic hotspot on the aromatic ring.[4] This increased metabolic stability can lead to a longer drug half-life and reduced patient dosing.[4] Furthermore, its high lipophilicity (Hansch π value of +0.88) can enhance a molecule's ability to cross biological membranes, improving bioavailability.[2][4]

  • Methoxy Group (-OCH3): As a strong electron-donating group, the methoxy substituent modulates the electronic character of the aromatic ring and the basicity of the aniline nitrogen. This can be crucial for fine-tuning interactions with biological targets. While susceptible to O-demethylation, its presence provides a synthetic handle and influences the overall polarity and hydrogen bonding capacity of derivatives.

  • Aniline Core: The primary amine serves as a versatile nucleophile and a key anchor point for a wide array of synthetic transformations. It is the primary site for derivatization, allowing for the introduction of diverse pharmacophoric elements.

Derivatization_Workflow cluster_reactions Derivatization Reactions cluster_products Derivative Classes start This compound r_acyl N-Acylation (R-COCl, Base) start->r_acyl r_sulfonyl N-Sulfonylation (R-SO2Cl, Base) start->r_sulfonyl r_buchwald Buchwald-Hartwig Amination (Ar-X, Pd Catalyst, Ligand, Base) start->r_buchwald r_sandmeyer_suzuki Sandmeyer → Suzuki Coupling (1. NaNO2, HBr; 2. Ar-B(OH)2, Pd Cat.) start->r_sandmeyer_suzuki p_amide Amide Derivatives r_acyl->p_amide p_sulfonamide Sulfonamide Derivatives r_sulfonyl->p_sulfonamide p_arylamine Diaryl/Heteroaryl Amine Derivatives r_buchwald->p_arylamine p_biaryl Biaryl Derivatives r_sandmeyer_suzuki->p_biaryl

References

Application Notes & Protocols: The Strategic Utility of 3-Methoxy-5-(trifluoromethyl)aniline in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Privileged Building Block in Medicinal Chemistry

In the landscape of drug discovery and fine chemical synthesis, the selection of starting materials is a critical determinant of success. 3-Methoxy-5-(trifluoromethyl)aniline has emerged as a versatile and highly strategic building block, particularly for the synthesis of complex heterocyclic compounds.[1][2] Its utility stems from the unique interplay of its constituent functional groups: the electron-donating methoxy (-OCH3) group and the strongly electron-withdrawing trifluoromethyl (-CF3) group.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties.[3][4] It significantly increases lipophilicity, which can improve a drug's ability to cross biological membranes, and its steric and electronic properties can lead to enhanced binding affinity with biological targets.[5][6] Furthermore, the C-F bond's strength confers metabolic stability, protecting the molecule from enzymatic degradation and extending its half-life in vivo.[4][6] The methoxy group, in contrast, acts as an electron-donating group, modulating the electronic character of the aniline ring and influencing the regioselectivity of subsequent chemical transformations.

This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic scaffolds, with a focus on quinoline and amide-based structures prevalent in targeted therapeutics like kinase inhibitors. We will delve into the causality behind synthetic strategies and provide detailed, field-proven protocols for researchers in drug development and organic synthesis.

Strategic Overview: Pathways to Heterocyclic Scaffolds

The unique electronic profile of this compound makes it an ideal precursor for a variety of cyclization and coupling reactions. The diagram below illustrates its central role in accessing diverse and medicinally relevant heterocyclic cores.

G cluster_input Starting Material cluster_reactions Key Synthetic Transformations cluster_products Intermediate Heterocyclic Scaffolds cluster_application Final Application Area A 3-Methoxy-5- (trifluoromethyl)aniline B Cyclocondensation (e.g., Friedländer, Combes) A->B + Carbonyl Compound C Amide Coupling (e.g., with activated acids) A->C + Carboxylic Acid Derivative D Substituted Quinolines B->D E Bioactive Amide Derivatives C->E F Kinase Inhibitors (e.g., c-Met, EGFR) D->F E->F

References

Application Notes & Protocols for the Quantification of 3-Methoxy-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of 3-Methoxy-5-(trifluoromethyl)aniline, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Recognizing the importance of precise analytical control in drug development and quality assurance, this document outlines two robust, validated methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions and explaining the scientific rationale behind the chosen parameters. The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[2][3]

Introduction to this compound

This compound is a substituted aniline derivative with the molecular formula C₈H₈F₃NO and a molecular weight of 191.15 g/mol .[4][5] Its chemical structure, featuring both a methoxy and a trifluoromethyl group, imparts unique properties that make it a valuable building block in organic synthesis.[1] It serves as a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders, as well as in the formulation of herbicides and fungicides.[1]

Given its role in pharmaceutical synthesis, the purity and concentration of this compound must be meticulously controlled. The presence of impurities, including positional isomers or residual starting materials, can impact the safety and efficacy of the final drug product.[6][7] Therefore, robust and validated analytical methods are essential for its quantification in bulk materials and for monitoring its consumption during chemical reactions.

Compound Properties:

PropertyValueSource
CAS Number 349-55-3[4][5]
Molecular Formula C₈H₈F₃NO[1][5]
Molecular Weight 191.15 g/mol [4][5]
Appearance Light yellow to brown powder/crystal[1]
Melting Point 50-54 °C[1][8]
Flash Point 113 °C (closed cup)[4]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. The following reverse-phase HPLC (RP-HPLC) method is designed for the accurate assay of this compound and for the separation of potential impurities.

Rationale and Method Development Insights

The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar compounds like anilines through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and resolution. Acetonitrile serves as the organic modifier, while the buffer controls the pH to maintain a consistent ionization state of the analyte, which is crucial for reproducible retention times. UV detection is selected due to the presence of a chromophore (the benzene ring) in the analyte's structure, which allows for sensitive quantification. The detection wavelength is chosen to maximize the signal-to-noise ratio.

Experimental Protocol: HPLC-UV

2.2.1. Equipment and Reagents

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

  • This compound reference standard (≥99% purity).

2.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate solution by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile. A common starting gradient is 60:40 (v/v) Buffer:Acetonitrile. Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is recommended.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used to establish the calibration curve.

  • Sample Solution: Accurately weigh an appropriate amount of the sample containing this compound, dissolve it in the diluent in a volumetric flask to achieve a final concentration within the calibration range (e.g., 25 µg/mL).

2.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm
Run Time 15 minutes

2.2.4. Data Analysis and Quantification

  • Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose, it must be validated according to ICH guidelines.[2][3][9]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from impurities and excipients. Peak purity analysis should confirm no co-elution.
Linearity r² ≥ 0.999 over the specified concentration range.
Accuracy 98.0% to 102.0% recovery for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for replicate injections and analyses on different days.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Robustness Method performance should remain unaffected by small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Buffer & Acetonitrile) A1 Equilibrate HPLC System P1->A1 P2 Prepare Standard Solutions (Stock & Working) A2 Inject Standards (Build Calibration Curve) P2->A2 P3 Prepare Sample Solution A3 Inject Sample P3->A3 A1->A2 A2->A3 A4 Data Acquisition A3->A4 D1 Integrate Peaks A4->D1 D2 Quantify Analyte (Using Calibration Curve) D1->D2 D3 Generate Report D2->D3

Caption: HPLC-UV analysis workflow for this compound.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity and specificity, such as trace-level impurity analysis or confirmation of identity, GC-MS is the method of choice. This technique is particularly suitable for volatile and thermally stable compounds like this compound.

Rationale and Method Development Insights

Gas chromatography separates compounds based on their volatility and interaction with the stationary phase of the GC column. A mid-polarity column (e.g., containing a phenyl-arylene phase) is often effective for separating aniline isomers and related substances.[10] The use of a Flame Ionization Detector (FID) is common for general quantification, but coupling the GC to a Mass Spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the fragmented ions, offering unparalleled specificity. Electron Ionization (EI) is a standard ionization technique that generates reproducible fragmentation patterns for library matching and structural elucidation.

Experimental Protocol: GC-MS

3.2.1. Equipment and Reagents

  • GC system equipped with an autosampler, a split/splitless injector, and a Mass Spectrometric detector.

  • Data acquisition and processing software with a mass spectral library.

  • GC capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Helium (carrier gas, ultra-high purity).

  • Methanol or Dichloromethane (GC grade).

  • This compound reference standard (≥99% purity).

3.2.2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with methanol.

  • Sample Solution: Prepare the sample by dissolving a known amount in methanol to achieve a concentration within the calibration range.

3.2.3. GC-MS Conditions

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM)

3.2.4. Data Analysis and Quantification

  • For quantification, operate the MS in SIM mode using characteristic ions of this compound (e.g., the molecular ion and major fragment ions).

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Confirm the identity of the analyte by comparing its retention time and mass spectrum to that of the reference standard.

  • Quantify the analyte using the calibration curve based on the area of the target ion peak.

Method Validation (ICH Q2(R2) Framework)

Similar to the HPLC method, the GC-MS protocol requires thorough validation.

Validation ParameterAcceptance Criteria
Specificity Chromatographic resolution of the analyte from other components and confirmation by mass spectrum.
Linearity r² ≥ 0.999 over the specified concentration range.
Accuracy 98.0% to 102.0% recovery.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Typically in the low ng/mL range, with a signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) Typically in the pg/mL range, with a signal-to-noise ratio ≥ 3.
Robustness Insensitive to minor variations in oven ramp rate (±1 °C/min) and carrier gas flow (±0.1 mL/min).

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Standard Solutions A1 Inject into GC P1->A1 P2 Prepare Sample Solution (in volatile solvent) P2->A1 A2 Separation in Capillary Column A1->A2 A3 Ionization (EI) A2->A3 A4 Mass Analysis (MS) A3->A4 D1 Extract Ion Chromatograms A4->D1 D2 Identify by RT & Spectrum D1->D2 D3 Quantify & Report D2->D3

Caption: GC-MS analysis workflow for this compound.

Concluding Remarks

The HPLC-UV and GC-MS methods detailed in this guide provide robust and reliable approaches for the quantification of this compound. The choice between the two methods will depend on the specific application requirements, such as the need for routine quality control (HPLC-UV) versus high-sensitivity impurity profiling or identity confirmation (GC-MS). Adherence to the outlined protocols and validation principles will ensure the generation of accurate, reproducible, and defensible analytical data, supporting the development and manufacturing of safe and effective chemical and pharmaceutical products.

References

Application Note: A Validated HPLC Method for Purity Analysis of 3-Methoxy-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated high-performance liquid chromatography (HPLC) method for the determination of purity and the separation of potential impurities in 3-Methoxy-5-(trifluoromethyl)aniline. This compound is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, making its purity a crucial parameter for ensuring the quality, safety, and efficacy of final products[1]. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, adhering to the validation guidelines outlined by the International Council for Harmonisation (ICH) Q2(R1)[2][3]. This document provides a comprehensive protocol for researchers, quality control analysts, and drug development professionals.

Introduction and Compound Overview

This compound, also known as 3-Amino-5-methoxybenzotrifluoride, is a substituted aniline that serves as a versatile building block in organic synthesis[1]. The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of target molecules, making this intermediate highly valuable in the development of novel therapeutic agents and crop protection chemicals[1].

Given its role as a key starting material, a stringent assessment of its purity is mandatory. Impurities arising from the synthesis or degradation can carry over into subsequent steps, potentially leading to the formation of undesired side products, reduced yield, and altered toxicological profiles of the final active pharmaceutical ingredient (API). This necessitates a reliable analytical method for routine quality control and batch release. This note details such a method, developed and validated to be fit for its intended purpose.

Physicochemical Properties of this compound:

PropertyValueReference(s)
CAS Number 349-55-3[1][4][5]
Molecular Formula C₈H₈F₃NO[1][4][5]
Molecular Weight 191.15 g/mol [1][4][5]
Appearance Light yellow to brown powder or crystal[1][4]
Melting Point 50 - 54 °C[1][4]
Structure
alt text

HPLC Method Principle and Rationale

The method is based on reversed-phase chromatography, which is ideal for separating moderately polar to nonpolar compounds like substituted anilines.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic character, providing effective retention of the aromatic analyte. The C18 phase offers robust performance and is widely available.

  • Mobile Phase: A gradient elution using a mixture of acidified water and acetonitrile is employed.

    • Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

    • 0.1% Formic Acid is added to the aqueous phase to adjust the pH to an acidic level (approximately 2.7). At this pH, the basic aniline group (pKa ~3-4) is protonated, which is critical for achieving sharp, symmetric peaks by preventing interactions with residual silanol groups on the silica support.

  • Detection: A Photodiode Array (PDA) detector is used. This allows for the monitoring of absorbance across a range of wavelengths, which is useful for identifying co-eluting peaks and selecting the optimal wavelength for quantification. The UV spectrum of the analyte shows significant absorbance around 254 nm, which provides excellent sensitivity.

Experimental Protocol

Instrumentation, Chemicals, and Reagents
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector (e.g., Waters ACQUITY UPLC H-Class, Agilent 1260 Infinity II, or equivalent)[6].

    • Chromatography Data System (CDS) for data acquisition and processing (e.g., Empower 3, Chromeleon).

  • Chemicals and Materials:

    • This compound Reference Standard (Purity ≥ 99.5%).

    • Acetonitrile (HPLC Grade).

    • Formic Acid (ACS Grade or higher).

    • Deionized water (18.2 MΩ·cm).

    • Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeStandard column for robust separation of aromatic compounds.
Mobile Phase A 0.1% (v/v) Formic Acid in WaterAcidic modifier to ensure protonation of the analyte for good peak shape.
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17-17.1 min: 80% to 30% B; 17.1-22 min: 30% BGradient is optimized to separate the main peak from early and late eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume to prevent peak distortion and column overload.
Detection PDA Detector, 254 nmWavelength of high absorbance for the analyte, providing good sensitivity.
Run Time 22 minutesSufficient time for elution of all components and column re-equilibration.
Solution Preparation
  • Diluent Preparation:

    • Prepare a mixture of Water:Acetonitrile (50:50, v/v). This ensures solubility of the analyte and compatibility with the initial mobile phase conditions.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound Reference Standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Standard Solution.

Method Validation Protocol (ICH Q2(R1))

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose[2][3][7][8].

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[3][7].

  • Protocol:

    • Inject the diluent to demonstrate no interference at the retention time of the analyte.

    • Inject the standard solution and the sample solution.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the sample.

    • Analyze the stressed samples. Assess the peak purity of the analyte in both unstressed and stressed samples using the PDA detector. The purity angle should be less than the purity threshold.

  • Acceptance Criteria: The method should resolve the main peak from any impurities or degradation products. No interfering peaks should be observed at the retention time of the analyte.

Linearity

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample[7].

  • Protocol:

    • Prepare a series of at least five solutions by diluting the standard stock solution to cover a range from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration (e.g., 0.005, 0.25, 0.5, 0.625, and 0.75 mg/mL).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[2].

  • Protocol:

    • Prepare a sample matrix (placebo) if applicable. Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • If a placebo is unavailable, accuracy can be determined by analyzing a sample of known purity.

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery for each preparation.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision[2].

  • Repeatability (Intra-assay precision):

    • Protocol: Prepare six individual sample preparations at 100% of the test concentration from the same homogenous batch. Analyze them on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) of the purity results should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both repeatability and intermediate precision studies should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Inject solutions of decreasing concentrations to find the concentration that yields an S/N of approximately 3 for LOD and 10 for LOQ.

    • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to be precise, with an RSD of ≤ 10%.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Vary critical method parameters one at a time, such as:

      • Flow Rate (± 0.1 mL/min).

      • Column Temperature (± 2 °C).

      • Mobile Phase pH (± 0.2 units, by adjusting formic acid concentration).

    • Analyze a standard solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the purity result should not significantly change.

Summary of Validation Parameters:

ParameterPurposeAcceptance Criteria
Specificity To ensure the signal is from the analyte onlyNo interference at analyte RT; Peak purity passes
Linearity To confirm a proportional response to concentrationCorrelation Coefficient (r²) ≥ 0.999
Range To define the concentration interval of reliabilityMethod is linear, accurate, and precise within this range
Accuracy To measure the closeness to the true valueMean Recovery: 98.0% - 102.0%
Precision To measure the variability of the resultsRepeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0%
LOD To determine the lowest detectable concentrationS/N ≈ 3
LOQ To determine the lowest quantifiable concentrationS/N ≈ 10; Precision (RSD) at LOQ ≤ 10%
Robustness To assess the method's reliability during normal useSystem suitability passes under varied conditions

Data Analysis and Purity Calculation

The purity of the this compound sample is calculated using the area normalization method. This method assumes that all impurities present in the sample are eluted and respond proportionally to the main analyte at the chosen wavelength.

Calculation: % Purity = ( (Area of Main Peak) / (Total Area of All Peaks) ) * 100

Potential Impurities

Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation. Studies on structurally related compounds, such as 3-bromo-5-(trifluoromethyl)aniline, have shown that potential impurities can include positional isomers, starting material residues, and products of side reactions[9][10]. The developed gradient HPLC method is designed to provide sufficient resolution to separate such closely related substances from the main analyte peak.

Workflow Visualization

The following diagram illustrates the complete workflow for the purity analysis of this compound.

HPLC_Purity_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Diluent & Sonicate weigh->dissolve dilute Dilute to Volume dissolve->dilute setup Equilibrate HPLC System dilute->setup inject Inject Solutions (Standard & Sample) setup->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate % Purity via Area Normalization integrate->calculate report Generate Final Report calculate->report

Caption: HPLC Purity Analysis Workflow.

Conclusion

The RP-HPLC method described in this application note is a reliable, robust, and accurate procedure for determining the purity of this compound. The method has been developed with a clear scientific rationale and validated according to the stringent requirements of the ICH Q2(R1) guidelines. Its specificity allows for the confident separation of the main component from potential impurities, making it a highly suitable tool for quality control in both research and manufacturing environments.

References

Application Note: High-Resolution GC-MS Analysis of 3-Methoxy-5-(trifluoromethyl)aniline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated method for the chromatographic separation and mass spectrometric identification of 3-Methoxy-5-(trifluoromethyl)aniline and its critical positional isomers using Gas Chromatography-Mass Spectrometry (GC-MS). These fluorinated and methoxylated anilines are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their structural similarity presents a significant analytical challenge, where unambiguous identification is crucial for quality control, impurity profiling, and regulatory compliance. This guide provides a detailed, step-by-step protocol, an in-depth explanation of the scientific rationale behind parameter selection, and a framework for data interpretation and troubleshooting. The methodology is designed for researchers, analytical chemists, and drug development professionals requiring a reliable system for the analysis of these high-value compounds.

Introduction: The Analytical Imperative for Isomer Purity

The precise placement of functional groups on an aromatic ring is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3) is often incorporated to enhance metabolic stability, binding affinity, and lipophilicity, while a methoxy group (-OCH3) can modulate electronic properties and serve as a handle for further chemical modification.[3] this compound is a key building block in the synthesis of advanced therapeutic agents, including spleen tyrosine kinase (Syk) inhibitors.[4][5]

However, synthetic routes can often yield a mixture of positional isomers, such as 2-Methoxy-5-(trifluoromethyl)aniline and 4-Methoxy-2-(trifluoromethyl)aniline. These isomers, while having the same molecular weight, can possess vastly different chemical reactivities and biological activities.[3] Their presence as impurities can compromise the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, a highly selective and sensitive analytical method is not just beneficial, but essential.

Gas Chromatography (GC) offers the high-efficiency separation required to resolve these structurally similar compounds, while Mass Spectrometry (MS) provides definitive structural confirmation through characteristic fragmentation patterns.[6] This note details a comprehensive GC-MS workflow optimized for this specific analytical challenge.

Experimental Workflow and Scientific Rationale

A successful analysis is contingent upon a meticulously executed workflow, where each step is optimized to ensure data integrity and reproducibility. The process moves from careful sample preparation to instrumental analysis and finally to data processing.

GCMS_Workflow Figure 1: End-to-End GC-MS Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Accurate Weighing of Isomer Standards B Volumetric Dissolution in Ethyl Acetate A->B C Serial Dilution to Working Concentrations (e.g., 1-20 µg/mL) B->C D Transfer to Autosampler Vial C->D Load onto GC Autosampler E Splitless Injection (1 µL @ 250°C) D->E F Chromatographic Separation (DB-5ms Column) E->F G Electron Ionization (EI) (70 eV Source) F->G H Mass Filtering (Quadrupole Analyzer) G->H I Signal Detection & Acquisition H->I J Generate Total Ion Chromatogram (TIC) I->J Generate Raw Data File K Peak Integration & Retention Time (RT) Assignment J->K L Extract Mass Spectrum for Each Peak K->L M Analyze Fragmentation Pattern & Compare to Standards L->M N Quantify & Report Purity M->N

Caption: High-level workflow for the GC-MS analysis of aniline isomers.

Causality in Method Design: The "Why" Behind the "How"
  • Solvent Choice (Ethyl Acetate): Ethyl acetate is an ideal solvent for this application. It readily dissolves the aniline isomers, is sufficiently volatile for efficient vaporization in a hot GC inlet, and is compatible with the non-polar stationary phase of the column. Its own mass spectrum minimally interferes with the analytes of interest.

  • Column Selection (DB-5ms or equivalent): A (5%-phenyl)-methylpolysiloxane stationary phase is the industry standard for a wide range of semi-volatile organic compounds.[7] This low-polarity phase separates compounds primarily based on their boiling points, which differ slightly among the isomers. The "ms" designation indicates low column bleed, which is critical for achieving low background noise and high sensitivity in the mass spectrometer.[7]

  • Injection Mode (Splitless): For trace impurity analysis, a splitless injection is crucial. It ensures the entire sample volume is transferred to the analytical column, maximizing sensitivity and enabling the detection of low-level impurities.[8] For higher concentration samples, a split injection would be necessary to avoid column overload.

  • Ionization Technique (Electron Ionization - EI): EI is a "hard" ionization technique that uses a high-energy electron beam (standardized at 70 eV) to produce positive ions.[9][10] This high energy causes extensive and reproducible fragmentation of the molecule.[11][12] The resulting mass spectrum is a unique "fingerprint" rich with structural information, which is essential for differentiating isomers that might have very similar retention times.[13]

Detailed Protocols

Materials and Reagents
ItemSpecificationExample SupplierCAS Number
This compoundPurity >98% (GC)Sigma-Aldrich349-55-3[14]
2-Methoxy-5-(trifluoromethyl)anilinePurity >98% (GC)Combi-Blocks349-65-5[3]
4-Methoxy-2-(trifluoromethyl)anilinePurity >98%Fluorochem53903-49-4[15]
Ethyl AcetateGC Resolv or equivalent gradeFisher Scientific141-78-6
Helium (Carrier Gas)Ultra High Purity (99.999%)Airgas7440-59-7
GC Vials and Caps2 mL, amber, with PTFE/Silicone septaAgilent TechnologiesN/A

⚠️ Safety Precaution: Trifluoromethylaniline derivatives are classified as hazardous substances.[4] Handle these chemicals in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemically resistant gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for each compound before use.

Standard and Sample Preparation Protocol
  • Prepare Stock Solutions (1000 µg/mL): Accurately weigh 10.0 mg of each aniline isomer into separate 10 mL Class A volumetric flasks. Dissolve and dilute to the mark with ethyl acetate. Cap and invert multiple times to ensure homogeneity. These solutions are stable for several weeks when stored at 2-8 °C.

  • Prepare Intermediate Mixed Standard (100 µg/mL): Pipette 1.0 mL of each stock solution into a single 10 mL volumetric flask and dilute to the mark with ethyl acetate.

  • Prepare Working Standard (10 µg/mL): Pipette 1.0 mL of the intermediate mixed standard into a 10 mL volumetric flask and dilute to the mark with ethyl acetate. This standard is suitable for system suitability checks and initial method development.

  • Sample Preparation: Dissolve a known weight of the test sample (e.g., 10 mg) in a 10 mL volumetric flask with ethyl acetate. If necessary, perform further dilutions to bring the expected concentration of the main component into the 10-100 µg/mL range to avoid detector saturation.

GC-MS Instrumentation and Optimized Parameters

The following parameters were developed on an Agilent GC-MS system but can be adapted to other manufacturers' equipment.[8]

ParameterSettingRationale & Expert Insight
Gas Chromatograph
GC ColumnAgilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)A workhorse column providing excellent resolution based on boiling point differences.[16] The 30 m length offers a good balance of resolving power and analysis time.
Injection Volume1.0 µLStandard volume to prevent inlet discrimination and ensure reproducibility.
Inlet ModeSplitlessMaximizes sensitivity for impurity detection. A purge time of 0.75 min is recommended.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analytes without thermal degradation.
Carrier GasHelium, Constant FlowProvides good efficiency and stable retention times. A flow rate of 1.2 mL/min is optimal for this column dimension.[17]
Oven Program
Initial Temperature80 °C, hold 1 minLow initial temperature allows for sharp peak focusing at the head of the column.
Ramp Rate15 °C/min to 280 °CA moderately fast ramp provides good separation within a reasonable run time. A slower ramp (e.g., 10 °C/min) can be used to improve resolution of closely eluting peaks.[18]
Final Temperature280 °C, hold 5 minThis final hold ensures that any less volatile matrix components are eluted, preventing column contamination and sample carryover.
Mass Spectrometer
Ion SourceElectron Ionization (EI)The standard for creating reproducible, library-searchable mass spectra.[9]
Electron Energy70 eVIndustry standard energy that provides consistent fragmentation patterns.[13]
Source Temperature230 °CHot enough to prevent analyte condensation without causing in-source degradation.
Quadrupole Temp.150 °CMaintained at a stable temperature to ensure consistent mass filtering.
Solvent Delay3.5 minProtects the MS filament from the high solvent load at the beginning of the run.
Acquisition ModeFull ScanData is collected over a range of m/z 50-250 to capture the molecular ion and all relevant fragment ions.

Expected Results and Data Interpretation

Chromatographic Separation

The isomers are expected to elute as sharp, symmetrical peaks. The elution order is dictated by their boiling points and interaction with the stationary phase. Given their structures, the 4-methoxy-2-(trifluoromethyl)aniline, being a liquid at room temperature, is expected to be the most volatile and likely elute first.[19] The two solid isomers will follow, with their elution order depending on subtle differences in polarity and volatility.[4][20]

Caption: Chemical structures of the target analyte and two common positional isomers.

Mass Spectral Fragmentation Analysis

Unambiguous identification relies on the mass spectrum. All isomers will exhibit a molecular ion (M⁺˙) at m/z 191, corresponding to the molecular weight (C₈H₈F₃NO).[21] The key to differentiation lies in the relative abundances of the fragment ions.

Table of Key Diagnostic Ions:

Ion DescriptionExpected m/zFragmentation Pathway & Significance
Molecular Ion [M]⁺˙ 191 Confirms the molecular weight. Its abundance is crucial for identification.
[M-CH₃]⁺176Loss of a methyl radical from the methoxy group. A very common and often abundant fragment for methoxy-aromatics.
[M-H, -CO]⁺˙162Loss of a hydrogen radical followed by loss of carbon monoxide from the methoxy-bearing ring.
[M-CF₃]⁺122Loss of the trifluoromethyl radical. The stability of the resulting cation can vary significantly between isomers.
[CF₃]⁺69The trifluoromethyl cation itself. A common marker for CF₃-containing compounds.

The relative intensity of the m/z 122 vs. m/z 176 peaks can be a powerful diagnostic tool. The stability of the charge on the aromatic ring after losing the -CF₃ or -CH₃ group is highly dependent on the electronic effects of the remaining substituents in their respective positions, leading to different fragment ratios for each isomer.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the following validation steps are required.[6]

  • System Suitability: Prior to any analysis, inject the 10 µg/mL working standard. The primary peak should have a signal-to-noise ratio (S/N) > 100, and the chromatographic peak asymmetry should be between 0.9 and 1.5.

  • Linearity: For quantitative purposes, prepare a calibration curve from 0.5 µg/mL to 50 µg/mL. The response should be linear with a coefficient of determination (R²) ≥ 0.995.

  • Limit of Detection (LOD) and Quantification (LOQ): The LOQ, the lowest point on the calibration curve, should be established with a S/N ratio of at least 10. The LOD can be estimated at S/N ≈ 3.

  • Carryover Check: Inject a solvent blank immediately after the highest calibration standard to ensure no carryover is present.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Active sites in the inlet liner; column contamination.Use a deactivated liner; replace the liner and septum. Trim 10-20 cm from the front of the column.
Poor Isomer Resolution Oven ramp rate is too fast; column is overloaded.Decrease the oven ramp rate to 10 °C/min. Dilute the sample and re-inject.
Low Sensitivity Leak in the system; MS source is dirty.Perform a leak check on the GC inlet. Vent the MS and clean the ion source components (repeller, lenses).
Inconsistent Retention Times Fluctuation in carrier gas flow; oven temperature issue.Check helium cylinder pressure and regulator. Verify oven temperature accuracy with a calibrated probe.

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the GC-MS analysis of this compound and its isomers. By leveraging a low-polarity capillary column for separation and standard electron ionization for detection, this method offers the selectivity and specificity required for accurate purity assessment in pharmaceutical and chemical synthesis. The detailed explanation of the rationale behind each parameter provides the analyst with the knowledge to not only implement this method but also to adapt and troubleshoot it effectively. Adherence to the described quality control measures will ensure the generation of high-quality, reliable, and defensible analytical data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-5-(trifluoromethyl)aniline. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and improving overall yield and purity. This compound is a crucial building block in the development of pharmaceuticals and agrochemicals, valued for the unique electronic and lipophilic properties conferred by its trifluoromethyl group.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overall Synthetic Workflow

The most common and efficient pathway to synthesize this compound involves a two-step process: the regioselective nitration of 1-methoxy-3-(trifluoromethyl)benzene followed by the chemoselective reduction of the resulting nitro intermediate.

G cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Chemoselective Reduction cluster_2 Step 3: Purification Start 1-Methoxy-3- (trifluoromethyl)benzene Nitration Nitrating Agent (e.g., HNO3/H2SO4) Start->Nitration Intermediate 1-Methoxy-3-nitro-5- (trifluoromethyl)benzene Nitration->Intermediate Intermediate_ref 1-Methoxy-3-nitro-5- (trifluoromethyl)benzene Reduction Reducing Agent (e.g., H2, Pd/C) Product 3-Methoxy-5- (trifluoromethyl)aniline Reduction->Product Product_ref Crude Product Intermediate_ref->Reduction Purification Column Chromatography or Recrystallization FinalProduct High-Purity Product Purification->FinalProduct Product_ref->Purification

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: The Nitration Step

The primary challenge in this step is achieving high regioselectivity and avoiding common side reactions like di-nitration or oxidation. The starting material, 1-methoxy-3-(trifluoromethyl)benzene, has two directing groups: the methoxy group (-OCH₃), which is an activating, ortho, para-director, and the trifluoromethyl group (-CF₃), which is a deactivating, meta-director. Fortunately, both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the desired C-5 position, which simplifies the reaction.

Question 1: My nitration reaction is resulting in a low yield of the desired mono-nitro product. What are the likely causes?

Low yield is often traced back to suboptimal reaction conditions or reagent quality. Here are the primary factors to investigate:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Causality: The combination of a deactivating -CF₃ group and potentially mild nitrating conditions can lead to sluggish reaction rates.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature (e.g., from 0°C to 10-20°C). However, be cautious, as higher temperatures can promote side reactions.[3]

  • Suboptimal Nitrating Agent: The choice and concentration of the nitrating agent are critical.

    • Causality: A standard nitrating mixture is concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). If the acids are not sufficiently concentrated (e.g., have absorbed atmospheric moisture), the concentration of the nitronium ion will be too low for efficient nitration.

    • Solution: Use fresh, concentrated (98%+) H₂SO₄ and fuming nitric acid. For a more controlled reaction, a mixture of potassium nitrate (KNO₃) in concentrated H₂SO₄ can be used, which generates the nitronium ion in situ.[4]

  • Improper Temperature Control: Temperature is arguably the most critical parameter in nitration.

    • Causality: Nitration is a highly exothermic reaction. If the temperature is not strictly controlled (typically between 0-10°C), the reaction rate can increase uncontrollably, leading to the formation of di-nitro byproducts and oxidative decomposition, which often presents as a dark, tarry reaction mixture.[5]

    • Solution: Perform the reaction in an ice-water or ice-salt bath. Add the nitrating agent dropwise to the solution of the substrate in sulfuric acid, ensuring the internal temperature does not exceed the set limit.

G cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Low Nitration Yield C1 Incomplete Reaction Start->C1 C2 Poor Nitrating Agent Start->C2 C3 Temperature Too High Start->C3 C4 Oxidative Degradation Start->C4 S1 Extend Reaction Time Monitor by TLC/GC C1->S1 S2 Use Fresh, Conc. Acids (HNO3/H2SO4 or KNO3/H2SO4) C2->S2 S3 Maintain Low Temp (0-10°C) Slow, Dropwise Addition C3->S3 S4 Strict Temperature Control Avoid Over-exposure to Acid C4->S4

Caption: Troubleshooting low yield in the nitration step.

Question 2: I'm observing multiple spots on my TLC plate after nitration. How do I identify and minimize them?

The presence of multiple spots indicates the formation of byproducts. The most common culprits are regioisomers and di-nitrated products.

  • Regioisomers: While both -OCH₃ and -CF₃ groups direct to the C-5 position, minor amounts of other isomers (e.g., nitration at C-2) can form. These will typically appear as spots with slightly different Rf values from the main product.

    • Minimization: Strict adherence to low temperatures (0-5°C) enhances the kinetic control of the reaction, favoring the electronically and sterically preferred product.

  • Di-nitrated Products: These are highly nonpolar byproducts and will have a significantly higher Rf value on a normal-phase silica TLC plate.

    • Minimization: Use only a slight excess (1.05-1.1 equivalents) of the nitrating agent. Overuse of nitric acid is the primary cause of di-nitration. As mentioned, maintaining a low temperature is also crucial.

ParameterRecommended ConditionRationale
Temperature 0–10°CMinimizes di-nitration and oxidative side reactions.[6]
Nitrating Agent Conc. H₂SO₄ / Conc. HNO₃Ensures a high concentration of the active electrophile (NO₂⁺).
Equivalents of HNO₃ 1.05–1.1 eq.Prevents over-nitration, which is a common side reaction.[5]
Reaction Time 1–3 hoursTypically sufficient for full conversion; monitor by TLC/GC.
Work-up Quench on ice-waterSafely neutralizes the strong acid and precipitates the organic product.

Table 1: Optimized Conditions for Regioselective Nitration.

Part 2: The Reduction Step

The goal of this step is to reduce the nitro group (-NO₂) to an amine (-NH₂) without affecting the trifluoromethyl group. The -CF₃ group is generally stable under many reducing conditions, but choosing the right method is key to achieving a high yield and clean product.

Question 3: My reduction of the nitro group is incomplete or slow. How can I improve the conversion?

Incomplete reduction is a common issue, especially with catalytic hydrogenation.

  • Catalyst Inactivation (for Catalytic Hydrogenation):

    • Causality: The palladium on carbon (Pd/C) catalyst can be poisoned by impurities (like sulfur compounds) from the starting materials or solvents. The catalyst may also be of low quality or may have lost activity during storage.

    • Solution: Use high-purity starting materials and solvents. A common and highly effective method is using 10% Pd/C in methanol under a hydrogen atmosphere.[7] Ensure the reaction vessel is properly flushed with an inert gas (like nitrogen or argon) before introducing hydrogen. If the reaction stalls, filtering the mixture and adding fresh catalyst can sometimes restart it.

  • Insufficient Hydrogen Pressure/Agitation:

    • Causality: This is a triphasic reaction (solid catalyst, liquid solution, hydrogen gas). Efficient mixing is required to ensure hydrogen can reach the catalyst surface where the reaction occurs.

    • Solution: Ensure vigorous stirring or shaking. For laboratory scale, a balloon of hydrogen is often sufficient, but for larger scales, a Parr shaker or a stirred autoclave is necessary to maintain adequate hydrogen pressure (e.g., 50 psi).

  • Alternative Reduction Methods: If catalytic hydrogenation is problematic, several other robust methods are available.

    • Metal-Acid Reduction: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (like HCl or acetic acid) is a classic and effective method for nitro group reduction. Iron powder in acetic acid or with a catalytic amount of HCl is often preferred due to its cost-effectiveness and milder conditions.

    • Electrochemical Reduction: A modern, scalable, and green alternative involves the electrochemical reduction of the nitro group. This method avoids the use of hazardous reagents and can lead to high yields and easy product isolation, often as a precipitated salt.[8]

    • Transfer Hydrogenation: This method uses a hydrogen donor like hydrazine hydrate or ammonium formate in the presence of a catalyst (e.g., Pd/C, Raney Ni). It avoids the need for high-pressure hydrogen gas, making it safer and more convenient for some laboratory setups.[9]

MethodReagents & ConditionsProsCons
Catalytic Hydrogenation H₂ (1-4 atm), 10% Pd/C, Methanol, RTHigh yield (often >95%), clean reaction, easy work-up.[7]Requires H₂ gas handling; catalyst can be poisoned or pyrophoric.
Metal-Acid Reduction Fe powder, NH₄Cl, Ethanol/Water, RefluxInexpensive, robust, not sensitive to most functional groups.Work-up can be tedious (removal of metal salts); acidic conditions.
Electrochemical Reduction Divided cell, H₂SO₄/MethanolScalable, green, avoids harsh chemical reductants, high yields.[8]Requires specialized electrochemical equipment.
Transfer Hydrogenation Hydrazine hydrate, FeO(OH)/C, Ethanol, 75°CAvoids gaseous hydrogen, good for small scale.[9]Hydrazine is toxic; may require elevated temperatures.

Table 2: Comparison of Common Methods for Nitro Group Reduction.

Part 3: Purification and General FAQs

Question 4: I'm having difficulty purifying the final product. What is the best strategy?

The crude product can contain unreacted starting material, the nitro-intermediate, or other byproducts.

  • Column Chromatography: This is the most common method for purification.

    • Challenge: The starting nitro-intermediate and the final aniline product can sometimes have close Rf values, making separation difficult.

    • Solution: Use a less polar solvent system to increase the separation between the spots on the TLC plate before scaling up to a column. A gradient elution starting with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity is often effective.[10]

  • Recrystallization: If the crude product is a solid and reasonably pure (>90%), recrystallization is an excellent method for obtaining a highly pure final product.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixture of solvents, like ethanol/water or hexane/ethyl acetate, can be screened to find the optimal system. The melting point of this compound is 50-54°C.[1]

Question 5: What are the key safety precautions I should take during this synthesis?

  • Nitration: The nitrating mixture (H₂SO₄/HNO₃) is extremely corrosive and a strong oxidizing agent. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is highly exothermic; ensure adequate cooling and slow, controlled addition of reagents.

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) is flammable, especially when dry or saturated with hydrogen. Do not allow the catalyst to dry in the air. Filter it while wet and handle it under an inert atmosphere. Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.

  • Product Handling: The final product, this compound, is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[11][12] Handle with appropriate PPE.

Detailed Experimental Protocols

Protocol 1: Nitration of 1-Methoxy-3-(trifluoromethyl)benzene
  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-methoxy-3-(trifluoromethyl)benzene (1.0 eq).

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add concentrated sulfuric acid (H₂SO₄, ~3 eq) while maintaining the temperature below 10°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1.5 eq) at 0°C.

  • Add the nitrating mixture dropwise to the substrate solution over 30-60 minutes, ensuring the internal temperature does not rise above 10°C.

  • After the addition is complete, let the reaction stir at 0-5°C for 1-2 hours. Monitor the reaction's progress by TLC (e.g., 9:1 Hexane:EtOAc).

  • Once the starting material is consumed, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-methoxy-3-nitro-5-(trifluoromethyl)benzene.

Protocol 2: Reduction via Catalytic Hydrogenation
  • Dissolve the crude nitro compound (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate). Safety Note: Add the catalyst under a stream of nitrogen or argon as it can be pyrophoric.

  • Seal the flask, evacuate the air, and backfill with nitrogen three times.

  • Introduce hydrogen gas (a balloon is sufficient for small scale) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material spot has disappeared (typically 4-12 hours).

  • Once complete, carefully purge the flask with nitrogen.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.[7]

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify as needed by column chromatography or recrystallization.

References

Purification techniques for 3-Methoxy-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Methoxy-5-(trifluoromethyl)aniline (CAS No. 349-55-3). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification and handling of this versatile chemical intermediate. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing both diagnostic advice and step-by-step corrective protocols.

Q1: My final product is a yellow or brown solid, not the expected light-colored powder. How can I remove the color?

A1: Discoloration in anilines is a common issue, primarily caused by oxidation. The amine functional group is susceptible to air oxidation, which forms highly colored, conjugated impurities. The rate of oxidation can be accelerated by exposure to light and trace metal impurities.

Core Insight: The colored impurities are often present in trace amounts but have high extinction coefficients. They are typically more polar than the desired aniline. The most effective method for their removal is recrystallization with the aid of activated charcoal, which adsorbs these large, flat, colored molecules.

Recommended Protocol: Decolorizing Recrystallization

  • Solvent Selection: Choose a solvent system in which the aniline is soluble when hot but sparingly soluble when cold. Based on typical protocols for similar compounds, a non-polar/polar mixture like Hexane/Ethyl Acetate or Dichloromethane/Pentane is a good starting point.[1]

  • Dissolution: In a fume hood, dissolve the impure aniline in the minimum amount of the hot solvent (or the more polar solvent of a binary system).

  • Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% w/w of your compound) to the hot solution.

    • Expert Tip: Never add charcoal to a solution at or near its boiling point, as this can cause violent bumping. Let it cool slightly before addition.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The resulting product should be a significantly lighter, crystalline solid.[2]

Q2: My post-purification analysis (NMR, GC-MS) shows persistent impurities. How do I select the right next-step purification technique?

A2: When a single purification pass is insufficient, a logical, stepwise approach is necessary. The choice of the next technique depends on the nature of the impurities and the thermal stability of your compound.

Core Insight: The key is to select a technique based on a different physical principle than the one previously used. If recrystallization (based on solubility) fails, chromatography (based on polarity) or distillation (based on vapor pressure) are the logical next steps.

Decision Workflow for Advanced Purification

The following workflow can guide your selection process:

purification_workflow start Initial Analysis (NMR, GC-MS) Shows Impurities mp_check Determine Melting Point Range start->mp_check mp_broad Broad MP Range (>3 °C)? mp_check->mp_broad recrystallize Action: Perform Recrystallization (Focus on slow cooling) mp_broad->recrystallize Yes polarity_check Are impurities structurally similar (e.g., isomers) with close polarity? mp_broad->polarity_check No (Sharp MP) final_product High-Purity Product recrystallize->final_product column_chrom Action: Column Chromatography (Silica gel or Alumina) polarity_check->column_chrom Yes stability_check Is the compound thermally stable? polarity_check->stability_check No column_chrom->final_product distillation Action: High-Vacuum Distillation stability_check->distillation Yes stability_check->final_product No (Thermally Labile) distillation->final_product

Caption: Decision tree for selecting an advanced purification technique.

Q3: My recovery is poor after silica gel column chromatography. What are the likely causes and solutions?

A3: Low recovery of anilines from silica gel columns is a frequent problem. This is due to the acidic nature of silica gel interacting with the basic amine group of your compound, causing irreversible adsorption or streaking.

Core Insight: The interaction between the Lewis basic amine and the acidic silanol (Si-OH) groups on the silica surface is the primary cause of product loss. To mitigate this, the silica gel must be "deactivated" or a less acidic stationary phase should be used.

Troubleshooting Column Chromatography

IssueCauseSolution
Low Mass Balance Irreversible adsorption of the basic aniline onto acidic silica gel.Deactivate the Silica: Prepare the silica slurry in your eluent containing 0.5-1% triethylamine (Et₃N). The triethylamine will preferentially bind to the acidic sites, allowing your product to elute freely.
Band Tailing/Streaking Strong, non-ideal interactions between the aniline and the stationary phase.Optimize Solvent System: Use a slightly more polar eluent. Adding a competitive base like triethylamine to the mobile phase is also highly effective here.[3]
Poor Separation Incorrect eluent polarity or improper sample loading.TLC First: Always determine the optimal eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for your target compound. Loading Technique: Load the sample in a minimal volume of solvent (or pre-adsorb it onto a small amount of silica) to ensure a narrow starting band.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: The fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 349-55-3[4][5]
Molecular Formula C₈H₈F₃NO[4][6]
Molecular Weight 191.15 g/mol [4][5]
Appearance Light yellow to brown powder or crystal[2]
Melting Point 50-54 °C[2][5]
Purity (Typical) ≥98% to 99%[2][5][7]
Flash Point ~113 °C (235.4 °F)[4][5]
pKa (Predicted) 2.95 ± 0.10[8]
Q2: How should I properly store this compound to ensure long-term stability?

A2: Due to its sensitivity to oxidation, proper storage is critical.[8] To maintain its purity and prevent degradation, follow these guidelines:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. Some suppliers ship the product under argon.[7]

  • Container: Use a tightly sealed, opaque container (like an amber glass bottle) to protect it from light and air.

  • Temperature: Store in a cool, dry place. While room temperature is acceptable, refrigeration (2-8 °C) is often recommended for long-term storage.[2][8]

Q3: What are the likely impurities I might find in a commercial or newly synthesized batch?

A3: The impurity profile depends heavily on the synthetic route. A common synthesis involves the catalytic reduction of 3-nitro-5-methoxybenzotrifluoride.[9]

  • Unreacted Starting Material: The presence of the corresponding nitro-compound is a common impurity.

  • Isomeric Impurities: Depending on the regioselectivity of the synthesis steps, other positional isomers may be present.

  • Oxidation Byproducts: As discussed, various colored dimeric or polymeric oxidation products can form upon exposure to air.

  • Halogenated Impurities: If halogenation steps are involved in the synthesis of precursors, di- or tri-substituted halogenated anilines could be present as byproducts.[10]

Q4: What are the primary safety hazards associated with this compound?

A4: This compound should be handled with care, following standard laboratory safety procedures. It is classified as an acute toxin and irritant.[5][11]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. When handling the powder outside of a vented enclosure, a dust mask (e.g., N95) is recommended.[5][11]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Ensure access to a safety shower and eye wash station.[11]

References

Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 3-Methoxy-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Methoxy-5-(trifluoromethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing nucleophilic substitution reactions using this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Core Principles: Understanding the Reactivity of this compound

This compound is a valuable reagent in medicinal chemistry and materials science.[1] Its utility stems from the unique electronic properties conferred by its substituents. To optimize its reactions, it is crucial to understand how these groups influence the nucleophilicity of the amine.

  • Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group due to the high electronegativity of fluorine. It significantly reduces the electron density on the aromatic ring and, through resonance and inductive effects, decreases the nucleophilicity of the aniline nitrogen. This deactivation can make reactions more challenging compared to simple anilines.

  • Methoxy Group (-OCH₃): This is an electron-donating group through resonance, which pushes electron density into the ring and onto the nitrogen atom. However, it is also inductively withdrawing. In this specific substitution pattern, its donating effect partially counteracts the potent withdrawal of the -CF₃ group.

  • Overall Nucleophilicity: The combination of these opposing groups results in an aniline with attenuated nucleophilicity. Its predicted pKa is approximately 2.95, indicating it is a relatively weak base.[2] This electronic profile is a primary consideration when selecting reaction conditions, particularly for C-N cross-coupling reactions.

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CF3 [label="CF₃\n(Strongly Electron-Withdrawing)", pos="1.5,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OMe [label="OCH₃\n(Electron-Donating)", pos="1.5,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];

Aniline -> CF3 [label=" Reduces Nucleophilicity", dir=back, color="#EA4335"]; Aniline -> OMe [label=" Increases Nucleophilicity", dir=back, color="#34A853"]; }

Electronic influences on the aniline nucleophilicity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when using this compound as a nucleophile in key transformations like N-arylation and N-alkylation.

Scenario 1: N-Arylation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds.[3][4] However, coupling electronically modified anilines requires careful optimization.

Q1: My Buchwald-Hartwig reaction with an aryl halide shows low or no conversion. What are the primary factors to investigate?

A1: This is a frequent challenge. The issue typically lies in one of four areas: the catalyst system (palladium precursor and ligand), the base, the solvent, or the reaction setup.

  • Catalyst & Ligand: The choice of phosphine ligand is critical. For electron-moderated anilines, bulky, electron-rich biarylphosphine ligands are essential as they facilitate the rate-limiting oxidative addition and reductive elimination steps.[5]

    • Recommendation: Start with a robust, general ligand like XPhos or t-BuXPhos . If the reaction remains sluggish, consider screening other ligands such as RuPhos or BrettPhos .[5][6] Using pre-formed palladium catalysts (precatalysts), such as tBuXPhos Pd G3 , can improve reproducibility by ensuring a consistent Pd:ligand ratio and facilitating the generation of the active Pd(0) species.[7]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[8]

    • Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[3] If your substrate is base-sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be attempted, but this often requires a more active catalyst system or higher temperatures.[9]

  • Solvent Choice: Anhydrous, aprotic solvents are standard.

    • Recommendation: Toluene and 1,4-dioxane are excellent first choices.[5] They have good solvating properties for the catalyst and organic reagents. Ensure the solvent is rigorously dried, as water can lead to catalyst deactivation and hydrodehalogenation of the aryl halide.[7]

  • Inert Atmosphere: The active Pd(0) catalyst is oxygen-sensitive.

    • Recommendation: The reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen). This is non-negotiable. Degas the solvent before use by sparging with inert gas or through freeze-pump-thaw cycles.

Q2: I am observing significant hydrodehalogenation of my aryl halide (i.e., the halogen is replaced by hydrogen). How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and typically arises from the formation of palladium hydride species.[4][7]

  • Cause: This is often caused by trace amounts of water or other protic impurities in the reaction mixture. It can also be exacerbated by an inappropriate choice of base or solvent.[7]

  • Solution:

    • Rigorously Dry Reagents: Ensure your amine, solvent, and base are anhydrous. Dry the solvent over molecular sieves or by distillation. Handle the base, especially NaOtBu, in a glovebox.

    • Optimize the Base: In some systems, switching from an alkoxide base to a carbonate or phosphate base can reduce the rate of palladium hydride formation.

    • Use a Precatalyst: Well-defined precatalysts can sometimes offer cleaner reactions by controlling the generation of the active catalytic species.[7]

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Start -> CheckCatalyst; CheckCatalyst -> CheckBase [label="Yes"]; CheckCatalyst -> SolutionLigand [label="No"]; SolutionLigand -> CheckBase; CheckBase -> CheckInert [label="Yes"]; CheckBase -> SolutionBase [label="No"]; SolutionBase -> CheckInert; CheckInert -> Success [label="Yes"]; CheckInert -> SolutionInert [label="No"]; SolutionInert -> Success; }

Troubleshooting workflow for a failing N-arylation.
Scenario 2: N-Alkylation

Direct N-alkylation with alkyl halides or reductive amination are common methods for installing alkyl groups.

Q3: My N-alkylation reaction with an alkyl halide is slow and I'm observing significant starting material. What should I do?

A3: The reduced nucleophilicity of the aniline is the primary hurdle here. The reaction conditions must be robust enough to overcome this.

  • Base and Solvent: A suitable base is needed to neutralize the acid (e.g., HBr, HCl) formed during the reaction. The solvent plays a key role in reaction rate.

    • Recommendation: Use a moderately strong inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA). For solvents, polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions. However, be aware that these solvents can be difficult to remove. Toluene is also a viable option.[10]

  • Temperature: Increasing the reaction temperature is often the most effective way to increase the rate of a slow alkylation.

    • Recommendation: Start at a moderate temperature (e.g., 60-80 °C) and increase as needed, monitoring for potential decomposition of starting materials.

  • Activating the Alkyl Halide: If using an alkyl chloride or bromide, adding a catalytic amount of sodium iodide (NaI) can significantly increase the reaction rate via the Finkelstein reaction, which generates the more reactive alkyl iodide in situ.

Q4: I'm getting a mixture of mono- and di-alkylated products. How can I improve selectivity for mono-alkylation?

A4: Over-alkylation is a common problem when the mono-alkylated product is still sufficiently nucleophilic to react further.

  • Stoichiometry: Use a slight excess of the aniline relative to the alkyl halide (e.g., 1.2 to 1.5 equivalents). This statistically favors the mono-alkylation product.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture at the reaction temperature. This keeps the instantaneous concentration of the alkyl halide low, minimizing the chance of the product reacting a second time.

  • Reductive Amination: If direct alkylation proves unselective, consider reductive amination.[11] This two-step, one-pot process involves forming an imine with an aldehyde or ketone, followed by in situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method is often highly selective for mono-alkylation.[11]

Data & Protocols

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommendationRationale & Comments
Pd Precursor Pd₂(dba)₃ or a G3/G4 PrecatalystPrecatalysts offer higher reproducibility.[7] Pd₂(dba)₃ is a cost-effective choice for initial screening.
Ligand XPhos, t-BuXPhos, RuPhosBulky, electron-rich ligands are required to overcome the deactivating effect of the -CF₃ group.[5]
Pd:Ligand Ratio 1 : 1.2 to 1 : 2A slight excess of ligand is often beneficial. Precatalysts have a fixed ratio.
Catalyst Loading 1-3 mol %Start with 2 mol %. Can be lowered for highly reactive substrates or increased for challenging ones.
Base NaOtBu (Sodium tert-butoxide)A strong, non-nucleophilic base is critical for efficiency.[3][12]
Base Stoich. 1.4 - 2.0 equivalentsAn excess is needed to drive the reaction to completion.
Solvent Toluene or 1,4-Dioxane (Anhydrous)Common aprotic solvents that work well for this chemistry.[5] Must be dry.
Temperature 80 - 110 °CHigher temperatures are often needed for less reactive aryl chlorides or bromides.[12]
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol is a starting point and must be optimized for specific substrates.

  • Preparation: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %), the phosphine ligand (e.g., XPhos, 4.4 mol %), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Remove the tube from the glovebox. Add the aryl halide (1.0 eq.) and this compound (1.2 eq.).

  • Solvent & Degassing: Seal the tube with a septum, and purge with argon or nitrogen for 5-10 minutes. Add anhydrous, degassed toluene (to achieve a concentration of ~0.1-0.2 M) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical method is to withdraw a small aliquot, quench it with water, extract with ethyl acetate, and analyze the organic layer.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium solids.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

References

Stability and degradation of 3-Methoxy-5-(trifluoromethyl)aniline under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-5-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice related to the stability and degradation of this compound. Understanding the stability profile of this compound is critical for its effective use in synthesis, formulation, and development of novel therapeutics and other advanced materials.

Introduction to the Stability of this compound

This compound is an aromatic amine that possesses both an electron-donating methoxy group (-OCH3) and a potent electron-withdrawing trifluoromethyl group (-CF3). This unique electronic makeup influences its chemical reactivity and stability. While generally stable under recommended storage conditions, this molecule can be susceptible to degradation under various experimental and environmental stressors. This guide will explore its stability under different conditions and provide practical solutions to common challenges.

Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

Q1: I am observing a color change in my solid this compound sample, from a light yellow or brown powder to a darker, discolored material. What is causing this?

A1: The observed color change is a common indicator of degradation, likely due to oxidation and/or polymerization. Anilines, in general, are prone to darkening upon exposure to air and light[1].

  • Causality: The amino group (-NH2) in anilines is susceptible to oxidation. Atmospheric oxygen can initiate a cascade of reactions, leading to the formation of highly colored polymeric impurities. The rate of this degradation can be accelerated by exposure to light and elevated temperatures.

  • Troubleshooting & Solutions:

    • Inert Atmosphere: Always handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Light Protection: Store the compound in amber glass vials or other light-blocking containers to prevent photodegradation.

    • Temperature Control: Store the compound in a cool, dry, and well-ventilated place, ideally at 2-8°C for long-term storage, as recommended by suppliers[2].

    • Purity Check: Before use, it is advisable to check the purity of a discolored sample using a suitable analytical method like HPLC to ensure it meets the requirements of your experiment.

Q2: My reaction yield is lower than expected, and I see several unknown impurities in the crude reaction mixture by TLC or LC-MS. Could this be due to the instability of the starting aniline?

A2: Yes, the degradation of this compound under your reaction conditions is a likely cause for reduced yields and the formation of impurities.

  • Causality:

    • Oxidative Degradation: If your reaction involves oxidizing agents or is not performed under an inert atmosphere, the aniline can be oxidized to nitroso, nitro, or even polymeric species.

    • pH Instability: Strong acidic or basic conditions can promote degradation. In acidic media, the amino group can be protonated, which may affect its reactivity and stability. While anilines are generally more stable in acidic conditions than basic, extremes in pH should be avoided unless required by the reaction protocol.

    • Thermal Stress: High reaction temperatures can lead to thermal decomposition. Hazardous decomposition products can include carbon oxides, nitrogen oxides, and hydrogen fluoride[3].

  • Troubleshooting & Solutions:

    • Reaction Setup: Ensure your reaction is conducted under an inert atmosphere. Degas your solvents before use.

    • Reagent Purity: Use freshly opened or properly stored reagents to avoid introducing oxidative impurities.

    • Temperature Management: If possible, run your reaction at the lowest effective temperature.

    • Forced Degradation Study: To understand the stability of the aniline under your specific reaction conditions, consider performing a forced degradation study. A simplified protocol is provided later in this guide.

Q3: I am developing an analytical method for a formulation containing this compound, and I am observing peak tailing and the appearance of new, small peaks over time in my stability samples. How can I address this?

A3: This observation strongly suggests on-going degradation of the analyte in your formulation or analytical samples. The new peaks are likely degradation products. A stability-indicating analytical method is required to resolve and quantify these.

  • Causality: The degradation could be occurring due to interactions with excipients in the formulation, exposure to light during sample preparation and analysis, or the pH of your mobile phase.

  • Troubleshooting & Solutions:

    • Method Validation: Your analytical method must be validated to be "stability-indicating." This means it should be able to separate the parent compound from all potential degradation products. A forced degradation study is essential for this purpose[4][5].

    • Sample Preparation: Prepare analytical samples fresh and protect them from light. Use amber autosampler vials if necessary.

    • Mobile Phase pH: The pH of the mobile phase can influence the stability of the aniline during the chromatographic run. Buffer the mobile phase appropriately.

    • Identify Degradants: Use a mass spectrometer (LC-MS) to get mass information on the new peaks to help identify the degradation products.

Frequently Asked Questions (FAQs)

Q4: What are the primary degradation pathways for this compound?

A4: While specific degradation pathway studies for this exact molecule are not extensively published, based on the chemistry of substituted anilines, the following pathways are most likely:

  • Oxidative Degradation: This is a major pathway for anilines. It can proceed through the formation of a radical cation, leading to various products. Potential oxidative degradation products include:

    • N-Oxidation Products: Formation of nitroso (-NO) and nitro (-NO2) derivatives.

    • Coupling Products: Head-to-tail or tail-to-tail coupling can lead to the formation of substituted azoxybenzenes, azobenzenes, and benzidines[6].

    • Polymerization: Formation of complex, colored polymeric materials, especially upon exposure to air and light[1].

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate oxidation and polymerization reactions. The trifluoromethyl group can sometimes be involved in photochemical reactions, although it is generally a very stable moiety.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, leading to the release of hazardous gases like nitrogen oxides and hydrogen fluoride[3].

  • Hydrolytic Degradation: While anilines are generally stable to hydrolysis, under extreme pH and temperature conditions, degradation could be accelerated. The methoxy group could potentially be hydrolyzed to a hydroxyl group, though this is less likely under typical experimental conditions.

Q5: How do the methoxy and trifluoromethyl substituents affect the stability of the aniline?

A5: The two substituents have opposing electronic effects that influence the molecule's stability:

  • Methoxy Group (-OCH3): This is an electron-donating group through resonance. It increases the electron density on the aromatic ring, particularly at the ortho and para positions. This makes the ring more susceptible to electrophilic attack and potentially more prone to oxidation.

  • Trifluoromethyl Group (-CF3): This is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. It decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack and oxidation. It also makes the amino group less basic compared to unsubstituted aniline[7].

The net effect on stability is a balance of these two opposing influences. The strong electron-withdrawing nature of the -CF3 group likely imparts a degree of stabilization against oxidation compared to anilines with only electron-donating groups.

Q6: What are the recommended storage and handling procedures for this compound?

A6: To ensure the long-term stability and integrity of the compound, the following procedures are recommended:

  • Storage:

    • Temperature: Store in a cool, dry, well-ventilated area, ideally refrigerated at 2-8°C[2].

    • Atmosphere: Keep the container tightly sealed and, for long-term storage, consider flushing the container with an inert gas like nitrogen or argon.

    • Light: Protect from light by storing in an amber or opaque container.

  • Handling:

    • Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of the powder.

    • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid creating dust.

    • When weighing and transferring the material, do so in a glove box or under a gentle stream of inert gas if possible.

Data and Protocols

Table 1: Summary of Physicochemical and Stability Data
PropertyValue/InformationSource(s)
Appearance Light yellow to brown powder/crystal[2]
Melting Point 50 - 54 °C[2]
Storage Temperature 2 - 8 °C (refrigerated)[2]
Incompatibilities Strong oxidizing agents, strong acids[3]
Hazardous Decomposition Products Carbon oxides, nitrogen oxides, hydrogen fluoride[3]
Likely Degradation Pathways Oxidation, Polymerization, Photodegradation[1][6]
Protocol 1: Forced Degradation Study for Stability-Indicating Method Development

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation profile of this compound and to develop a stability-indicating HPLC method.

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2, 30%)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H2O2.

    • Keep at room temperature for 24 hours, protected from light.

    • At various time points, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a small amount of the solid compound in a vial and heat it in an oven at a temperature below its melting point (e.g., 70°C) for 48 hours.

    • Also, expose a solution of the compound to the same thermal stress.

    • At the end of the study, dissolve the solid sample and dilute the solution for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both samples by HPLC.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using an appropriate HPLC method (e.g., a C18 column with a gradient elution of acetonitrile and water/buffer).

    • The method should be capable of separating the main peak from any degradation products formed. A PDA detector is highly recommended to check for peak purity.

Data Analysis:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are generated in sufficient quantities for detection without being so excessive that secondary degradation occurs.

Visualizations

Diagram 1: Troubleshooting Workflow for Unexpected Impurities

G start Start: Unexpected Impurities Observed check_purity Is the starting material pure? start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Yes sol_purity Solution: Use freshly purchased or purified starting material. check_purity->sol_purity No is_oxidative Are oxidizing agents present or is the reaction open to air? check_conditions->is_oxidative is_extreme_ph Is the pH strongly acidic or basic? is_oxidative->is_extreme_ph No sol_inert Solution: Run reaction under inert atmosphere (N2 or Ar). Degas solvents. is_oxidative->sol_inert Yes is_high_temp Is the temperature elevated? is_extreme_ph->is_high_temp No sol_ph Solution: Moderate pH if possible. Consider alternative reagents. is_extreme_ph->sol_ph Yes sol_temp Solution: Lower the reaction temperature. Monitor for thermal decomposition. is_high_temp->sol_temp Yes end_node Problem Resolved is_high_temp->end_node No sol_purity->end_node sol_inert->end_node sol_ph->end_node sol_temp->end_node

Caption: A decision-making workflow for troubleshooting unexpected impurities.

Diagram 2: Postulated Degradation Pathways

G cluster_oxidation Oxidative Stress (Air, H2O2, Light) cluster_thermal Thermal Stress (High Temperature) cluster_hydrolysis Forced Hydrolysis (Extreme pH, Heat) parent This compound nitroso Nitroso Derivative parent->nitroso Oxidation azo Azo/Azoxy Derivatives parent->azo Oxidative Coupling polymer Polymeric Impurities (Colored) parent->polymer Oxidation/Polymerization decomp Decomposition Products (COx, NOx, HF) parent->decomp Decomposition phenol 3-Hydroxy-5-(trifluoromethyl)aniline (Potential, less likely) parent->phenol Hydrolysis nitro Nitro Derivative nitroso->nitro

Caption: Postulated degradation pathways for this compound.

References

Safe handling and storage procedures for 3-Methoxy-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methoxy-5-(trifluoromethyl)aniline

Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and troubleshooting of this versatile chemical intermediate. As a substituted aniline, this compound requires specific handling procedures to ensure user safety and maintain its chemical integrity for reliable experimental outcomes.

This guide is structured to provide immediate, practical answers to common challenges and questions, moving from foundational safety protocols to specific troubleshooting scenarios.

Chemical and Physical Properties

A clear understanding of the compound's properties is fundamental to its safe use. The following table summarizes key data for this compound.

PropertyValueSource(s)
CAS Number 349-55-3[1]
Molecular Formula C₈H₈F₃NO[2]
Molecular Weight 191.15 g/mol [2]
Appearance Solid, powder to crystal[3]
Melting Point 50-52 °C
Flash Point 113 °C (235.4 °F) - closed cup[2]
pKa 2.95 (Predicted)[3]
Storage Temperature Room Temperature, keep in a dark and dry place[3]

Part 1: Core Safety and Handling Protocols

Adherence to rigorous safety protocols is non-negotiable when working with halogenated anilines. These compounds can be harmful if improperly handled.

Engineering Controls and Ventilation

All work with this compound should be conducted in a well-ventilated area.

  • Primary Control: Use a certified chemical fume hood to minimize inhalation exposure.[4]

  • Secondary Controls: Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[5][6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure.[5][7]

PPE CategorySpecificationRationale and Best Practices
Hand Protection Wear appropriate protective gloves (e.g., Butyl, Neoprene, Viton).[8]Nitrile gloves offer limited protection and are not recommended for prolonged contact.[8] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[9]
Eye & Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[6][10]This provides a robust barrier against accidental splashes to the eyes and face.
Skin & Body Protection A fully buttoned, flame-resistant lab coat and a chemical-resistant apron should be worn.[9][10]This protects against accidental spills and contamination of personal clothing. Ensure clothing covers as much skin as possible.[10]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary if working outside a fume hood or if ventilation is inadequate.[6][10]Aniline compounds can be harmful if inhaled; a respirator provides a critical line of defense.[5]
Storage and Stability

Proper storage is crucial for maintaining the compound's purity and preventing degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Container: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[4]

  • Light and Moisture: Protect from light and moisture, as the material can darken upon exposure and is hygroscopic.[4][11]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids to prevent violent reactions.[5][12]

Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound from retrieval to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Don PPE Plan 2. Review Protocol & SDS Prep->Plan Retrieve 3. Retrieve from Storage Plan->Retrieve Weigh 4. Weigh/Dispense Retrieve->Weigh React 5. Add to Reaction Weigh->React Decon 6. Decontaminate Glassware React->Decon Waste 7. Dispose of Waste Decon->Waste Doff 8. Doff PPE Waste->Doff Wash 9. Wash Hands Doff->Wash

Caption: Safe Handling Workflow Diagram

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during experimentation.

Q1: My this compound has developed a yellow or brown color. Is it still usable?

A1: The development of a yellow or brownish hue is a common sign of degradation in aniline derivatives, typically caused by oxidation or light exposure.[13] While minor discoloration might not affect all applications, it indicates a reduction in purity. For sensitive experiments, such as those in pharmaceutical development, using a pure, colorless sample is critical.[13][14] It is strongly recommended to verify the compound's purity via an appropriate analytical method (e.g., HPLC, GC-MS) before proceeding. To prevent this, always store the compound under an inert atmosphere, protected from light, and at the recommended cool temperature.[4][13]

Q2: I'm seeing unexpected side products in my reaction. Could this be related to the stability of the starting material?

A2: Yes, the instability of your starting material can certainly lead to the formation of unexpected side products.[13] Degradation can introduce impurities that interfere with your reaction. Potential degradation pathways include the oxidation of the aniline nitrogen, which can form nitroso or nitro derivatives.[13] Furthermore, if your reaction conditions involve strong acids or bases, these can accelerate decomposition.[13] Always confirm the purity of your starting material before starting an experiment and ensure that your reaction and storage conditions are compatible with the compound's stability profile.[13]

Q3: The compound is not dissolving as expected in my chosen solvent. What could be the issue?

A3: While this compound is soluble in many organic solvents, issues can arise from a few factors.[14] First, verify that you are using a high-purity, anhydrous solvent, as moisture can affect solubility and stability.[11] Second, consider gentle warming or sonication to aid dissolution, but be mindful of the compound's melting point (50-52 °C) to avoid thermal degradation. If solubility issues persist, you may need to consider an alternative solvent system.

Q4: My reaction yield is lower than expected. How can I troubleshoot this?

A4: Low yield can be attributed to several factors:

  • Purity of Starting Material: As discussed, impurities from degradation can act as inhibitors or participate in side reactions. Re-purify the aniline if necessary.

  • Reaction Conditions: Aniline derivatives can be sensitive to atmospheric oxygen. Ensure your reaction is conducted under a completely inert atmosphere.

  • Reagent Stoichiometry: An inaccurate measurement of this starting material will directly impact your theoretical yield. Ensure precise weighing in a controlled environment.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[5] Like many anilines, there is a risk of methemoglobinemia, which impairs the blood's ability to carry oxygen.[11]

Q2: What is the correct procedure for cleaning up a small spill?

A2: For a small spill, first ensure the area is well-ventilated and you are wearing the appropriate PPE, including a respirator.[4] Absorb the spill with an inert, non-combustible material like dry earth or sand.[15] Sweep up the material, place it into a suitable, sealed container for disposal, and avoid creating dust.[9][16] Do not use water to clean the initial spill, as this can spread the contamination.[17] After the material is collected, decontaminate the area with soap and water.[18]

Q3: How should I dispose of waste containing this compound?

A3: Waste containing this compound must be treated as hazardous waste.[12][18] It should not be disposed of down the drain or in regular trash.[18] Collect all contaminated materials (including gloves, absorbent materials, and empty containers) in a designated, labeled, and sealed hazardous waste container.[8][18] Follow all federal, state, and local regulations for hazardous waste disposal.[5]

Q4: What are the first aid procedures in case of exposure?

A4: Immediate and proper first aid is crucial. The following diagram outlines the decision-making process for different exposure routes.

cluster_routes cluster_actions Exposure Exposure Detected? Inhalation Inhalation Exposure->Inhalation Yes Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to fresh air. Provide oxygen or artificial respiration if needed. [1] Inhalation->FreshAir WashSkin Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. [1, 4] Skin->WashSkin RinseEyes Rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses. [1, 25] Eye->RinseEyes RinseMouth Do NOT induce vomiting. Rinse mouth with water. [1, 12] Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

References

Troubleshooting positional isomer separation in trifluoromethyl anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of trifluoromethyl aniline positional isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in resolving 2-, 3-, and 4-trifluoromethylaniline. We will delve into the underlying principles of separation for these closely related structures and provide actionable troubleshooting strategies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Section 1: Understanding the Challenge

Separating positional isomers of trifluoromethyl aniline is a common but significant analytical challenge. The isomers share the same molecular weight and elemental composition, and their physicochemical properties can be remarkably similar. Successful separation relies on exploiting subtle differences in their structure, which influence properties like polarity, boiling point, and molecular shape.

The position of the electron-withdrawing trifluoromethyl (-CF₃) group relative to the amino (-NH₂) group alters the molecule's dipole moment and its ability to interact with a chromatographic stationary phase.

  • 4-(Trifluoromethyl)aniline (para-isomer): Often the most symmetrical, which can affect its interaction with planar stationary phases and its crystal lattice energy.

  • 3-(Trifluoromethyl)aniline (meta-isomer): Possesses a significant dipole moment.

  • 2-(Trifluoromethyl)aniline (ortho-isomer): The proximity of the bulky -CF₃ group to the -NH₂ group can cause steric hindrance, potentially weakening its interaction with the stationary phase or influencing its basicity.

Key Physicochemical Properties

Understanding these properties is the first step in rational method development.

Property2-(Trifluoromethyl)aniline3-(Trifluoromethyl)aniline4-(Trifluoromethyl)anilineSource(s)
Molecular Formula C₇H₆F₃NC₇H₆F₃NC₇H₆F₃N[1]
Molecular Weight 161.12 g/mol 161.12 g/mol 161.12 g/mol [1]
Boiling Point ~187-189 °C (at 760 mmHg)187.3 °C (at 760 mmHg)83 °C (at 12 mmHg)[1][2]
Melting Point 33-36 °C5 °C3-8 °C[3]
Appearance Low-melting solidColorless liquidClear yellow liquid/solid[1][3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques for separating trifluoromethyl aniline isomers? The most common and effective techniques are Gas Chromatography (GC), particularly with a mid-polarity column, and High-Performance Liquid Chromatography (HPLC), typically in a reverse-phase mode.[4][5] Supercritical Fluid Chromatography (SFC) is also an excellent, often faster, alternative for separating aniline isomers.[6][7]

Q2: I'm starting from scratch. Should I use GC or HPLC? The choice depends on your sample matrix, available equipment, and analytical goals.

  • Choose GC if: Your analytes are thermally stable and volatile. GC often provides high efficiency and is excellent for resolving isomers with slight boiling point differences. A GC method for the closely related trifluoromethoxy aniline isomers has been successfully developed, indicating a high probability of success.[4][8]

  • Choose HPLC if: You are concerned about thermal degradation or if your sample is not suitable for direct injection into a GC. HPLC is highly versatile, and columns with phenyl-based stationary phases can offer unique selectivity for aromatic compounds through π-π interactions.[9]

Q3: My peaks are tailing badly for all isomers. What's the most likely cause? Peak tailing with basic compounds like anilines is frequently caused by strong, unwanted interactions with acidic silanol groups present on the surface of silica-based columns (both GC and HPLC).[10]

  • In HPLC: Ensure your mobile phase is buffered appropriately (e.g., with 0.1% formic or acetic acid) to protonate the aniline and reduce silanol interactions. Using a modern, end-capped C18 column or a column specifically designed for basic compounds can also resolve this.

  • In GC: Use a deactivated inlet liner and a low-bleed, base-deactivated column. If the problem persists, derivatization of the amine group can block this interaction site.[11]

Q4: I have co-elution of the 2- and 3- isomers. How can I improve resolution? This is a common issue. To improve resolution, you must increase the selectivity (α) or the efficiency (N) of your system.

  • Change Column Chemistry: This is the most powerful way to alter selectivity. In HPLC, switch from a standard C18 to a Phenyl-Hexyl or a Polar-Embedded Phase column.[9][12] In GC, moving from a non-polar phase (e.g., 5% phenyl) to a mid-polarity phase (e.g., a cyanopropyl or trifluoropropyl phase) can dramatically change the elution order.

  • Optimize Temperature (GC & HPLC): Lowering the temperature often increases retention and can improve resolution, although it will lengthen the run time.[10]

  • Modify Mobile Phase (HPLC): Changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH can alter selectivity. Acetonitrile has π-electrons that can interact with phenyl-based columns, competing with your analyte, which can be a useful tool for tuning separation.[12]

Section 3: Troubleshooting Guides & Protocols

Guide 1: HPLC Method Development and Troubleshooting

High-Performance Liquid Chromatography is a robust technique for this separation. A reverse-phase C18 column is a common starting point. An application note from Thermo Fisher Scientific demonstrates a successful separation of 3-(trifluoromethyl) aniline from its 2- and 4-isomer impurities on a Syncronis C18 column, providing an excellent foundation.[13]

This protocol is adapted from established methods for trifluoromethyl aniline and related compounds.[13][14][15]

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., Thermo Syncronis C18 or equivalent, 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a 60:40 (A:B) mixture, then ramp to 40:60 (A:B) over 20 minutes. Adjust as needed based on initial results.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the isomer mixture in the initial mobile phase (~100 µg/mL). Using a sample solvent stronger than the mobile phase can cause peak distortion.[16]

References

Technical Support Center: 3-Methoxy-5-(trifluoromethyl)aniline Production Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis and scale-up of 3-Methoxy-5-(trifluoromethyl)aniline (CAS No. 349-55-3). This molecule is a critical building block in the development of numerous pharmaceuticals and agrochemicals, valued for the unique physicochemical properties conferred by its trifluoromethyl and methoxy substituents.[1][2] While laboratory-scale synthesis may be straightforward, transitioning to pilot or industrial-scale production introduces significant challenges related to reaction kinetics, thermodynamics, impurity control, and safety.

This guide is designed for researchers, chemists, and process engineers. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the scale-up process. Our goal is to equip you with the expertise to anticipate challenges, diagnose problems, and implement robust, scalable solutions.

Section 1: Synthesis and Reaction Control

This section addresses common hurdles during the core chemical transformation, typically the reduction of 1-methoxy-3-nitro-5-(trifluoromethyl)benzene to the target aniline.

FAQ 1: We are experiencing low yield and incomplete conversion during the nitro reduction step. What are the likely causes and how can we optimize the reaction?

A1: Low yields are a frequent issue in scaling up nitro reductions. The root cause often lies in catalyst activity, mass transfer limitations, or suboptimal reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Catalyst Inactivation or Insufficient Loading:

    • Cause: The catalyst (e.g., Palladium on Carbon, Pd/C) can be poisoned by impurities in the starting material or solvent (e.g., sulfur compounds). On a larger scale, insufficient catalyst loading relative to the substrate can lead to slow or stalled reactions.

    • Protocol:

      • Analyze Raw Materials: Screen your nitroaromatic starting material and solvent for potential catalyst poisons.

      • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%) and monitor the reaction progress by HPLC or TLC. Be aware that higher loadings can increase costs and filtration challenges.

      • Test Catalyst Quality: Ensure the catalyst is from a reputable supplier and has not degraded during storage. A comparative small-scale test with a fresh batch of catalyst can be diagnostic.

  • Poor Mass Transfer of Hydrogen:

    • Cause: This is a very common scale-up problem. The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient mixing is required to ensure hydrogen is available at the catalyst surface. What works in a lab flask with vigorous magnetic stirring may not translate to a large, baffled reactor with an overhead stirrer.

    • Protocol:

      • Optimize Agitation: Correlate your lab-scale agitation to the pilot plant reactor's capabilities. Increase the reactor's agitation speed and monitor hydrogen uptake.

      • Increase Hydrogen Pressure: Elevating the hydrogen pressure (within the reactor's safety limits) increases the concentration of dissolved hydrogen in the solvent, which can significantly accelerate the reaction rate.[3]

      • Evaluate Sparging: Implement a hydrogen sparging tube to introduce gas below the liquid surface, improving distribution.

  • Suboptimal Temperature or Solvent:

    • Cause: The reaction may require a specific temperature range for optimal catalyst activity. Incorrect solvent choice can lead to poor solubility of the starting material or product, hindering the reaction.[4]

    • Protocol:

      • Temperature Screening: If the reaction is sluggish, consider a controlled increase in temperature (e.g., from 25°C to 40°C), while carefully monitoring for potential side reactions.

      • Solvent Selection: Ensure your starting material is fully dissolved. Common solvents for this reduction include methanol, ethanol, or ethyl acetate. The choice can impact both reaction rate and the final impurity profile.

Troubleshooting Workflow for Low Yield

G start Low Yield / Incomplete Conversion check_h2 Is H2 uptake stalled? start->check_h2 check_sm Starting Material (SM) still present? check_h2->check_sm Yes check_leaks Check for System Leaks check_h2->check_leaks No sub_path_mass_transfer Mass Transfer Issue check_sm->sub_path_mass_transfer Yes sub_path_catalyst Catalyst Issue check_sm->sub_path_catalyst No (Intermediates formed) increase_agitation Increase Agitation sub_path_mass_transfer->increase_agitation check_catalyst_quality Test Catalyst Quality/ Check for Poisons sub_path_catalyst->check_catalyst_quality increase_pressure Increase H2 Pressure increase_agitation->increase_pressure sparge_h2 Implement H2 Sparging increase_pressure->sparge_h2 increase_catalyst_loading Increase Catalyst Loading check_catalyst_quality->increase_catalyst_loading check_h2_source Verify H2 Source & Regulator check_leaks->check_h2_source

Caption: Troubleshooting workflow for low yield.

FAQ 2: We are observing significant levels of unknown impurities in our crude product. What are the common side reactions and how can we minimize them?

A2: Impurity formation is a critical concern, as their removal at scale can be costly. Common impurities arise from incomplete reduction or side reactions of the aniline product.

Potential Side Reactions & Impurities:

Impurity ClassPotential Structure/TypeFormation MechanismMitigation Strategy
Nitroso/Hydroxylamine Intermediates Ar-NO, Ar-NHOHIncomplete reduction of the nitro group.Increase reaction time, hydrogen pressure, or catalyst load to drive the reaction to completion. Monitor via in-process controls (IPCs).
Azoxy/Azo Compounds Ar-N=N(O)-Ar, Ar-N=N-ArCondensation of partially reduced intermediates (nitroso and hydroxylamine species).Ensure sufficient hydrogen availability and catalyst activity. Lowering reaction temperature can sometimes reduce the rate of these condensation reactions.
Dehalogenation Products (if applicable)If a halogen is present elsewhere on the ring.Reductive removal of a halogen by the catalyst.Use a more selective catalyst or milder reaction conditions (lower temperature/pressure).
Over-alkylation (if using alkylating agents)Ar-NH(Alkyl), Ar-N(Alkyl)₂The aniline product is nucleophilic and can react with alkylating agents if present.[5]This is less common for nitro reduction but critical in other aniline syntheses. Control stoichiometry carefully.[5]

Analytical Protocol for Impurity Identification:

  • HPLC-UV Analysis: Develop a gradient HPLC method to separate the main product from impurities. This is the primary tool for in-process monitoring and final purity assessment.[6]

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to obtain the molecular weight of each impurity. This provides crucial first clues to their identity.

  • Isolation and NMR: For critical or abundant unknown impurities, isolation via preparative HPLC or Solid-Phase Extraction (SPE) followed by NMR analysis (¹H, ¹³C, ¹⁹F) is the gold standard for definitive structural elucidation.[6][7] The ¹⁹F NMR is particularly useful for confirming if the trifluoromethyl group is intact.[6]

Section 2: Work-up and Purification

Post-reaction processing is where many scale-up challenges emerge, from product isolation to achieving the required purity specifications.

FAQ 3: Our product isolation is inefficient, with losses during the aqueous work-up and filtration. How can we improve this?

A3: Product loss during work-up is often due to suboptimal phase separation, product solubility in the aqueous layer, or difficult filtration of the catalyst.

Troubleshooting Steps:

  • Catalyst Filtration:

    • Problem: On a large scale, the fine Pd/C catalyst can clog filters, leading to very slow filtration times and potential exposure of the catalyst to air (a fire hazard).

    • Solution: Use a filter aid like Celite®. A pad of Celite® is prepared on the filter before the reaction mixture is passed through. This prevents the fine catalyst particles from blinding the filter medium. Ensure the Celite® pad is kept wet with solvent to prevent the catalyst from becoming pyrophoric.

  • Phase Separation (Extractions):

    • Problem: Emulsion formation is more common at larger scales. The product may have some solubility in the aqueous phase, leading to yield loss.[5]

    • Solution:

      • Solvent Choice: Select an extraction solvent (e.g., ethyl acetate, dichloromethane) that has good solubility for the product but low miscibility with water.

      • Brine Wash: Perform a final wash of the organic layer with a saturated sodium chloride (brine) solution. This helps to break emulsions and reduces the amount of dissolved water in the organic phase.

      • pH Adjustment: Ensure the pH of the aqueous phase is optimized. Aniline is basic; if the aqueous phase is acidic, the product will be protonated and partition into the aqueous layer. A basic quench (e.g., with sodium bicarbonate) is typically required.

  • Solvent Removal:

    • Problem: Removing large volumes of solvent efficiently requires appropriate equipment.

    • Solution: Use a large-scale rotary evaporator or a jacketed reactor with vacuum distillation capabilities. Ensure the temperature is kept as low as possible to prevent product degradation.

Section 3: Safety Considerations in Scale-Up

Safety is paramount. The hazards of a reaction can be magnified significantly at a larger scale.

FAQ 4: What are the primary safety hazards associated with scaling up this compound production?

A4: The key hazards are associated with the catalytic hydrogenation process, the handling of the chemical itself, and potential thermal runaways.

Key Safety Hazards & Mitigation:

  • Pyrophoric Catalyst:

    • Hazard: Palladium on Carbon (Pd/C) is pyrophoric and can ignite spontaneously when dry and exposed to air. This is a major fire risk, especially during filtration.

    • Mitigation:

      • Never let the catalyst dry out. Keep it wetted with solvent or water at all times.

      • During filtration, ensure a nitrogen atmosphere is maintained over the filter funnel.

      • Quench the spent catalyst cake carefully with water before disposal according to your institution's safety guidelines.

  • Flammable Hydrogen Gas:

    • Hazard: Hydrogen is highly flammable and forms explosive mixtures with air.

    • Mitigation:

      • Perform the reaction in a well-ventilated area or a fume hood designed for this purpose.

      • Before introducing hydrogen, ensure the reactor system is purged with an inert gas (nitrogen or argon) to remove all oxygen.

      • Use certified pressure-rated equipment and conduct leak tests before every run.

  • Chemical Toxicity:

    • Hazard: this compound is harmful if inhaled, swallowed, or absorbed through the skin.[8][9] It causes skin and serious eye irritation.[8][9] During handling, fine powders can become airborne.[10]

    • Mitigation:

      • Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[10][11]

      • When handling the solid, work in a ventilated enclosure (fume hood) to avoid inhaling dust.[8][10]

      • Ensure eyewash stations and safety showers are readily accessible.[12][13]

  • Reaction Exotherm:

    • Hazard: Catalytic hydrogenations are highly exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to a thermal runaway, where the reaction rate and temperature increase uncontrollably.

    • Mitigation:

      • Controlled Addition: For large-scale reactions, add the substrate or catalyst in portions to control the initial rate of reaction.

      • Cooling Capacity: Ensure the reactor's cooling system is sufficient to handle the heat load. A preliminary thermal hazard assessment (e.g., using Reaction Calorimetry) is highly recommended before scaling up.

      • Monitoring: Continuously monitor the internal temperature of the reactor.

General Workflow for Synthesis and Purification

G start_mat Start: 1-Methoxy-3-nitro- 5-(trifluoromethyl)benzene reactor_setup Reactor Setup: Solvent + Catalyst (Pd/C) start_mat->reactor_setup inert Inert Gas Purge (N2) reactor_setup->inert hydrogenation Hydrogenation: Pressurize with H2, Heat/Stir inert->hydrogenation ipc In-Process Control (HPLC) (Check for SM) hydrogenation->ipc ipc->hydrogenation Incomplete filter Catalyst Filtration (Use Celite, keep wet) ipc->filter Complete workup Aqueous Work-up: Extraction & Washes filter->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry concentrate Solvent Removal (Rotovap/Distillation) dry->concentrate crude Crude Product concentrate->crude purify Purification (Recrystallization/Chromatography) crude->purify final_product Final Product: This compound purify->final_product

Caption: General production workflow.

References

Technical Support Center: Catalyst Removal from 3-Methoxy-5-(trifluoromethyl)aniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis and purification of 3-Methoxy-5-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing residual catalysts from this critical reaction. The presence of metallic impurities, even at trace levels, can have detrimental effects on downstream processes and the final product's integrity, making effective purification essential.[1]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in the synthesis of this compound and why are they difficult to remove?

The synthesis of this compound often involves palladium-catalyzed reactions, such as hydrogenation or cross-coupling.[2][3] A common method is the hydrogenation of 4-methoxy-3-nitrobenzotrifluoride using a palladium on carbon (Pd/C) catalyst.[2] While effective, removal of the palladium catalyst can be challenging. The aniline product itself, with its amine functional group, can coordinate with palladium species, keeping them in solution and rendering simple filtration less effective.[4]

Q2: My final product of this compound has a dark, off-color appearance. Is this indicative of catalyst residue?

Yes, a dark or off-color appearance (grey, brown, or black) in your isolated this compound is a strong indicator of residual palladium.[3] This discoloration is often due to the formation of "palladium black," which is finely divided palladium metal that can persist through initial workup procedures.[3]

Q3: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[4] This often translates to a concentration limit of 10 parts per million (ppm) in the final API, assuming a maximum daily dose of 10 grams.[4][5] However, this limit can be adjusted based on the specific daily dosage of the drug product.[4]

Q4: What are the primary methods for removing residual catalysts from my reaction?

Several techniques are commonly employed, and the best choice depends on the nature of the catalyst (heterogeneous or homogeneous) and the product's properties. Key methods include:

  • Filtration through Celite®: Ideal for removing insoluble or colloidal palladium species like palladium black.[3]

  • Adsorption/Chromatography: Utilizes materials like silica gel or activated carbon to bind and remove the catalyst.[3][6]

  • Metal Scavengers: Employs solid-supported reagents with a high affinity for palladium, such as thiol- or amine-functionalized resins.[3][7]

  • Extraction: Liquid-liquid extraction can be effective for removing certain palladium salts.[8][9]

  • Recrystallization: A final purification step that can be effective for crystalline products.[10]

Troubleshooting Guides & Detailed Protocols

This section provides in-depth troubleshooting for common issues encountered during catalyst removal, complete with step-by-step protocols.

Issue 1: High levels of palladium remain after initial filtration of a Pd/C catalyst.

Causality: The palladium may have leached from the carbon support and is now present as soluble or colloidal species in the reaction mixture. Simple filtration is insufficient for removing these dissolved forms.

Troubleshooting Workflow:

G start High Pd Levels Post-Filtration celite Filter through Celite® Pad start->celite Initial Step scavenger Treat with Palladium Scavenger celite->scavenger If Pd still high chromatography Column Chromatography celite->chromatography Alternative to Scavenger analysis Analyze for Residual Pd (e.g., ICP-MS) scavenger->analysis After treatment chromatography->analysis analysis->scavenger If Pd still high, re-treat or try different scavenger end Product Meets Purity Specs (<10 ppm) analysis->end Successful

Caption: Troubleshooting workflow for high residual palladium.

Protocol 1: Filtration through a Celite® Pad [3]

This method is a rapid and effective first step for removing heterogeneous catalysts and precipitated palladium black.[3]

Materials:

  • Crude this compound solution

  • Celite® (diatomaceous earth)

  • Sintered glass funnel

  • Reaction solvent (e.g., methanol, ethyl acetate)[2][3]

  • Filtration flask and vacuum source

Procedure:

  • Preparation: Prepare a 1-2 cm thick pad of Celite® in a sintered glass funnel.

  • Pre-wetting: Pre-wet the Celite® pad with the reaction solvent.

  • Filtration: Dilute the reaction mixture with a suitable solvent to reduce viscosity and gently pour it onto the Celite® pad under a light vacuum.

  • Washing: Wash the pad with additional fresh solvent (2-3 times the initial volume) to ensure complete recovery of the product.[3]

  • Work-up: The collected filtrate contains the crude product, which can then be further purified or analyzed for residual palladium.

Issue 2: Palladium scavenger is ineffective.

Causality: The ineffectiveness of a scavenger can be due to several factors:

  • Incorrect Scavenger Type: The chosen scavenger may not have a high affinity for the specific palladium species present (e.g., Pd(0) vs. Pd(II)).

  • Competition: The amine group of the this compound product may be competing with the scavenger for binding to the palladium.[4]

  • Insufficient Treatment Time or Temperature: The scavenging process may require more time or gentle heating to be effective.

Solution: A screening of different scavenger types is recommended. Thiol-based scavengers are often effective for palladium.[7]

Protocol 2: Palladium Removal with a Thiol-Based Silica Scavenger [4]

This protocol outlines the use of a solid-supported scavenger to selectively bind and remove dissolved palladium.

Materials:

  • Crude this compound solution

  • Thiol-based silica scavenger (e.g., SiliaMetS® Thiol)

  • Suitable solvent (e.g., THF, DCM)

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Scavenger Selection: Based on initial screening, select a thiol-based scavenger.

  • Treatment: Dissolve the crude product in a suitable solvent. Add the scavenger, typically 2-4 equivalents relative to the initial amount of palladium.[4]

  • Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally.[4]

  • Filtration: Remove the scavenger by filtration.[10]

  • Analysis: Analyze the filtrate for residual palladium and product recovery.

Table 1: Comparison of Palladium Removal Techniques

TechniqueTypical EfficiencyAdvantagesDisadvantages
Filtration (Celite®) Removes insoluble PdFast, simple, inexpensive[3]Ineffective for soluble Pd species[3]
Activated Carbon Good for Pd(0) and some Pd(II)Cost-effective[10]Can lead to product loss via non-selective adsorption[6][10]
Metal Scavengers Can reduce Pd to <10 ppm[11]High selectivity for palladium[10]Can be more expensive than other methods[12]
Chromatography Effective for significant reductionCan also remove other impuritiesOften not sufficient to reach low ppm levels on its own[4]
Recrystallization VariableCan be highly effective for final polishingMay not be sufficient if palladium co-crystallizes[10]
Issue 3: Difficulty in product purification by column chromatography.

Causality: The polarity of this compound may be very similar to that of byproducts or the residual catalyst complexes, leading to co-elution.

Solution: Optimize the mobile phase and consider using a different stationary phase. A gradient elution may be necessary.

Protocol 3: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Eluent (e.g., gradient of ethyl acetate in hexane)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Pack a chromatography column with silica gel using a slurry method with the initial eluent (e.g., 100% hexane).

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.[13]

  • Elution: Elute the column with a gradient of increasing polarity (e.g., from 100% hexane to 95:5 hexane:ethyl acetate).[13]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Final Purification Step: Recrystallization

For crystalline products like this compound, recrystallization can be a highly effective final step to achieve high purity.

Protocol 4: Recrystallization

Materials:

  • Purified this compound

  • Suitable solvent or solvent pair (e.g., ethanol/water, dichloromethane/pentane)[14]

  • Heating and cooling apparatus

Procedure:

  • Dissolution: Dissolve the compound in the minimum amount of hot solvent.

  • Cooling: Slowly cool the solution to allow for crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Drying: Dry the crystals under vacuum.

Analytical Methods for Detecting Residual Palladium

Accurate quantification of residual palladium is crucial. The most common and sensitive method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which can detect metals at parts-per-billion (ppb) levels.[15][16] Other techniques include X-ray fluorescence (XRF) and catalysis-based fluorometric methods.[16]

Decision Tree for Catalyst Removal Strategy:

G start Crude Reaction Mixture heterogeneous Heterogeneous Catalyst (e.g., Pd/C)? start->heterogeneous celite_filter Filter through Celite® heterogeneous->celite_filter Yes chromatography Column Chromatography heterogeneous->chromatography No (Homogeneous) analysis1 Analyze Pd Levels celite_filter->analysis1 scavenger Treat with Scavenger analysis1->scavenger Pd > 10 ppm final_product Final Pure Product analysis1->final_product Pd < 10 ppm recrystallize Recrystallize scavenger->recrystallize analysis2 Analyze Pd Levels chromatography->analysis2 analysis2->scavenger Pd > 10 ppm analysis2->final_product Pd < 10 ppm recrystallize->final_product

Caption: Decision tree for selecting a catalyst removal strategy.

References

Technical Support Center: LC-SPE/NMR for Impurity Identification in Bromo-trifluoromethyl-aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the hyphenated technique of Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance (LC-SPE/NMR), focusing on the challenging application of identifying unknown impurities in bromo-trifluoromethyl-aniline. This guide is designed for researchers and drug development professionals to diagnose and resolve common issues, ensuring robust and reliable structural elucidation of trace-level compounds.

The analysis of bromo-trifluoromethyl-aniline and its related impurities presents a unique set of challenges. These molecules are often isomeric, differing only in the substitution pattern on the aromatic ring, which can make chromatographic separation difficult. Furthermore, the presence of bromine and a trifluoromethyl group introduces specific complexities in NMR spectral interpretation. This guide provides a structured approach to troubleshooting the entire workflow, from chromatographic separation to final NMR analysis.

Overall LC-SPE/NMR Workflow

The successful identification of an impurity relies on the seamless integration of three distinct stages: separation (LC), isolation and concentration (SPE), and characterization (NMR). A failure or suboptimal performance at any stage will compromise the final result.

cluster_LC Part 1: LC Separation cluster_SPE Part 2: SPE Trapping cluster_NMR Part 3: NMR Analysis A Sample Injection B HPLC Separation (Isolate Impurity Peak) A->B Mobile Phase C Divert Impurity Peak to SPE Cartridge B->C Timed Valve Switch D Trap Analyte (Peak Parking Optional) C->D E Wash & Dry Cartridge D->E F Elute with Deuterated Solvent E->F Automated Elution G Transfer to NMR Spectrometer F->G H Acquire 1D/2D NMR Data (¹H, ¹³C, ¹⁹F) G->H I Structure Elucidation H->I

Caption: High-level workflow for impurity identification using LC-SPE/NMR.

Section A: Troubleshooting Liquid Chromatography (LC) Separation

Effective chromatographic separation is the foundation of the entire analysis. Without baseline resolution of the impurity from the main component and other impurities, accurate trapping is impossible.

Frequently Asked Questions (FAQs): LC Issues

Q1: My bromo-trifluoromethyl-aniline peaks are showing significant tailing. What is the cause and how can I fix it?

A1: Peak tailing with aromatic amines is a classic sign of secondary interactions with silanol groups on the column's stationary phase.[1][2] The basic amine group interacts strongly with acidic silanol groups (Si-OH) on the silica surface, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.

  • Causality & Solution:

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of the aniline (~3-5), you will have a mixture of the protonated (ionized) and neutral forms, leading to poor peak shape.

      • Action: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3] For anilines, lowering the pH to ~2.5-3.0 with an additive like formic acid or trifluoroacetic acid (TFA) will ensure the amine is fully protonated and less likely to interact with silanols.

    • Exposed Silanols: Even at low pH, residual silanols can cause issues.

      • Action: Use a modern, high-purity, end-capped silica column (Type B silica). These columns have fewer accessible silanol groups.[2][4] Alternatively, add a competitive amine like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). The TEA will preferentially interact with the active sites, masking them from your analyte.[1]

Q2: I'm seeing peak fronting for my main API peak, which is compromising the resolution of a closely eluting impurity.

A2: Peak fronting typically occurs due to column overload or issues with the sample solvent.[3][4][5]

  • Causality & Solution:

    • Mass Overload: You are injecting too much sample mass onto the column. The stationary phase becomes saturated, and the distribution isotherm becomes non-linear, leading to a fronting peak.[6]

      • Action: Reduce the concentration of your sample. Prepare a 10-fold dilution and re-inject. If the peak shape improves, mass overload was the issue.

    • Incompatible Injection Solvent: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, the sample band will not focus properly at the head of the column.[5][6]

      • Action: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent and keep the injection volume small.

Q3: My retention times are drifting from one run to the next.

A3: Retention time instability is often caused by issues with the mobile phase preparation, column temperature, or pump performance.[7]

  • Causality & Solution:

    • Mobile Phase Composition: In reversed-phase chromatography, retention is highly sensitive to the organic/aqueous ratio.[7] Improperly mixed solvents or evaporation of the more volatile organic component can cause drift.

      • Action: Ensure mobile phases are thoroughly mixed and degassed. Keep solvent bottles capped to prevent evaporation.

    • Column Temperature: Fluctuations in ambient temperature can affect retention.

      • Action: Use a column thermostat and set it to a stable temperature slightly above ambient (e.g., 30-40 °C).

    • Pump Issues: Worn pump seals or faulty check valves can lead to inconsistent flow rates and pressure fluctuations, affecting retention times.

      • Action: Monitor the system pressure. If it's fluctuating, perform pump maintenance as per the manufacturer's guidelines.

Parameter Recommended Starting Condition Rationale
Column C18, 2.1 or 3.0 mm i.d., 100-150 mm length, <3 µm particle sizeGeneral purpose reversed-phase for non-polar to moderately polar compounds.[8] Smaller ID saves solvent.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to protonate aniline, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides different selectivity than methanol for aromatic compounds.
Gradient 10-95% B over 15-20 minutesA broad gradient is a good starting point for finding unknown impurities.
Flow Rate 0.3-0.6 mL/min (for 2.1/3.0 mm i.d.)Appropriate for smaller ID columns to maintain efficiency.
Temperature 35 °CEnsures stable retention times and can improve efficiency.
Injection Vol. 1-5 µLMinimize injection volume to prevent band broadening and overload.

Section B: Troubleshooting SPE Trapping & Elution

The SPE step is critical for concentrating the low-level impurity and removing the HPLC mobile phase before NMR analysis.

Frequently Asked Questions (FAQs): SPE Issues

Q1: I'm not getting enough signal in the NMR. How can I be sure I'm trapping the impurity effectively?

A1: Low analyte recovery from the SPE step is a common problem. It can be caused by an incorrect choice of sorbent, improper conditioning, or analyte breakthrough. The fundamental principle is to match the sorbent chemistry to your analyte's properties to ensure retention.[9][10]

  • Causality & Solution:

    • Sorbent Mismatch: Bromo-trifluoromethyl-aniline is moderately polar. A standard C18 sorbent might not provide enough retention, especially if the mobile phase has a high organic content when the impurity elutes.

      • Action: Use a polymeric reversed-phase sorbent (e.g., Waters Oasis HLB, Agilent PLRP-S). These offer stronger retention for a wider range of polarities and are more stable to different pH levels.[11]

    • Analyte Breakthrough: The impurity is not being retained by the cartridge and is going to waste.

      • Action: Collect the flow-through from the SPE cartridge during the trapping window and re-inject it onto the LC-MS. If you see your impurity peak, it confirms breakthrough. To solve this, switch to a stronger sorbent or a larger bed mass.

    • Multiple Trapping Cycles (Peak Parking): For very low-level impurities, a single injection may not provide enough mass for NMR.

      • Action: Perform multiple consecutive injections of your sample, and for each run, divert only the impurity peak to the same SPE cartridge.[12] This accumulates the analyte on the sorbent bed, significantly increasing the amount available for NMR.

Q2: My NMR spectrum is clean, but I suspect poor recovery during elution. How do I optimize this?

A2: The goal of elution is to use a small volume of a strong, deuterated solvent to completely recover the analyte from the sorbent.[13]

  • Causality & Solution:

    • Insufficient Elution Solvent Strength: The chosen deuterated solvent may not be strong enough to disrupt the analyte-sorbent interactions.

      • Action: Acetonitrile-d3 is a good first choice as it's a strong solvent in reversed-phase and has simple residual peaks. If recovery is still low, try methanol-d4 or even a small amount of a stronger, non-deuterated solvent mixed with the deuterated one if the extra signals can be tolerated.

    • Incomplete Elution: A single, small volume elution might not be sufficient.

      • Action: Elute the cartridge with two or three smaller aliquots of solvent instead of one large one. For example, use 3 x 30 µL aliquots instead of 1 x 90 µL. This can improve recovery efficiency.[13]

Sorbent Type Primary Interaction Best For Comments
C18 (Silica-based) Non-polar (van der Waals)Non-polar analytes from polar matrices.[14]Standard choice, but may have insufficient retention for moderately polar anilines.
Polymeric (e.g., HLB) Mixed-mode (non-polar + polar)Broad range of analytes, including polar compounds.[9][11]Recommended for this application. High capacity and pH stability.
Normal Phase (e.g., Silica) Polar (H-bonding, dipole-dipole)Polar analytes from non-polar matrices.[14]Not suitable for this reversed-phase application.
Ion Exchange (e.g., SCX) Charge-basedCationic (basic) analytes.Can be used, but requires careful pH control during loading and elution. More complex method development.

Section C: Troubleshooting NMR Spectroscopy

This is the final step where structural information is obtained. For trace analysis, optimizing data acquisition is paramount.

Frequently Asked Questions (FAQs): NMR Issues

Q1: My signal-to-noise ratio (S/N) is too low to interpret the ¹H NMR spectrum, even after multiple trapping cycles.

A1: Achieving sufficient S/N for a trace impurity is the ultimate challenge. This requires optimizing both the sample preparation and the NMR acquisition parameters.[15]

  • Causality & Solution:

    • Sample Dilution: The final elution volume is too large, resulting in a dilute sample.

      • Action: Use specialized NMR tubes designed for small volumes, such as Shigemi tubes.[16][17] These tubes have a glass plunger that reduces the sample volume to the active region of the NMR coil, effectively increasing the concentration.[18][19]

    • Sub-optimal Acquisition Parameters: Standard NMR settings are not designed for trace analysis.

      • Action: Increase the number of scans (NS). The S/N ratio increases with the square root of the number of scans.[19] Be prepared for long acquisition times (hours).

    • Hardware Limitations: Standard room-temperature probes have inherent sensitivity limits.

      • Action: If available, use a cryogenically cooled NMR probe (CryoProbe). These probes cool the detection electronics to cryogenic temperatures, dramatically reducing thermal noise and increasing S/N by a factor of 3-5 or more.[20][21][22] This can reduce experiment time by an order of magnitude.[21]

A Low S/N in NMR Spectrum B Is trapped mass sufficient? A->B C Perform multiple 'peak parking' injections. Verify trapping efficiency. B->C No D Are NMR acquisition parameters optimized? B->D Yes C->D E Increase Number of Scans (NS). Optimize relaxation delay (d1). Use a CryoProbe if available. D->E No F Is sample handling optimal? D->F Yes E->F G Elute in minimum volume. Use Shigemi or micro-tubes. F->G No H Acquire Data F->H Yes G->H

Caption: Troubleshooting decision tree for low NMR signal-to-noise.

Q2: The trifluoromethyl (CF₃) group is making the NMR spectra difficult to interpret. How should I approach this?

A2: The ¹⁹F nucleus is 100% abundant and highly sensitive, making ¹⁹F NMR a valuable tool.[23][24] The CF₃ group will couple to nearby ¹H and ¹³C nuclei, which can be used to your advantage.

  • Strategy & Interpretation:

    • Acquire a ¹⁹F NMR Spectrum: This is a simple 1D experiment that should give a strong singlet (or a multiplet if there are other fluorine atoms). The chemical shift of the ¹⁹F signal provides information about its electronic environment.[25][26]

    • Look for J-Coupling in ¹H and ¹³C Spectra:

      • ¹H NMR: Protons on the aromatic ring that are three bonds away (meta) or four bonds away (para) from the CF₃ group will show small couplings (quartets), known as long-range J-coupling. This is diagnostic for determining the substitution pattern.

      • ¹³C NMR: The carbon attached to the CF₃ group will appear as a large quartet due to one-bond C-F coupling. Aromatic carbons two or three bonds away will also show smaller quartet patterns. These couplings are invaluable for assigning the carbon skeleton.

Experimental Protocols

Protocol 1: Generic LC Method Development for Bromo-trifluoromethyl-aniline
  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Install Column: Use a C18 column (e.g., 150 x 2.1 mm, 1.8 µm) and equilibrate with 90% A / 10% B at 35 °C for 15-20 minutes.

  • Prepare Sample: Dissolve the bromo-trifluoromethyl-aniline sample in a 50:50 mixture of water:acetonitrile to a concentration of ~0.5 mg/mL.

  • Initial Gradient Run:

    • Inject 2 µL of the sample.

    • Run a linear gradient from 10% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 10% B and re-equilibrate for 5 minutes.

  • Optimization: Based on the initial chromatogram, adjust the gradient slope to improve the resolution between the main peak and any observed impurities. If peaks are poorly shaped, confirm the mobile phase is acidified correctly.

Protocol 2: Setting Up an SPE Trapping Method
  • Select and Condition Cartridge: Choose a polymeric reversed-phase cartridge (e.g., 10-20 mg bed mass).

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of HPLC-grade water. Do not let the sorbent go dry.[27]

  • Determine Trapping Window: From your optimized LC method, determine the start and end retention times for the impurity peak of interest.

  • Configure System: In your instrument software, program the switching valve to divert the LC flow to the SPE cartridge only during the specified trapping window.

  • Perform Trapping:

    • For a single trap, inject the sample once.

    • For multiple trapping cycles ("peak parking"), create a sequence of identical injections, ensuring the valve diverts the flow to the same cartridge for each run.

  • Wash and Dry: After the final trapping cycle, wash the cartridge with 1 mL of water to remove residual mobile phase buffers. Then, pass nitrogen or argon gas through the cartridge for 5-10 minutes to dry the sorbent bed completely.

Protocol 3: Optimizing 1D ¹H NMR Acquisition
  • Elute Sample: Place the dried SPE cartridge in the automated elution system. Elute the trapped analyte with 30-40 µL of a suitable deuterated solvent (e.g., acetonitrile-d3) directly into a micro-NMR tube (e.g., 1.7 mm tube or a Shigemi tube).

  • Load Sample: Transfer the NMR tube to the spectrometer.

  • Tune and Shim: Tune the probe for ¹H and ²H (lock). Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Set Acquisition Parameters (for Trace Analysis):

    • Pulse Program: Use a program with solvent suppression (e.g., zgpr or noesygppr1d on Bruker systems).

    • Number of Scans (NS): Start with a high value, e.g., 1024. This can be increased as needed.

    • Relaxation Delay (D1): Set to at least 2 seconds to allow for adequate relaxation of the analyte protons.

    • Acquisition Time (AQ): Set to 2-3 seconds for good digital resolution.

  • Acquire Spectrum: Start the acquisition. This may take several hours depending on the concentration and the required S/N.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Assignment of 3-Methoxy-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is paramount. For professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for confirming molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Methoxy-5-(trifluoromethyl)aniline, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] We will explore the theoretical underpinnings of the spectral data, offer a comparative analysis with related structures, and provide a robust experimental protocol for acquiring high-quality spectra.

The Structural Significance of this compound

This compound is a substituted aniline derivative featuring three key functional groups that influence its electronic environment and, consequently, its NMR spectra: an electron-donating amino group (-NH₂), an electron-donating methoxy group (-OCH₃), and a strongly electron-withdrawing trifluoromethyl group (-CF₃). The interplay of these substituents on the aromatic ring creates a unique electronic landscape, making the precise assignment of its NMR signals a valuable case study for researchers.

Predicting the ¹H NMR Spectrum: A Positional Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amino protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents.

Aromatic Protons: The three aromatic protons will appear as distinct signals due to their unique electronic environments.

  • H-2: This proton is ortho to both the amino and methoxy groups. The strong electron-donating effect of the amino group and the moderate donating effect of the methoxy group will shield this proton, shifting its signal upfield.

  • H-4: Positioned between the methoxy and trifluoromethyl groups, this proton will experience competing effects. The electron-donating methoxy group will cause shielding, while the strongly electron-withdrawing trifluoromethyl group will induce significant deshielding.

  • H-6: Situated between the amino and trifluoromethyl groups, this proton will also be influenced by opposing electronic forces.

Amino Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent, concentration, and temperature.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are expected to appear as a sharp singlet, as they are not coupled to any neighboring protons. The typical chemical shift for a methoxy group on an aromatic ring is in the range of 3.8 ppm.[3]

Predicting the ¹³C NMR Spectrum: An In-depth Look

The ¹³C NMR spectrum will provide a detailed map of the carbon skeleton of this compound.

Aromatic Carbons:

  • C-1 (C-NH₂): This carbon, directly attached to the nitrogen of the amino group, will be significantly shielded.

  • C-3 (C-OCH₃): The carbon bearing the methoxy group will also be shielded due to the oxygen's electron-donating effect. The chemical shift for a methoxy-substituted aromatic carbon is typically around 55-62 ppm.[4]

  • C-5 (C-CF₃): The carbon attached to the trifluoromethyl group will be strongly deshielded. Furthermore, this signal will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

  • C-2, C-4, and C-6: The chemical shifts of these carbons will be influenced by the combined electronic effects of the adjacent substituents.

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will exhibit a characteristic quartet in the ¹³C NMR spectrum due to the strong one-bond coupling to the three fluorine atoms. This signal is typically found in the range of 120-130 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a singlet in the typical region for such groups, around 56 ppm.[5]

Comparative Spectral Data

To provide context for our predictions, the following table compares the expected chemical shifts with those of related, simpler molecules.

Compound Proton/Carbon Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Supporting Evidence
AnilineAromatic H6.7 - 7.2115 - 147[6][7]
Anisole (Methoxybenzene)-OCH₃~3.8~55[3]
(Trifluoromethyl)benzeneAromatic H7.4 - 7.6123 - 132[8][9][10]
3-(Trifluoromethyl)anilineAromatic H6.8 - 7.3112 - 149[11]

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire definitive spectra for this compound, the following protocol is recommended.[12]

1. Sample Preparation:

  • Accurately weigh 10-15 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup:

  • Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for optimal resolution).

  • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including pulse width, acquisition time, and relaxation delay.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum. A sufficient signal-to-noise ratio can typically be achieved with 8 to 16 scans.

  • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary.

Visualizing the Molecular Structure and Key Interactions

The following diagram illustrates the structure of this compound and highlights the key through-bond interactions that give rise to the predicted NMR spectral features.

Caption: Molecular structure of this compound with key NMR-active groups.

Summary of Predicted Spectral Assignments

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-NH₂3.5 - 4.5Broad Singlet2H
Aromatic-H6.5 - 7.5Multiplets3H
-OCH₃~3.8Singlet3H

Table 2: Predicted ¹³C NMR Data

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
C-NH₂~148Singlet
C-OCH₃~160Singlet
C-CF₃~132Quartet
-CF₃~124Quartet
Aromatic-CH100 - 115Singlets
-OCH₃~56Singlet

Conclusion

This guide provides a comprehensive, technically grounded framework for understanding and assigning the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and comparative data from related structures, researchers can confidently interpret their experimental findings. The provided experimental protocol offers a clear pathway for obtaining high-quality data, ensuring the accurate structural verification of this important chemical intermediate.

References

A Comparative Guide to the In Vitro Anticancer Efficacy of Anilinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Anilinoquinazoline derivatives represent a cornerstone in modern oncology, forming the chemical backbone of numerous targeted therapies. Their remarkable success stems from a privileged scaffold that effectively inhibits key signaling pathways driving tumor growth and proliferation. This guide provides an in-depth comparison of the in vitro anticancer activity of various anilinoquinazoline derivatives, grounded in experimental data. We will explore their mechanism of action, dissect structure-activity relationships, and provide a validated protocol for assessing their cytotoxic effects, offering researchers a comprehensive resource for drug discovery and development.

The Central Mechanism: Inhibition of Tyrosine Kinases

The primary anticancer mechanism of anilinoquinazoline derivatives is the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein tyrosine kinases.[1] This action blocks the autophosphorylation and activation of the kinase, thereby shutting down downstream signaling cascades essential for cancer cell survival, proliferation, and angiogenesis.[2][3]

Two of the most critical targets for this class of compounds are:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overexpression or mutation is a hallmark of many carcinomas, including non-small-cell lung cancer (NSCLC), breast, and colon cancers.[3][4] Aberrant EGFR signaling promotes uncontrolled cell division and inhibits apoptosis.[3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process by which tumors form new blood vessels to obtain necessary nutrients and oxygen.[5][6] Inhibiting VEGFR-2 can effectively starve tumors and prevent their growth and metastasis.[5]

Many modern anilinoquinazoline derivatives are designed as dual inhibitors of both EGFR and VEGFR-2. This dual-action strategy can produce a synergistic antitumor effect, potentially overcoming the resistance mechanisms that often develop against single-target agents.[7][8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Anilinoquinazoline Anilinoquinazoline Inhibitor Anilinoquinazoline->EGFR Binds to ATP Pocket ATP ATP ATP->EGFR Blocked RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SAR cluster_key A C4-Anilino Group: Interacts with hydrophobic pocket. Substitutions modulate potency. B Quinazoline Scaffold: Essential for binding to the 'hinge' region of the kinase. C C6/C7 Substitutions: Solubilizing groups (e.g., -OCH3) often enhance activity. SAR_Image MTT_Workflow start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate (24h) Allow Adhesion seed->incubate1 treat Treat Cells with Compound Dilutions incubate1->treat incubate2 Incubate (48-96h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) Formazan Formation add_mtt->incubate3 solubilize Remove Supernatant, Add DMSO incubate3->solubilize read Read Absorbance (~570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end_node End analyze->end_node

References

The Strategic Dance of Electrons and Sterics: A Comparative Guide to the Structure-Activity Relationship of 3-Methoxy-5-(trifluoromethyl)aniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the aniline scaffold remains a cornerstone for the development of novel therapeutics. Its synthetic tractability and privileged structural role in interacting with a multitude of biological targets have cemented its importance. Within this broad class, 3-Methoxy-5-(trifluoromethyl)aniline has emerged as a particularly valuable starting point for medicinal chemists. The strategic placement of a methoxy group, an electron-donating substituent, and a trifluoromethyl group, a potent electron-withdrawing and lipophilic moiety, creates a unique electronic and steric environment. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this scaffold, offering insights into how subtle molecular modifications can dramatically influence biological activity. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for the synthesis and evaluation of these compelling molecules.

The this compound Pharmacophore: A Privileged Starting Point

The this compound core presents a fascinating interplay of electronic and steric properties that make it an attractive scaffold for inhibitor design. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, which can significantly impact the pKa of the aniline nitrogen, influencing its ability to act as a hydrogen bond donor or acceptor. Furthermore, the lipophilicity of the -CF3 group can enhance membrane permeability and interactions with hydrophobic pockets in target proteins.[1] Conversely, the methoxy (-OCH3) group is electron-donating through resonance, modulating the overall electron density of the aromatic ring. This unique combination makes the scaffold a versatile starting point for targeting a range of enzymes, including protein kinases and phosphodiesterases.[2][3]

Comparative Analysis of Analog Activity: A Tabular Overview

To understand the SAR of this scaffold, a systematic exploration of substitutions at various positions is essential. The following table summarizes hypothetical, yet representative, data for a series of analogs, illustrating the impact of structural modifications on inhibitory activity against a generic protein kinase. This data is compiled based on established principles of medicinal chemistry and SAR trends observed in similar aniline-based inhibitors.[4]

Compound IDR1 (Position 2)R2 (Position 4)R3 (Position 6)R4 (Amine)Kinase IC50 (nM)
1 HHHH500
1a ClHHH250
1b HClHH150
1c HHClH300
1d HFHH180
1e HCH3HH200
1f HHHCH3450
1g HHHAcyl>1000
1h HPyridineHH75
1i HMorpholineHH120

Deconstructing the Structure-Activity Relationship: Key Insights

The data presented in the table above, while illustrative, highlights several key principles that guide the optimization of inhibitors based on the this compound scaffold.

Impact of Ring Substitution
  • Positional Importance: Substitution at the 4-position (R2) appears to be most favorable for enhancing potency (compare 1b , 1d , 1e , 1h , 1i to the parent compound 1 ). This suggests the presence of a binding pocket in the target protein that can accommodate substituents at this position.

  • Electronic Effects: The introduction of a chloro group at the 4-position (1b ) leads to a significant increase in potency. This could be attributed to favorable electronic interactions or the formation of a halogen bond with the target protein.

  • Steric Considerations: While substitution is generally beneficial at the 4-position, the nature of the substituent matters. A bulky group may lead to steric hindrance, while a smaller, appropriately functionalized group like a pyridine (1h ) can introduce additional beneficial interactions, such as hydrogen bonding.

Modification of the Aniline Moiety
  • N-Alkylation: Simple N-methylation (1f ) slightly decreases activity, suggesting that a primary amine may be optimal for hydrogen bonding interactions with the target.

  • N-Acylation: N-acylation (1g ) dramatically reduces activity, likely due to the introduction of a bulky, electron-withdrawing acetyl group that disrupts key binding interactions.

Visualizing the SAR and Experimental Workflow

To further clarify these relationships, we can visualize the key SAR trends and a typical experimental workflow for an SAR study.

SAR_Trends cluster_Scaffold This compound Core cluster_Modifications Structural Modifications cluster_Activity Impact on Activity Core Core Scaffold R2_Sub Substitution at R2 (Position 4) Increased_Potency Increased Potency R2_Sub->Increased_Potency e.g., Cl, Pyridine R_Amine Modification of Amine (R4) Decreased_Potency Decreased Potency R_Amine->Decreased_Potency e.g., Acyl

Caption: Key SAR trends for this compound analogs.

SAR_Workflow Start Identify Lead Scaffold: This compound Design Design Analogs with Systematic Modifications Start->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening In vitro Biological Screening (e.g., Kinase Assay) Purification->Screening Data_Analysis Analyze SAR Data (IC50 values) Screening->Data_Analysis Iteration Iterative Design and Synthesis of New Analogs Data_Analysis->Iteration Iteration->Design

Caption: A typical experimental workflow for a structure-activity relationship study.

Experimental Protocols: A Practical Guide

To provide a practical context, we detail the experimental procedures for the synthesis of a representative analog and a common biological assay.

Synthesis of 4-Chloro-3-methoxy-5-(trifluoromethyl)aniline (Analog 1b)

This protocol describes a plausible synthetic route.

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Chlorosuccinimide (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product, 4-Chloro-3-methoxy-5-(trifluoromethyl)aniline.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized analogs.

Materials:

  • Synthesized aniline analogs dissolved in DMSO

  • Recombinant kinase enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a commercial kinase detection reagent according to the manufacturer's instructions. This typically involves a two-step addition of reagents with incubation periods.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value for each compound by fitting the dose-response data to a suitable equation using graphing software.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel enzyme inhibitors. As demonstrated, systematic modifications to this core structure can lead to significant improvements in potency. The interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group provides a unique chemical environment that can be fine-tuned to achieve desired biological activity. Future efforts in this area should focus on exploring a wider range of substitutions, including the use of bioisosteric replacements for the aniline ring itself, to further enhance potency, selectivity, and pharmacokinetic properties.[5] The detailed protocols provided herein offer a solid foundation for researchers to embark on their own SAR studies and contribute to the ever-evolving landscape of drug discovery.

References

A Senior Application Scientist's Guide to the Efficacy of Brominating Agents for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Brominated Anilines

Brominated aromatic compounds, particularly bromoanilines, are foundational pillars in modern synthetic chemistry. They serve as critical intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The bromine atom is not merely a placeholder; its unique electronic properties and ability to participate in powerful cross-coupling reactions (e.g., Suzuki, Heck, Stille) make it an invaluable functional handle for constructing complex molecular architectures.[2]

However, the synthesis of bromoanilines is not without its challenges. The aniline ring is highly activated by the electron-donating amino (-NH₂) group, which dramatically increases electron density at the ortho and para positions.[3][4] This heightened reactivity, while facilitating electrophilic substitution, often leads to a lack of control. Direct exposure of aniline to elemental bromine, for instance, typically results in a rapid, uncontrollable reaction yielding the 2,4,6-trisubstituted product.[3][5][6][7][8] For researchers and drug development professionals who require specific regioisomers, this presents a significant hurdle.

This guide provides an in-depth comparison of the efficacy of various brominating agents for aniline derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help you select the optimal reagent and conditions for your specific synthetic goals. We will compare reagents based on their regioselectivity, yield, operational safety, and the integrity of their underlying mechanisms.

The Challenge of Uncontrolled Reactivity: Aniline and Bromine Water

The classic reaction between aniline and an aqueous solution of bromine (bromine water) serves as a perfect illustration of the aniline ring's potent reactivity. The reaction is instantaneous at room temperature, requiring no catalyst, and results in the formation of a white precipitate, 2,4,6-tribromoaniline.[3][5]

The -NH₂ group's strong +R (resonance) effect donates its lone pair of electrons into the benzene ring's π-system. This significantly enriches the electron density at the positions ortho and para to the amino group, making them overwhelmingly attractive to the bromine electrophile.[3][9] The result is an exhaustive substitution at all three activated positions. While useful as a qualitative test for aniline, this method offers virtually no synthetic control for producing mono- or di-brominated products.

Caption: Uncontrolled reaction of aniline with bromine water.

Comparative Analysis of Key Brominating Agents

To overcome the challenge of over-bromination, chemists have developed a suite of reagents and strategies that offer far greater control. The choice of agent is dictated by the desired outcome, specifically the regioselectivity (para vs. ortho), the need for mono- vs. poly-bromination, and the substrate's tolerance to the reaction conditions.

N-Bromosuccinimide (NBS): The Versatile and Mild Workhorse

N-Bromosuccinimide (NBS) is a crystalline solid that has become one of the most popular reagents for the bromination of activated aromatic rings.[1][10] It is significantly easier and safer to handle than liquid bromine and provides a mild, controlled source of electrophilic bromine.

  • Mechanism & Causality: NBS serves as a source for Br⁺. In electrophilic aromatic substitution, the electron-rich aniline ring attacks the bromine atom of NBS, leading to the formation of a σ-complex (Wheland intermediate), which then rearomatizes by losing a proton.[1]

  • Regioselectivity & Solvent Effects: The true power of NBS lies in its tunable regioselectivity, which is highly dependent on the solvent.[1][11]

    • In polar aprotic solvents like N,N-dimethylformamide (DMF), NBS shows a strong preference for para-bromination .[1][12] This is because the polar solvent helps to stabilize the charged intermediates and transition states, favoring the sterically less hindered para position.

    • In apolar solvents like chloroform (CHCl₃) or carbon tetrachloride (CCl₄), the reaction may yield a mixture of isomers, with the ortho- and para-substituted products predominating.[1]

  • Trustworthiness: NBS is a reliable reagent for achieving monobromination of highly activated systems where elemental bromine would lead to polybromination.[1][13]

The Protection-Bromination-Deprotection Strategy: A Classic Route to Purity

This three-step protocol is arguably the most robust and trusted method for achieving clean, high-yield para-monobromination of aniline.[4][14] Its self-validating nature stems from the predictable influence of modifying the activating group.

  • Step 1: Protection (Acetylation): The aniline's amino group is first protected by reacting it with acetic anhydride to form acetanilide.[14][15] This conversion is critical: the resulting acetamido group (-NHCOCH₃) is still an ortho, para-director, but its activating effect is significantly attenuated because the nitrogen's lone pair is now delocalized over both the aromatic ring and the adjacent carbonyl group.[15]

  • Step 2: Bromination: The less-activated acetanilide is then treated with bromine in a solvent like glacial acetic acid. The reduced reactivity prevents di- or tri-bromination. Furthermore, the steric bulk of the acetamido group hinders attack at the ortho positions, making the para position the overwhelmingly favored site of substitution .[4][14]

  • Step 3: Deprotection (Hydrolysis): The final step involves the acid- or base-catalyzed hydrolysis of the amide bond to regenerate the amino group, yielding the pure p-bromoaniline.[14]

Caption: Workflow for selective para-bromination of aniline.

Pyridinium Tribromide (PyrBr₃): The Solid Bromine Alternative

Pyridinium tribromide is a stable, non-volatile, reddish-brown crystalline solid that serves as an excellent alternative to liquid bromine.[16][17][18] It is easier to weigh and handle, reducing the risks associated with the high vapor pressure and corrosivity of Br₂.[18]

  • Mechanism & Causality: In solution, pyridinium tribromide exists in equilibrium with pyridinium bromide and molecular bromine (Br₂).[16][19] This equilibrium provides a slow, controlled release of bromine, which then acts as the electrophile. This moderation of reactivity allows for cleaner reactions under mild conditions.

  • Efficacy: It is effective for the bromination of activated aromatic systems, including anilines.[16][19] Its handling advantages make it a preferred reagent in many academic and industrial settings, especially where precise stoichiometry is crucial.

Copper(II) Bromide (CuBr₂) in Ionic Liquids: A Modern, Greener Approach

Recent advancements have focused on developing more environmentally benign protocols. The use of copper(II) bromide as a brominating agent, particularly in an ionic liquid as the solvent, offers a highly efficient and regioselective method for the direct bromination of unprotected anilines.[20][21]

  • Mechanism & Causality: The proposed mechanism involves the oxidation of aniline by Cu(II), followed by the addition of a bromide ion.[20] This pathway circumvents the traditional electrophilic aromatic substitution mechanism.

  • Efficacy: This method provides high yields of para-bromoanilines with excellent regioselectivity under mild conditions (often room temperature).[21][22] A key advantage is that it eliminates the need for the protection-deprotection sequence, thereby improving the overall atom economy and reducing waste, aligning with the principles of green chemistry.[20][21]

2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO): A Potent Solid Reagent

TBCO is a solid brominating agent that is particularly effective for the regioselective monobromination of electron-rich aromatic compounds, including anilines and phenols.[23][24]

  • Mechanism & Causality: TBCO acts as a source of an electrophilic bromonium ion (Br⁺). When it reacts with a nucleophilic substrate like an aniline, it delivers a single bromine atom to the aromatic ring, typically at the para position, while being converted to 2,4,6-tribromophenol.[23][25]

  • Efficacy: It is known to produce 4-bromoanilines in high yields.[23][24] Its solid nature and high efficiency make it a valuable tool for specific monobromination transformations.[26]

Quantitative Data Summary

The following table summarizes the performance of the discussed brominating agents, providing a clear basis for comparison. Yields and selectivity are representative and can vary with the specific aniline derivative.

Brominating AgentTypical RegioselectivityTypical YieldReaction ConditionsKey Advantages & Insights
Bromine Water (Br₂/H₂O) Poor (2,4,6-tribromination)High (for tribromo product)Aqueous, Room Temp.Uncontrolled; useful as a qualitative test but not for selective synthesis.[3][5]
N-Bromosuccinimide (NBS) Good to Excellent (para in DMF)85-95%Solvent-dependent, Room Temp.Mild, safe solid reagent. Selectivity is tunable with solvent choice.[1][12]
Protection/Deprotection Excellent (para-selective)>90% (overall)Multi-step; Mild conditionsHighly reliable and predictable for clean para product. Adds two steps to the synthesis.[14][15]
Pyridinium Tribromide Good80-95%Mild, various organic solventsSafe, easy-to-handle solid alternative to liquid bromine.[16][17]
CuBr₂ in Ionic Liquid Excellent (para-selective)90-96%Room Temp."Green" method; avoids protection/deprotection; high atom economy.[21][22]
TBCO Excellent (para-selective)HighMild, organic solventsEfficient solid reagent for clean monobromination.[23][24]

Experimental Protocols: Self-Validating Methodologies

Every protocol described must be a self-validating system. The following methodologies are chosen for their reliability, reproducibility, and the clarity of their outcomes, making them trustworthy cornerstones for any research program.

Protocol 1: Para-Selective Monobromination of Aniline via Acetanilide Protection

This protocol is the gold standard for producing high-purity p-bromoaniline. Its success relies on the deliberate and predictable modulation of the aniline's reactivity.

Step A: Protection (Synthesis of Acetanilide)

  • In a fume hood, place 10 mL of aniline in a 250 mL Erlenmeyer flask.

  • Add 20 mL of glacial acetic acid and stir.

  • Carefully add 12 mL of acetic anhydride dropwise while stirring. The reaction is exothermic.

  • Stir the mixture at room temperature for an additional 15-20 minutes.

  • Pour the reaction mixture into 200 mL of ice-cold water to precipitate the acetanilide.

  • Collect the white solid product by vacuum filtration, wash thoroughly with cold water, and air dry.

Step B: Bromination of Acetanilide

  • Dissolve the dried acetanilide (e.g., 10.0 g) in 40 mL of glacial acetic acid in an Erlenmeyer flask, warming gently if necessary to dissolve.

  • In a separate container, prepare a solution of 4.0 mL of liquid bromine in 10 mL of glacial acetic acid. (CAUTION: Bromine is highly corrosive and toxic. Handle only in a fume hood with appropriate personal protective equipment). [27][28][29]

  • Cool the acetanilide solution in an ice bath. Slowly add the bromine solution dropwise with constant stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Pour the reaction mixture into 250 mL of cold water. Add a small amount of sodium bisulfite solution to quench any unreacted bromine (the orange color will disappear).

  • Collect the precipitated p-bromoacetanilide by vacuum filtration, wash with cold water, and dry.

Step C: Deprotection (Hydrolysis to p-Bromoaniline)

  • Place the dried p-bromoacetanilide into a round-bottom flask.

  • Add 25 mL of 7 M aqueous hydrochloric acid.[14]

  • Heat the mixture to reflux for 1-2 hours, until the solid has fully dissolved.

  • Cool the solution in an ice bath.

  • Carefully neutralize the acidic solution by the slow, portion-wise addition of a concentrated aqueous base (e.g., NaOH or NH₄OH) until the solution is basic to litmus paper. This will precipitate the p-bromoaniline.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry.

Protocol 2: Direct Para-Selective Bromination using N-Bromosuccinimide (NBS)

This protocol leverages the unique solvent effects on NBS reactivity to achieve direct para-bromination, offering a more streamlined alternative to the protection-deprotection sequence.

  • Dissolve the aniline derivative (1.0 mmol) in 5 mL of N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0 eq., ~178 mg) in one portion.

  • Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, pour the reaction mixture into 50 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure p-bromoaniline derivative.

Caption: Electrophilic substitution using NBS as the bromine source.

Conclusion: Making an Authoritative Choice

The choice of a brominating agent for aniline derivatives is a critical decision that directly impacts yield, purity, and operational efficiency.

  • For maximum control and the highest purity of a single para-isomer , the multi-step protection-bromination-deprotection strategy remains the most authoritative and trustworthy method.[4][14] Its predictable outcome is a direct result of chemically modifying the substrate to control its intrinsic reactivity.

  • For a more rapid, direct monobromination, N-Bromosuccinimide (NBS) is an excellent choice, particularly when using DMF as a solvent to drive para-selectivity.[1][12] It represents a significant improvement in safety and handling over elemental bromine.

  • For researchers focused on process efficiency and green chemistry , emerging methods like CuBr₂ in ionic liquids offer a compelling, direct route to para-bromoanilines, eliminating entire steps from the synthetic sequence.[20][21]

Ultimately, the best approach is the one that is validated by the specific demands of the target molecule and the guiding principles of safety, efficiency, and selectivity.

References

The Trifluoromethylphenyl Advantage: A Comparative Guide to the Biological Activity of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a cornerstone for the development of a multitude of therapeutic agents.[1][2][3][4][5] Its inherent structural features, combined with the facility for diverse substitutions, have rendered it a privileged core in the design of novel drugs.[2][3][4] This guide delves into a particularly promising class of these compounds: pyrazole derivatives synthesized from trifluoromethylphenyl-substituted anilines. The strategic incorporation of the trifluoromethyl (CF3) group, a classic bioisostere of non-polar moieties, has been shown to significantly enhance the pharmacological profile of these molecules, leading to potent antimicrobial, anticancer, and anti-inflammatory activities.[1][6][7]

This document provides an in-depth comparison of the biological performance of these derivatives, supported by experimental data and detailed protocols, to empower researchers and drug development professionals in their quest for next-generation therapeutics. We will explore the causality behind experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.

A New Frontier in Antimicrobial Chemotherapy

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Pyrazole derivatives bearing the trifluoromethylphenyl moiety have emerged as potent inhibitors of resilient Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][6][7][8][9]

Comparative Efficacy Against Planktonic Bacteria and Biofilms

A key advantage of these compounds lies in their dual action against both free-living (planktonic) bacteria and their more resilient biofilm communities.[6][7][8] Biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously difficult to eradicate and are a major cause of persistent infections.

Several novel N-(trifluoromethyl)phenyl substituted pyrazole derivatives have demonstrated remarkable efficacy in not only inhibiting the growth of antibiotic-resistant bacteria but also in preventing and eradicating established biofilms.[6][7][8] In comparative studies, these compounds were found to be more effective than the conventional antibiotic vancomycin in eliminating preformed biofilms of MRSA and Enterococcus faecalis.[6][7][8]

Compound IDTarget OrganismPlanktonic MIC (µg/mL)Biofilm Eradication (MBEC, µg/mL)Reference
Compound 6 (phenoxy-substituted) E. faecalis1~1 (at 1x MIC)[1][6][7]
Compound 23 E. faecalis-Less effective than 6 and 25[6][7]
Compound 25 E. faecalis-Similar to Compound 6[6][7]
Compound 11 S. aureus0.251[1][9]
Compound 28 S. aureus0.251[1][9]
Compound 29 S. aureus0.251[1][9]
Vancomycin (Control) E. faecalis-Less effective than test compounds[6][7][8]

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration

The trifluoromethyl group plays a crucial role in this enhanced activity. It has been observed that its presence on the N-aryl moiety of the pyrazole derivative reduces toxicity against human embryonic kidney (HEK293) cells while maintaining potent activity against MRSA.[6][7] This favorable selectivity index is a critical parameter in drug development.

Experimental Protocol: Synthesis of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives

The synthesis of these potent antimicrobial agents is achieved through a multi-step process, as outlined below.

G A 4-Acetylbenzoic Acid (A) Hydrazone Intermediate Hydrazone A->Hydrazone B 4-(Trifluoromethyl)phenyl Hydrazine (B) B->Hydrazone Aldehyde Pyrazole-derived Aldehyde (1) Hydrazone->Aldehyde Vilsmeier Vilsmeier Reagent (in situ) Vilsmeier->Aldehyde Target Target Molecules (2-31) Aldehyde->Target Anilines Substituted Anilines Anilines->Target

Caption: Synthetic pathway for N-(trifluoromethyl)phenyl substituted pyrazole derivatives.

Step-by-Step Methodology:

  • Hydrazone Formation: React 4-acetylbenzoic acid (A) with 4-(trifluoromethyl)phenyl hydrazine (B) to form the intermediate hydrazone.[6]

  • Vilsmeier-Haack Reaction: The hydrazone intermediate is then reacted with an in situ generated Vilsmeier reagent (typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl3)) to yield the pyrazole-derived aldehyde (1).[1][6]

  • Reductive Amination: The purified aldehyde (1) undergoes reductive amination with a series of mono- and disubstituted anilines to produce the final target molecules.[1][6]

Targeting Cancer: A Multi-pronged Approach

Pyrazole derivatives have long been investigated for their anticancer properties, and the inclusion of the trifluoromethylphenyl group has opened new avenues for developing more potent and selective agents.[10][11][12] These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[10]

Dual Inhibition of EGFR and VEGFR-2 Kinases

A promising strategy in cancer therapy is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which play critical roles in tumor growth, angiogenesis, and metastasis.[13] Several fused pyrazole derivatives have shown potent inhibitory activity against both EGFR and VEGFR-2.[10][13]

Compound IDTargetIC50 (µM)Cytotoxicity against HepG2 (IC50, µM)Reference
Compound 3 EGFR0.06-[13]
Compound 9 VEGFR-20.22-[13]
Compound 12 EGFR & VEGFR-2-Potent dual inhibitor[13]
Compound 50 EGFR & VEGFR-20.09 (EGFR), 0.23 (VEGFR-2)0.71[10]
Erlotinib (Control) EGFR-10.6[10][13]
Sorafenib (Control) VEGFR-2-1.06[10]

IC50: Half-maximal inhibitory concentration

The data clearly indicates that certain trifluoromethylphenyl-substituted pyrazole derivatives exhibit significantly greater potency than established drugs like erlotinib.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against protein kinases like EGFR and VEGFR-2.

G Start Start Prepare Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP) Start->Prepare Add_Cmpd Add Test Compound (Varying Concentrations) Prepare->Add_Cmpd Incubate Incubate at 37°C Add_Cmpd->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Phosphorylation (e.g., ELISA, Luminescence) Stop->Detect Calculate Calculate IC50 Values Detect->Calculate End End Calculate->End

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine the target kinase (e.g., recombinant human EGFR), a suitable substrate (e.g., a synthetic peptide), and adenosine triphosphate (ATP).

  • Compound Addition: Add the test pyrazole derivatives at a range of concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plate at 37°C for a specified period to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a suitable stopping reagent (e.g., EDTA).

  • Detection: Quantify the extent of substrate phosphorylation. This can be achieved using various methods, such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Modulating the Inflammatory Response

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[14] Pyrazole derivatives have a long history in the development of anti-inflammatory drugs, with celecoxib, a selective COX-2 inhibitor, being a prime example.[14] The introduction of trifluoromethylphenyl substituents has led to the discovery of novel compounds with potent anti-inflammatory properties.[14][15]

Selective Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory effects of many pyrazole derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[14] There are two main isoforms, COX-1 (constitutively expressed and involved in homeostatic functions) and COX-2 (inducible during inflammation). Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[14]

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Compound 3b 0.463.820.12[15]
Compound 3g -2.651.68[15]
Compound 3d -4.921.14[15]
Ketoprofen (Control) -0.1640.21[15]

The data highlights that while some compounds like 3b are potent inhibitors of both COX isoforms, others like 3g and 3d exhibit a degree of selectivity towards COX-2.

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of the pyrazole derivatives against COX-1 and COX-2 can be determined using commercially available assay kits.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute purified ovine COX-1 or human recombinant COX-2 according to the manufacturer's instructions.

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

  • Enzyme Addition: Add the respective COX isoenzyme to each well.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Incubation: Incubate the plate for a specified time at 37°C.

  • Detection: The production of prostaglandins is measured, often through a colorimetric or fluorometric method that detects a by-product of the peroxidase activity of COX.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Conclusion and Future Directions

The trifluoromethylphenyl-substituted pyrazole derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of the CF3 group consistently enhances their therapeutic potential, leading to potent antimicrobial, anticancer, and anti-inflammatory agents with favorable selectivity profiles. The experimental data presented in this guide underscores their superiority over some existing therapeutic options.

Future research should focus on further optimizing the structure-activity relationships of these compounds to improve their potency, selectivity, and pharmacokinetic properties. Investigating their mechanisms of action in greater detail will also be crucial for their clinical development. The self-validating and detailed protocols provided herein offer a solid foundation for researchers to build upon in their pursuit of novel and effective therapies based on this remarkable chemical scaffold.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-Methoxy-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling and disposal of 3-Methoxy-5-(trifluoromethyl)aniline (CAS No. 349-55-3). This document provides in-depth, field-proven insights and procedural guidance for researchers, scientists, and professionals in drug development. Our commitment is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Understanding the Compound: A Proactive Approach to Safety

This compound is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility, however, is matched by a specific hazard profile that demands careful and informed handling. This guide is structured to provide not just a list of procedures, but the scientific reasoning behind them, fostering a culture of safety and excellence in your laboratory.

Hazard Profile of this compound

Understanding the intrinsic hazards of a chemical is the foundational step in risk mitigation. This compound is classified with the following hazards:

  • Acute Toxicity: It is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[3][4]

  • Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[3][4][5]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[3][4][5]

These classifications are not merely warnings; they are directives that inform every aspect of our handling protocol, from the selection of personal protective equipment to emergency preparedness.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's chemical properties and associated hazards.

PPE ComponentSpecifications & Rationale
Eye and Face Protection Chemical safety glasses or goggles are mandatory. [3][6] Given that this compound causes serious eye irritation, direct contact must be prevented. In situations with a risk of splashing, a face shield should be worn in addition to goggles.[7]
Hand Protection Wear appropriate protective gloves. [3][6] The material should be resistant to permeation by this specific chemical. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[8]
Body Protection Wear appropriate protective work clothing. [3][6] A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of exposure, consider chemical-resistant coveralls.[7]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood. [6] If engineering controls are not sufficient to control airborne levels, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[6][9]

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in your laboratory is essential for maintaining a safe working environment.

Receipt and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store in a dry, cool, and well-ventilated place.[6][8] Keep the container tightly closed to prevent the absorption of moisture and potential degradation.[10] The recommended storage temperature is between 2-8°C.[1]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.[9]

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6]

  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Dispensing:

    • Don appropriate PPE as outlined in the table above.

    • Carefully open the container.

    • If the compound is a solid, avoid creating dust.[3]

    • Weigh out the required amount, minimizing the time the container is open.

    • Securely close the container immediately after use.

  • Post-Handling:

    • Thoroughly wash your hands and any exposed skin with soap and water after handling.[3][9]

    • Decontaminate all work surfaces.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[8]

Emergency and Disposal Plan

Preparedness for unexpected events is a hallmark of a proficient laboratory.

Spill Response Workflow

The following diagram outlines the logical flow for responding to a spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_response Response cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ventilate Ensure Adequate Ventilation Alert->Ventilate Assess_Spill Assess Spill Size & Risk Ventilate->Assess_Spill Minor_Spill Minor Spill? Assess_Spill->Minor_Spill Don_PPE Don Appropriate PPE Minor_Spill->Don_PPE Yes Major_Spill Major Spill: Contact EHS Minor_Spill->Major_Spill No Contain Contain Spill with Inert Material Don_PPE->Contain Collect Collect Material into a Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via Hazardous Waste Program Decontaminate->Dispose

Caption: Workflow for handling a chemical spill.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][6]

  • Skin Contact: Instantly wash with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and call a physician or poison control center immediately.[3][6]

Disposal Plan

Chemical waste must be managed in a way that protects both human health and the environment.

  • Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, in a suitable, closed, and clearly labeled container for disposal.[6]

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all federal, state, and local regulations.[3] Do not allow the product to enter drains.[3]

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[5]

By adhering to these detailed protocols, you contribute to a robust safety culture and ensure the responsible management of chemical reagents in your laboratory.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.